molecular formula C₁₆H₂₅FN₃O₉P B1145698 O-Desphenyl Sofosbuvir CAS No. 1233335-82-4

O-Desphenyl Sofosbuvir

Cat. No.: B1145698
CAS No.: 1233335-82-4
M. Wt: 453.36
Attention: For research use only. Not for human or veterinary use.
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Description

O-Desphenyl Sofosbuvir ( 1233335-82-4) is a primary impurity and metabolite of the antiviral drug Sofosbuvir, which is a cornerstone medication for treating Hepatitis C virus (HCV) infections . This compound, with the molecular formula C16H25FN3O9P and a molecular weight of 453.36 g/mol, is structurally characterized as the desphenyl analogue of the parent drug . In pharmaceutical research and development, this compound serves as a critical reference standard in impurity profiling and analytical method development . Its primary research value lies in ensuring drug safety and quality control; it is used to monitor and control the levels of this specific impurity in Sofosbuvir active pharmaceutical ingredient (API) and its finished drug products according to the strict thresholds set by international regulatory guidelines . Furthermore, this compound is essential in the process of Abbreviated New Drug Application (ANDA) filings to regulatory bodies like the FDA and in conducting toxicity studies for generic drug formulations . The mechanism of action for the parent drug, Sofosbuvir, involves its metabolism to an active uridine triphosphate analogue that inhibits the HCV NS5B RNA-dependent RNA polymerase, acting as a chain terminator to suppress viral replication . Studying related compounds like this compound helps researchers understand the metabolic pathway and stability of the drug. This product is intended for research and further manufacturing use only as a laboratory reagent and is not certified for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN3O9P/c1-8(2)28-13(23)9(3)19-30(25,26)27-7-10-12(22)16(4,17)14(29-10)20-6-5-11(21)18-15(20)24/h5-6,8-10,12,14,22H,7H2,1-4H3,(H,18,21,24)(H2,19,25,26)/t9-,10+,12+,14+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNWIJCJSQLNQC-BDQOCJAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)NP(=O)(O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25FN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemistry of a Key Sofosbuvir Metabolite: A Technical Guide to the Synthesis and Characterization of O-Desphenyl Sofosbuvir

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of O-Desphenyl Sofosbuvir in Drug Development

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog prodrug that requires intracellular metabolism to exert its antiviral activity. The intricate manufacturing process and in vivo metabolic pathways of Sofosbuvir give rise to various related substances, including metabolites and process-related impurities. Among these, this compound (CAS No. 1233335-82-4) is a critical compound for researchers and drug development professionals to understand.[1] It is recognized as a metabolite and a degradation product formed via the hydrolysis of the parent drug, particularly under alkaline conditions.[2][3][4] A thorough understanding of its synthesis and characterization is paramount for impurity profiling, stability studies, and the development of robust analytical methods to ensure the quality, safety, and efficacy of Sofosbuvir.

This technical guide provides an in-depth exploration of the synthesis and characterization of this compound, offering field-proven insights and detailed methodologies for its preparation and analysis.

Synthesis of this compound via Alkaline Hydrolysis

The most direct and commonly employed method for the synthesis of this compound is the alkaline hydrolysis of Sofosbuvir. This process selectively cleaves the phenoxy group from the phosphorus center of the phosphoramidate moiety. The causality behind this experimental choice lies in the susceptibility of the P-OAr bond to nucleophilic attack under basic conditions.

Reaction Pathway

The synthesis proceeds through the nucleophilic attack of a hydroxide ion on the phosphorus atom of Sofosbuvir, leading to the departure of the phenoxide leaving group. The resulting phosphonic acid is then protonated upon workup to yield this compound.

G Sofosbuvir Sofosbuvir TransitionState Hydroxide Attack on Phosphorus Center Sofosbuvir->TransitionState NaOH (aq) / Heat ODesphenyl This compound TransitionState->ODesphenyl Phenoxide Phenoxide Ion (Leaving Group) TransitionState->Phenoxide

Caption: Synthesis of this compound via alkaline hydrolysis of Sofosbuvir.

Experimental Protocol: Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound from Sofosbuvir.

Materials:

  • Sofosbuvir

  • 0.1 N Sodium Hydroxide (NaOH) solution

  • 0.1 N Hydrochloric Acid (HCl) solution

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • pH meter or pH paper

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for reaction monitoring

Procedure:

  • Dissolution: Accurately weigh a known amount of Sofosbuvir and dissolve it in a minimal amount of a suitable organic solvent like methanol in a round-bottom flask.

  • Hydrolysis: To the stirred solution, add a stoichiometric excess of 0.1 N NaOH solution. The reaction mixture is then heated to 70°C under reflux.[2]

  • Reaction Monitoring: The progress of the reaction should be monitored by HPLC until the starting material (Sofosbuvir) is consumed or a desired conversion is reached. A typical reaction time is around 10 hours.[2]

  • Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture to a pH of approximately 7.0 using 0.1 N HCl.

  • Solvent Removal: Remove the organic solvent (e.g., methanol) from the neutralized solution using a rotary evaporator.

  • Purification: The resulting aqueous solution containing this compound can be further purified using techniques such as preparative HPLC or column chromatography to isolate the desired product.

  • Characterization: Confirm the identity and purity of the isolated product using the characterization methods detailed in the following section.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its chemical structure and purity. The following analytical techniques are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate this compound from Sofosbuvir and other related impurities.

Typical HPLC Method Parameters:

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient A time-based gradient from high aqueous to high organic
Flow Rate 1.0 mL/min[2]
Detection Wavelength 260 nm[5]
Column Temperature 25°C
Injection Volume 10 µL

Experimental Protocol: HPLC Analysis

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for linearity checks.

  • Sample Preparation: Dissolve the synthesized and purified this compound in the mobile phase to a concentration within the linear range of the method.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Interpretation: Determine the retention time and peak area of this compound. Purity is typically calculated based on the area percentage of the main peak.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound. When coupled with liquid chromatography (LC-MS), it can also aid in the identification of impurities.

Typical Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 100-600

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as a mixture of methanol and water.[2]

  • Infusion or LC Introduction: Introduce the sample into the mass spectrometer either by direct infusion or via an LC system.

  • Data Acquisition: Acquire the mass spectrum.

  • Data Interpretation: The expected molecular ion for this compound (C₁₆H₂₅FN₃O₉P) is [M+H]⁺ at m/z 454.1.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of this compound, allowing for the unambiguous assignment of its protons and carbons.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and potentially other 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation: The absence of signals corresponding to the phenyl group protons and carbons in the spectra, compared to the spectrum of Sofosbuvir, is a key indicator of the successful synthesis of this compound. The remaining signals should be consistent with the proposed structure.

Analytical Workflow Visualization

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Alkaline Hydrolysis of Sofosbuvir Purification Preparative HPLC or Column Chromatography Synthesis->Purification HPLC Purity Assessment (HPLC) Purification->HPLC MS Molecular Weight Confirmation (MS) Purification->MS NMR Structural Elucidation (NMR) Purification->NMR Final Characterized This compound HPLC->Final MS->Final NMR->Final

Caption: A comprehensive workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis and characterization of this compound are crucial aspects of the pharmaceutical development of Sofosbuvir. A thorough understanding of its formation through alkaline hydrolysis and its analytical profiling by HPLC, MS, and NMR ensures the accurate identification and control of this key metabolite and impurity. The detailed protocols and methodologies presented in this guide provide a solid foundation for researchers and scientists in their efforts to maintain the high standards of quality and safety required for this vital antiviral medication.

References

  • Agarwal, B. A., Jagdale, S. S., & Gandhi, S. V. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research, 56(2s), s182-s189. [Link]

  • BenchChem. (2025). Application Note: NMR Characterization of Sofosbuvir Impurity A. BenchChem.
  • Jain, D., & Jain, R. (2015). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING UV SPECTROSCOPIC METHOD FOR ESTIMATION OF SOFOSBUVIR. International Journal of Pharmaceutical Sciences and Research, 6(10), 4333-4338.
  • Zaman, B., & Hassan, M. (2021). Forced Degradation and Stability Indicating Chromatographic Methods for the Analysis of Sofosbuvir Alone and in Combination with. FABAD Journal of Pharmaceutical Sciences, 46(4), 269-285.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Shaikh, K. A., Patil, A. T., & Shaikh, A. A. (2021). Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form. Future Journal of Pharmaceutical Sciences, 7(1), 1-8.
  • Nebsen, M., & Elzanfaly, E. S. (2018). RP-HPLC Method Development, Validation, and Drug Repurposing of Sofosbuvir Pharmaceutical Dosage Form: A Multidimensional Study.
  • Annapurna, M. M., Rajesh, P., & Teja, G. R. (2018). A New Validated Stability Indicating RP-HPLC Method for the Assay of Sofosbuvir in Tablets. Acta Scientific Pharmaceutical Sciences, 2(10), 2-8.
  • Alentris Research Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]

  • Nebsen, M., & Elzanfaly, E. S. (2017). Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 145, 547-554.
  • Nebsen, M., & Elzanfaly, E. S. (2016). Stability-Indicating Method and LC–MS-MS Characterization of Forced Degradation Products of Sofosbuvir.
  • Google Patents. (n.d.). CN114539337A - Preparation method of Sofosbuvir impurity.
  • Wu, C. Y., et al. (2022). Immobilized Phosphotriesterase as an Enzymatic Resolution for Sofosbuvir Precursor. International Journal of Molecular Sciences, 23(19), 11885.
  • Google Patents. (n.d.). US20160318966A1 - Process for the Preparation of Sofosbuvir.
  • Google Patents. (n.d.). WO2015097605A1 - Process for the preparation of sofosbuvir.
  • ResearchGate. (n.d.). 1H NMR spectrum of base degradation product-A. Retrieved from [Link]

  • Journal of Young Pharmacists. (2018). Quantification of Sofosbuvir and Velpatasvir in Human Plasma using LCMS/MS Technique. Journal of Young Pharmacists, 10(2), 163-168.
  • BenchChem. (2025). A Researcher's Guide: Comparing Internal Standards for Sofosbuvir Analysis by LC-MS/MS. BenchChem.

Sources

An In-Depth Technical Guide to the In Vitro Biological Activity of O-Desphenyl Sofosbuvir

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sofosbuvir has revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection, acting as a cornerstone of direct-acting antiviral (DAA) therapy. As a nucleotide analog prodrug, its efficacy is entirely dependent on its intracellular conversion to the active triphosphate form, GS-461203. The metabolic cascade of Sofosbuvir, however, also yields several metabolite species, the biological activities of which are not all well-characterized. This guide focuses on a key, yet understudied, metabolite: O-Desphenyl Sofosbuvir. In the absence of direct empirical data on its anti-HCV activity or cellular toxicity, this document serves as a comprehensive technical roadmap for researchers and drug development professionals. We provide the scientific rationale and detailed, field-proven protocols to systematically evaluate the in vitro biological activity of this compound, thereby addressing a critical knowledge gap in the pharmacology of Sofosbuvir.

Introduction: The Rationale for Investigating this compound

Sofosbuvir is a phosphoramidate prodrug of a uridine nucleotide analog.[1] Its design is a sophisticated solution to deliver the negatively charged nucleotide monophosphate into hepatocytes. Once inside the cell, it undergoes rapid and complex metabolic activation.[2] This process is initiated by the hydrolysis of the carboxylate ester by human cathepsin A (CatA) or carboxylesterase 1 (CES1), followed by the cleavage of the phosphoramidate bond by histidine triad nucleotide-binding protein 1 (HINT1) to release the monophosphate. Subsequent phosphorylations yield the pharmacologically active triphosphate, GS-461203.[1] This active metabolite is then incorporated into the nascent HCV RNA chain by the NS5B RNA-dependent RNA polymerase (RdRp), causing chain termination and halting viral replication.[3][4]

The initial hydrolytic step that removes the phenyl group from the phosphoramidate moiety results in the formation of this compound. While the major circulating inactive metabolite is GS-331007, the biological profile of other metabolic intermediates, such as this compound, is largely unexplored in public-domain literature. Understanding the activity—or lack thereof—of this metabolite is crucial for a complete comprehension of Sofosbuvir's pharmacology, including its off-target effects and the potential for differential metabolic activation in diverse patient populations.

This guide outlines a logical, multi-tiered experimental approach to definitively characterize the in vitro biological activity of this compound.

Proposed Experimental Workflow

Our investigation is structured in a three-phase approach, moving from broad cellular effects to specific molecular interactions.

G cluster_0 Phase 1: Foundational Activity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Resistance Profiling a Cytotoxicity Profiling (MTT Assay) b Primary Antiviral Screening (HCV Replicon Assay) a->b Determine non-toxic concentration range c Direct Polymerase Inhibition (Recombinant NS5B Assay) b->c If antiviral activity is observed d In Vitro Resistance Selection c->d If direct inhibition is confirmed

Figure 1: Proposed experimental workflow for characterizing the in vitro biological activity of this compound.

Phase 1: Foundational Activity Screening

The initial phase is designed to answer two fundamental questions: Is this compound toxic to host cells? And does it exhibit any anti-HCV activity in a cellular context?

Cytotoxicity Profiling

Rationale: Before assessing antiviral activity, it is imperative to determine the concentrations at which this compound is non-toxic to the host cells.[5] A compound that kills the host cells will indirectly inhibit viral replication, leading to false-positive results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[6][7]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed Huh-7 cells (or a subclone highly permissive to HCV replication, such as Huh-7.5) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[7]

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in DMEM, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Treatment: Remove the existing media from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 72 hours (to mimic the duration of the antiviral assay).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Primary Antiviral Screening: The HCV Replicon Assay

Rationale: The HCV replicon system is the gold standard for evaluating the intracellular antiviral activity of compounds targeting HCV replication.[8] These systems consist of subgenomic HCV RNA molecules that can autonomously replicate in human hepatoma cell lines.[9] They are a powerful tool as they allow for the study of viral RNA replication in isolation from viral entry, assembly, and egress.[10] Reporter replicons, which express genes like luciferase, provide a quantitative measure of viral replication.[11]

Experimental Protocol: Luciferase-Based HCV Replicon Assay

  • Cell Seeding: Seed Huh-7 cells harboring a stable HCV genotype 1b or 2a luciferase reporter replicon in a 96-well plate at a density of 8,000 cells per well.

  • Compound Treatment: Add this compound at various non-toxic concentrations (determined from the MTT assay) to the cells. Include Sofosbuvir as a positive control and a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol (e.g., Promega's Luciferase Assay System).

  • Data Analysis: Plot the luciferase activity against the compound concentration and calculate the 50% effective concentration (EC₅₀), which is the concentration that inhibits HCV replication by 50%. The selectivity index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the therapeutic window of the compound.

Phase 2: Mechanistic Elucidation

If this compound demonstrates antiviral activity in the replicon assay, the next logical step is to determine if it acts via the same mechanism as the active form of Sofosbuvir—direct inhibition of the NS5B polymerase.

Direct Polymerase Inhibition: Recombinant NS5B Assay

Rationale: This is a cell-free biochemical assay that directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant HCV NS5B RNA-dependent RNA polymerase.[12] This allows for the determination of direct interaction with the viral polymerase, independent of cellular metabolism or other host factors.[13]

Experimental Protocol: In Vitro NS5B Polymerase Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT), a poly(A) template, a U-dodecamer primer, and purified recombinant NS5B polymerase.[14]

  • Compound Addition: Add varying concentrations of this compound, the active triphosphate form of Sofosbuvir (GS-461203) as a positive control, and a vehicle control to the reaction mixture.

  • Initiation of Polymerization: Start the reaction by adding a mix of NTPs, including a radiolabeled or biotinylated UTP, to the mixture. Incubate at 30°C for 1-2 hours.

  • Termination and Detection: Stop the reaction and quantify the incorporation of the labeled UTP into the newly synthesized RNA. This can be done via scintillation counting for radiolabeled UTP or a colorimetric/chemiluminescent assay for biotinylated UTP.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces NS5B polymerase activity by 50%.

G cluster_0 Sofosbuvir Metabolic Activation Pathway cluster_1 HCV Replication Sofosbuvir Sofosbuvir (Prodrug) MetaboliteX Intermediate Metabolite Sofosbuvir->MetaboliteX CatA/CES1 ODesphenyl This compound Sofosbuvir->ODesphenyl Hydrolysis (Loss of Phenyl) Monophosphate GS-331007 Monophosphate MetaboliteX->Monophosphate HINT1 Triphosphate GS-461203 (Active Triphosphate) Monophosphate->Triphosphate Phosphorylation RNA Viral RNA Synthesis Triphosphate->RNA Chain Termination NS5B HCV NS5B Polymerase NS5B->RNA

Figure 2: Simplified metabolic activation pathway of Sofosbuvir and the point of action of its active form on HCV replication.

Phase 3: Resistance Profiling

Should this compound prove to be a direct inhibitor of NS5B, it is crucial to understand its resistance profile.

In Vitro Resistance Selection

Rationale: This experiment involves passaging HCV replicons in the presence of sub-lethal concentrations of the compound over an extended period to select for resistant viral variants. Sequencing the NS5B gene of these resistant replicons can identify mutations that confer resistance. The primary resistance mutation for Sofosbuvir is S282T in the NS5B protein.[15]

Experimental Protocol: Resistance Selection in Replicon Cells

  • Long-term Culture: Culture HCV replicon cells in the presence of this compound at a concentration equivalent to its EC₅₀ or 2x EC₅₀.

  • Passaging: Passage the cells every 3-4 days, consistently maintaining the drug pressure.

  • Monitoring for Breakthrough: Monitor for the emergence of replicon colonies that can replicate efficiently in the presence of the compound.

  • RNA Extraction and Sequencing: Once resistant colonies are established, extract total RNA and perform RT-PCR to amplify the NS5B coding region. Sequence the PCR products to identify mutations.

  • Phenotypic Confirmation: Introduce the identified mutations into a wild-type replicon via site-directed mutagenesis and confirm their role in conferring resistance through the replicon assay described in Phase 1.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Summary of In Vitro Activity of this compound

Assay Endpoint This compound Sofosbuvir (Control)
Cytotoxicity CC₅₀ (µM)TBD>100
HCV Replicon (Genotype 1b) EC₅₀ (µM)TBD~0.05
HCV Replicon (Genotype 2a) EC₅₀ (µM)TBD~0.1
Selectivity Index (CC₅₀/EC₅₀) SITBD>1000
NS5B Polymerase Inhibition IC₅₀ (µM)TBDN/A (requires activation)
Primary Resistance Mutation Amino Acid ChangeTBDS282T

TBD: To be determined. Sofosbuvir control data are representative values from the literature.

Conclusion

While Sofosbuvir's efficacy is well-established, a comprehensive understanding of its pharmacology necessitates the characterization of its metabolites. This compound represents a significant knowledge gap in this area. The experimental framework detailed in this guide provides a rigorous and systematic approach to determine its in vitro antiviral activity, cytotoxicity, mechanism of action, and resistance profile. The execution of these studies will provide invaluable insights into the complete lifecycle of Sofosbuvir within the hepatocyte and contribute to the broader field of antiviral drug development.

References

  • A Protocol for Analyzing Hepatitis C Virus Replication. (2014). Journal of Visualized Experiments. [Link]

  • HCV Replicons: Overview and Basic Protocols. (2009). Springer Nature Experiments. [Link]

  • HCV replicons: overview and basic protocols. (2009). PubMed. [Link]

  • Screening for Antiviral Activity: MTT Assay. (n.d.). Springer Nature Experiments. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate. (2005). PubMed Central. [Link]

  • HCV Replicons: Workhorses of Drug Discovery and Resistance. (2020). Frontiers in Microbiology. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection. (2021). Frontiers in Microbiology. [Link]

  • Decreasing cytotoxic effect of sofosbuvir treatment by vitamin B12 in hepatitis C virus infected cells in-vitro. (2022). ResearchGate. [Link]

  • Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. (2016). PLOS ONE. [Link]

  • Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli. (2000). PubMed Central. [Link]

  • HCV Replicon Systems. (n.d.). NCBI. [Link]

  • A nonisotopic assay method for hepatitis C virus NS5B polymerase. (2009). ResearchGate. [Link]

  • Sofosbuvir inhibits yellow fever virus in vitro and in patients with acute liver failure. (2019). PubMed. [Link]

  • Sofosbuvir Inhibits Hepatitis E Virus Replication In Vitro and Results in an Additive Effect When Combined With Ribavirin. (2016). PubMed. [Link]

  • Sofosbuvir, a New Nucleotide Analogue, for the Treatment of Chronic Hepatitis C Infection. (2014). Annals of Pharmacotherapy. [Link]

  • Sofosbuvir Inhibits Hepatitis E Virus Replication in vitro and Results in an Additive Effect when Combined with Ribavirin. (2015). Sci-Hub. [Link]

  • Sofosbuvir Activates EGFR-Dependent Pathways in Hepatoma Cells with Implications for Liver-Related Pathological Processes. (2020). MDPI. [Link]

  • In Vitro Evaluation of Cytotoxic and Anti-HCV-4 Properties of Sofosbuvir Encapsulated Chitosan Nanoparticles. (2018). arXiv. [Link]

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  • Evaluation of the genetic toxicity of sofosbuvir and simeprevir with and without ribavirin in a human-derived liver cell line. (2021). PubMed. [Link]

  • In Vitro Evaluation of Cytotoxic and Anti-HCV-4 Properties of Sofosbuvir Encapsulated Chitosan Nanoparticles. (2018). ResearchGate. [Link]

  • In vitro antiviral activity of the anti-HCV drugs daclatasvir and sofosbuvir against SARS-CoV-2, the aetiological agent of COVID-19. (2021). PubMed. [Link]

  • Synergistic antiviral activity of Sofosbuvir with F1 or F4 in NS infected with the Brazilian 2016-INMI-1 isolate at an MOI of 1. (2020). ResearchGate. [Link]

Sources

An In-depth Technical Guide to O-Desphenyl Sofosbuvir (CAS Number 1233335-82-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of O-Desphenyl Sofosbuvir, a critical impurity and primary degradation product of the direct-acting antiviral agent, Sofosbuvir. This document delves into the physicochemical properties, synthesis, and analytical characterization of this compound. Detailed, field-proven protocols for its preparation via forced degradation and its analysis by High-Performance Liquid Chromatography (HPLC) are provided, underpinned by the causality behind experimental choices. Furthermore, this guide explores the toxicological profile of this compound through in-silico predictions, offering a comparative analysis with the parent drug. This whitepaper is designed to be an essential resource for researchers involved in the quality control, stability testing, and formulation development of Sofosbuvir.

Introduction: The Significance of this compound in Pharmaceutical Analysis

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As a nucleotide analog prodrug, it undergoes intracellular metabolism to its active triphosphate form, which inhibits the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1] The chemical stability of Sofosbuvir is a paramount quality attribute, as degradation can lead to diminished potency and the emergence of impurities that may pose safety risks.

This compound, also referred to in literature as Sofosbuvir Impurity A, is a prominent degradation product formed through the hydrolysis of the phosphoramidate linkage in the Sofosbuvir molecule, particularly under alkaline conditions.[2] Its presence in the drug substance or product is a critical quality parameter that must be monitored and controlled within acceptable limits as per regulatory guidelines, such as those from the International Council for Harmonisation (ICH). Understanding the formation, characterization, and potential impact of this impurity is therefore essential for ensuring the safety and efficacy of Sofosbuvir-containing therapies.

This guide provides a detailed examination of this compound, from its fundamental chemical properties to practical methodologies for its synthesis and analysis.

Physicochemical and Structural Characteristics

This compound is structurally similar to the parent drug, differing by the absence of the phenyl group on the phosphoramidate moiety. This seemingly minor structural change can significantly impact its physicochemical properties and biological activity.

PropertyValueSource(s)
CAS Number 1233335-82-4[3]
Molecular Formula C₁₆H₂₅FN₃O₉P[3]
Molecular Weight 453.36 g/mol [3]
IUPAC Name Isopropyl ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)-L-alaninate[4]
Appearance White to off-white solidCommercially available standards
Solubility Soluble in DMSO[1]
Predicted Oral LD50 (rat) 2.0 - 5.0 g/kg[1]
Predicted Carcinogenicity (NTP, male rat) Negative[1]
Predicted Mutagenicity (Ames) Negative[1]

Synthesis and Formation Pathway

This compound is primarily formed as a degradation product of Sofosbuvir. However, it can also potentially arise as a process-related impurity during the synthesis of the active pharmaceutical ingredient (API) if not adequately controlled. The primary pathway for its formation is the hydrolysis of the phosphoramidate bond.

Formation via Alkaline Hydrolysis of Sofosbuvir

The phosphoramidate linkage in Sofosbuvir is susceptible to hydrolysis, particularly in alkaline environments. This reaction cleaves the bond between the phosphorus atom and the phenoxy group, resulting in the formation of this compound and phenol as a byproduct.

cluster_products Products Sofosbuvir Sofosbuvir (C₂₂H₂₉FN₃O₉P) ODS This compound (C₁₆H₂₅FN₃O₉P) Sofosbuvir->ODS Phenol Phenol

Formation of this compound via alkaline hydrolysis.
Experimental Protocol: Preparation of this compound via Forced Degradation

This protocol describes a reliable method for generating this compound for use as a reference standard in analytical studies. The principle is based on the controlled alkaline hydrolysis of Sofosbuvir.

Materials:

  • Sofosbuvir

  • 0.1 N Sodium Hydroxide (NaOH) solution

  • 0.1 N Hydrochloric Acid (HCl) solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Accurately weigh and dissolve a known amount of Sofosbuvir in a minimal amount of methanol in a round-bottom flask.

  • Hydrolysis: Add 0.1 N NaOH solution to the flask. The volume of NaOH solution should be sufficient to achieve significant degradation. A typical starting point is a 1:10 ratio of drug solution to NaOH solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture at 70°C for approximately 10 hours.[5] The progress of the reaction should be monitored by HPLC to determine the optimal reaction time.

  • Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize it to a pH of ~7.0 using 0.1 N HCl.

  • Solvent Removal: Remove the methanol and water from the mixture using a rotary evaporator under reduced pressure.

  • Purification (Optional): The resulting residue containing this compound can be further purified using preparative HPLC or column chromatography to obtain a highly pure reference standard.

Expert Insight: The choice of 0.1 N NaOH and a reaction temperature of 70°C is a balance between achieving a reasonable rate of degradation and minimizing the formation of secondary degradation products. Monitoring the reaction by HPLC is crucial to stop the reaction once a sufficient amount of this compound has been formed, without excessive degradation of the target compound.

Analytical Characterization and Methodologies

The accurate detection and quantification of this compound are critical for the quality control of Sofosbuvir. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

A robust and validated stability-indicating HPLC method is essential to separate this compound from Sofosbuvir and other potential impurities.

ParameterRecommended ConditionsSource(s)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common starting point is a 50:50 (v/v) mixture.[5]
Flow Rate 1.0 mL/min[5]
Column Temperature Ambient or controlled at 25-30°C
Detection Wavelength 260 nm[6]
Injection Volume 10-20 µL
Experimental Protocol: HPLC Analysis of this compound

This protocol outlines a typical HPLC workflow for the analysis of this compound.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 HPLC column

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the aqueous and organic components in the desired ratio. For example, a 50:50 (v/v) mixture of 0.1% formic acid in water and methanol. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable diluent to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Preparation: Prepare the sample solution containing Sofosbuvir and potentially this compound by dissolving it in the mobile phase or diluent to a suitable concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Set up the HPLC system with the specified parameters. Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.

  • Data Analysis: Identify the peaks based on their retention times compared to the reference standard. Quantify the amount of this compound in the sample using a calibration curve generated from the standard solutions.

Trustworthiness of the Protocol: This method is self-validating through the use of a well-characterized reference standard for peak identification and a calibration curve for accurate quantification. The specificity of the method should be confirmed by ensuring that there is no interference from other components in the sample matrix at the retention time of this compound.

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase Mobile Phase Preparation (e.g., 50:50 0.1% Formic Acid:Methanol) Equilibrate Column Equilibration Mobile_Phase->Equilibrate Standard_Sol Standard Solution Preparation (this compound Ref. Std.) Inject Inject Standard & Sample Standard_Sol->Inject Sample_Sol Sample Solution Preparation (Filtered) Sample_Sol->Inject Equilibrate->Inject Detect UV Detection at 260 nm Inject->Detect Identify Peak Identification (by Retention Time) Detect->Identify Quantify Quantification (using Calibration Curve) Identify->Quantify

Workflow for the HPLC analysis of this compound.

Toxicological Assessment (In-Silico)

Several studies have employed computational tools like TOPKAT and DEREK to predict the toxicity of Sofosbuvir and its degradation products.[1][6] These predictions suggest that this compound has a toxicological profile that is generally comparable to or less severe than the parent drug for key endpoints.

Key In-Silico Toxicity Predictions for this compound:

  • Acute Oral Toxicity (LD50 in rats): Predicted to be in the range of 2.0 - 5.0 g/kg, which is similar to the predicted range for Sofosbuvir.[1]

  • Carcinogenicity: Predicted to be non-carcinogenic.[1]

  • Mutagenicity (Ames test): Predicted to be non-mutagenic.[1]

Expert Insight: It is crucial to emphasize that these are computational predictions and should be interpreted with caution. In-silico models are valuable screening tools, but they do not replace the need for experimental toxicological studies, especially if the impurity is present at significant levels in the final drug product. However, for an impurity that is well-controlled at low levels, these predictions can provide a degree of confidence in its safety profile.

Conclusion and Future Perspectives

This compound is a critical impurity of Sofosbuvir, primarily arising from the hydrolysis of the parent molecule. Its effective monitoring and control are essential for ensuring the quality, safety, and efficacy of this vital antiviral medication. This technical guide has provided a comprehensive overview of its properties, formation, and analysis, including detailed experimental protocols.

The provided methodologies for the synthesis (via forced degradation) and HPLC analysis of this compound offer a solid foundation for researchers in quality control and drug development. The in-silico toxicological data, while predictive, suggests a safety profile comparable to Sofosbuvir, providing a valuable starting point for risk assessment.

Future research should focus on obtaining experimental data for key physicochemical properties such as aqueous solubility and pKa to further refine our understanding of this molecule. Additionally, a deeper investigation into its potential to form as a process-related impurity during various synthetic routes of Sofosbuvir would be beneficial for process optimization and impurity control. As the landscape of HCV treatment continues to evolve, a thorough understanding of the impurities associated with key antiviral agents like Sofosbuvir will remain a critical area of scientific inquiry.

References

  • Desai, P. N., & Kapupara, P. (2021). Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form. Future Journal of Pharmaceutical Sciences, 7(1), 154. [Link]

  • Swain, D., Samanthula, G., Bhagat, S., Bharatam, P. V., Akula, V., & Sinha, B. N. (2016). Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 120, 352-363. [Link]

  • Agarwal, B. A., & Jagdale, S. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research, 56(2s), s233-s241. [Link]

  • Alentris Research Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Pottabathini, V., Gugulothu, V., Kaliyaperumal, M., & Battu, S. (2016). Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. American Journal of Analytical Chemistry, 7(11), 797-815. [Link]

  • Veeprho. (n.d.). This compound. Retrieved from [Link]

Sources

A Guide to the Role, Qualification, and Application of O-Desphenyl Sofosbuvir as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of O-Desphenyl Sofosbuvir, a critical process impurity and metabolite of the antiviral drug Sofosbuvir. We will delve into the rationale for its significance, the rigorous process of qualifying it as a chemical reference standard, and its practical application in analytical workflows essential for pharmaceutical quality control. This document is intended for researchers, analytical scientists, and quality assurance professionals in the field of drug development and manufacturing.

Introduction: The Imperative of Purity in Antiviral Therapeutics

Sofosbuvir is a cornerstone of modern therapy for Hepatitis C, functioning as a potent nucleotide analog inhibitor of the viral RNA polymerase NS5B. Its complex chemical structure, while effective, presents challenges during synthesis and storage, leading to the formation of related substances or impurities. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate strict control over these impurities. The accurate identification and quantification of such substances are paramount to ensuring the safety, efficacy, and quality of the final drug product. This control is fundamentally reliant on the availability of highly characterized chemical reference standards.

This compound: A Critical Impurity

This compound is a significant impurity associated with Sofosbuvir. It is characterized by the absence of the phenyl group on the phosphoramidate moiety of the parent molecule. This modification can arise from synthetic side reactions or degradation pathways. Due to its structural similarity to the active pharmaceutical ingredient (API), its presence must be carefully monitored.

Physicochemical Profile

A precise understanding of the reference standard's properties is the foundation of its use.

PropertyValueSource
Chemical Name (S)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoateN/A
Molecular Formula C16H24FN3O8PN/A
Molecular Weight 452.34 g/mol N/A
Appearance White to Off-White SolidN/A
Structural Relationship

The structural difference between Sofosbuvir and its O-Desphenyl derivative is subtle yet critical for analytical separation and toxicological assessment.

G cluster_0 Sofosbuvir Structure cluster_1 Impurity Structure sofosbuvir Sofosbuvir (C22H29FN3O9P) Key Feature: Phenyl Ester Group desphenyl This compound (C16H24FN3O8P) Key Feature: Hydroxyl Group (Loss of Phenyl) sofosbuvir->desphenyl  Synthetic Side Reaction or Degradation

Caption: Structural relationship between Sofosbuvir and this compound.

Qualification of a Reference Standard: A Multi-Faceted Approach

Transforming a synthesized chemical entity into a trusted reference standard is a rigorous, multi-step process. The objective is to unequivocally confirm its structure and determine its purity with a high degree of confidence. This process ensures that the standard can be reliably used for the quantitative analysis of impurities in the API.

The Qualification Workflow

The workflow is designed as a self-validating system, where orthogonal analytical techniques are employed to build a complete and trustworthy profile of the material.

G start Candidate Material (this compound) identity Step 1: Identity Confirmation (NMR, MS, FTIR) start->identity purity Step 2: Purity Assessment (HPLC, UPLC) identity->purity water Step 3: Water Content (Karl Fischer) purity->water residual Step 4: Residual Solvents (GC-HS) water->residual inorganic Step 5: Inorganic Impurities (Sulphated Ash) residual->inorganic potency Step 6: Potency Assignment (Mass Balance Calculation) inorganic->potency end Certified Reference Standard potency->end

Caption: Workflow for the qualification of a pharmaceutical reference standard.

Step-by-Step Methodologies

3.2.1 Identity Confirmation

  • Objective: To confirm that the chemical structure of the candidate material is consistent with this compound.

  • Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Accurately weigh 5-10 mg of the candidate standard.

    • Dissolve in a suitable deuterated solvent (e.g., DMSO-d6).

    • Acquire 1H NMR, 13C NMR, and 31P NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process the spectra and assign all proton, carbon, and phosphorus signals.

    • Causality: The chemical shifts, coupling constants, and integration values provide a detailed fingerprint of the molecule's structure. The absence of signals corresponding to the phenyl group and the appearance of signals consistent with the modified phosphoramidate moiety are key diagnostic markers.

  • Protocol: Mass Spectrometry (MS)

    • Prepare a dilute solution of the standard (e.g., 10 µg/mL) in an appropriate solvent like methanol or acetonitrile.

    • Infuse the solution into a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap instrument.

    • Acquire the mass spectrum in positive or negative electrospray ionization (ESI) mode.

    • Trustworthiness: The instrument should be calibrated to ensure high mass accuracy. The measured mass of the molecular ion ([M+H]+ or [M-H]-) must match the theoretical exact mass of this compound within a narrow tolerance (typically < 5 ppm). This provides unambiguous confirmation of the elemental composition.

3.2.2 Purity and Potency Assignment

  • Objective: To quantify the amount of the main component and any impurities present, leading to an assigned potency value.

  • Protocol: High-Performance Liquid Chromatography (HPLC) for Purity

    • Chromatographic System:

      • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A time-programmed gradient from low to high organic content (Mobile Phase B) to ensure elution and separation of all related impurities.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 260 nm.

    • Procedure:

      • Prepare a solution of the this compound standard at a concentration of approximately 0.5 mg/mL.

      • Inject the solution into the HPLC system.

      • Integrate all peaks detected in the chromatogram.

      • Calculate the purity by area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Expertise: This method must be validated for specificity, linearity, and sensitivity. The gradient is designed to be shallow enough to separate structurally similar impurities from the main peak, ensuring an accurate purity assessment.

  • Protocol: Mass Balance for Potency Assignment

    • The final potency is not determined by a single technique but by a mass balance calculation that accounts for all significant components.

    • Calculation: Potency (%) = (100% - % Purity by HPLC) * (100% - % Water Content - % Residual Solvents - % Inorganic Impurities)

    • Self-Validation: This approach is inherently robust because it combines data from orthogonal techniques (chromatography, Karl Fischer, GC, TGA/Sulphated Ash), providing a comprehensive and validated assessment of the standard's purity.

Application: Using this compound in Quality Control

Once qualified, the reference standard is used in routine analytical testing of Sofosbuvir drug substance and drug product batches.

Impurity Profiling by HPLC
  • Objective: To accurately identify and quantify the this compound impurity in a sample of Sofosbuvir API.

  • Workflow:

    • System Suitability: Inject a solution containing both Sofosbuvir and the this compound reference standard. The system is deemed suitable for analysis only if the resolution between the two peaks meets a predefined criterion (e.g., Resolution > 2.0). This ensures the method can distinguish the impurity from the API.

    • Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 1.0 µg/mL), which typically corresponds to the reporting threshold for the impurity.

    • Sample Preparation: Prepare a solution of the Sofosbuvir API at a high concentration (e.g., 1.0 mg/mL).

    • Analysis: Inject both the standard and sample solutions into the HPLC system using the validated method described in section 3.2.2.

    • Identification: The impurity peak in the sample chromatogram is identified by comparing its retention time to that of the this compound reference standard.

    • Quantification: The amount of the impurity in the sample is calculated by comparing the peak area of the impurity in the sample to the peak area of the reference standard.

G x_axis Time (min) y_axis Absorbance (AU) origin origin x_end x_end origin->x_end y_end y_end origin->y_end peak1_base_l peak1_base_l peak1_top Sofosbuvir (API) peak1_base_l->peak1_top peak1_base_r peak1_base_r peak1_top->peak1_base_r peak2_base_l peak2_base_l peak2_top This compound (Impurity Identification by Reference Standard) peak2_base_l->peak2_top peak2_base_r peak2_base_r peak2_top->peak2_base_r rt1 Retention Time 1 rt2 Retention Time 2

Caption: Conceptual chromatogram showing the use of the reference standard for peak identification.

Conclusion

The this compound reference standard is not merely a vial of chemical; it is a cornerstone of quality assurance in the production of a life-saving medication. Its role extends from method development and validation to routine batch release testing. The rigorous, multi-technique qualification process detailed in this guide ensures that the standard possesses the identity, purity, and potency required to deliver reliable and accurate analytical data. By understanding the science behind the standard's creation and application, analytical scientists can ensure the continued safety and efficacy of Sofosbuvir for patients worldwide.

References

  • U.S. Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.[Link]

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • International Council for Harmonisation (ICH). Q3A(R2) Impurities in New Drug Substances.[Link]

Methodological & Application

Application Note: A Stability-Indicating RP-HPLC Method for the Development and Validation of O-Desphenyl Sofosbuvir

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of O-Desphenyl Sofosbuvir, a key impurity and potential metabolite of the antiviral drug Sofosbuvir. The method is designed to be specific, accurate, precise, and linear over a specified range, making it suitable for quality control and stability testing in pharmaceutical development and manufacturing. The validation protocol is rigorously designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, as well as principles outlined by the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It functions as a prodrug that, once metabolized, inhibits the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2] The purity and quality of the active pharmaceutical ingredient (API) are of utmost importance for its safety and efficacy. This compound (Figure 1) is a known process-related impurity and potential metabolite of Sofosbuvir.[3][4] Its structure is characterized by the absence of the phenyl group on the phosphoramidate moiety, which is replaced by a hydroxyl group, increasing its polarity.

The development of a reliable analytical method to quantify this impurity is crucial for ensuring the quality of Sofosbuvir drug substance and drug products. This application note provides a comprehensive guide for the development and validation of a stability-indicating RP-HPLC method for this compound.

Chemical Structures of Sofosbuvir and this compoundFigure 1. Chemical Structures of Sofosbuvir and this compound.

Method Development Strategy

The primary objective is to develop a method that can effectively separate this compound from Sofosbuvir and any potential degradation products. Based on a review of existing HPLC methods for Sofosbuvir and its impurities, a reversed-phase approach was selected.[1][5][6][7][8][9][10]

Rationale for Initial Chromatographic Conditions
  • Column: A C18 column is the stationary phase of choice due to its proven efficacy in separating Sofosbuvir and its structurally similar impurities.[1][5][6][7][8][9][10] The hydrophobicity of the C18 stationary phase will provide good retention for the analytes.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier is selected to ensure adequate separation of compounds with differing polarities.

    • Aqueous Phase: A buffer such as phosphate or an ion-pairing agent like trifluoroacetic acid (TFA) or orthophosphoric acid (OPA) in water is often used to improve peak shape and resolution.[1][9][11] Given the acidic nature of the phosphate group in this compound, a low pH mobile phase will suppress its ionization and lead to better retention and peak shape.

    • Organic Phase: Acetonitrile is a common choice for the organic modifier due to its low viscosity and UV transparency.[1][5][9][11]

  • Detection: Sofosbuvir and its chromophoric impurities exhibit significant UV absorbance around 260 nm.[1][8][11] Therefore, a UV detector set at this wavelength will provide good sensitivity.

  • Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and a controlled column temperature (e.g., 30 °C) are good starting points to ensure reproducibility.

Optimized Chromatographic Conditions

The following conditions were optimized to achieve the desired separation:

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25-26 min: 70-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Diluent Mobile Phase A: Mobile Phase B (50:50, v/v)

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines, which are harmonized with FDA and USP recommendations.[3][4][12][13][14][15][16][17][18][19][20][21][22][23] The validation parameters assessed include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on Sofosbuvir to generate potential degradation products.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat a solution of Sofosbuvir with 0.1 M HCl at 60 °C for 24 hours.[11][24][25]

  • Base Hydrolysis: Treat a solution of Sofosbuvir with 0.1 M NaOH at 60 °C for 12 hours.[11][24][25]

  • Oxidative Degradation: Treat a solution of Sofosbuvir with 3% H₂O₂ at room temperature for 48 hours.[11][24][25]

  • Thermal Degradation: Expose solid Sofosbuvir to 80 °C for 72 hours.[25]

  • Photolytic Degradation: Expose a solution of Sofosbuvir to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.[25]

The stressed samples were then analyzed using the developed HPLC method. The peak purity of this compound and Sofosbuvir was evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks.

G cluster_0 Forced Degradation Workflow Sofosbuvir_Sample Sofosbuvir Sample (API or Drug Product) Stress_Conditions Apply Stress Conditions - Acid Hydrolysis - Base Hydrolysis - Oxidation - Thermal - Photolytic Sofosbuvir_Sample->Stress_Conditions Stressed_Samples Stressed Samples Stress_Conditions->Stressed_Samples HPLC_Analysis HPLC Analysis (Developed Method) Stressed_Samples->HPLC_Analysis Data_Evaluation Data Evaluation - Peak Purity - Resolution - Mass Balance HPLC_Analysis->Data_Evaluation

Caption: Workflow for Forced Degradation Studies.

Linearity and Range

The linearity of the method was established by analyzing a series of solutions of this compound at different concentrations.

Protocol:

  • Prepare a stock solution of this compound reference standard.

  • From the stock solution, prepare at least five calibration standards covering the expected range of the impurity (e.g., from LOQ to 150% of the specification limit).

  • Inject each standard in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Accuracy

Accuracy was determined by the recovery of a known amount of this compound spiked into a sample matrix.

Protocol:

  • Prepare samples of Sofosbuvir spiked with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

ParameterAcceptance Criteria
Mean Recovery 98.0% to 102.0%
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of Sofosbuvir spiked with this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

ParameterAcceptance Criteria
Relative Standard Deviation (%RSD) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Formulae:

  • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

  • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)

The LOQ was experimentally verified by analyzing samples at this concentration and checking for acceptable precision and accuracy.

Robustness

The robustness of the method was assessed by making deliberate small variations in the chromatographic conditions and observing the effect on the results.

Protocol:

Vary the following parameters one at a time:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (e.g., percentage of acetonitrile ± 2%)

The system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) were monitored.

ParameterAcceptance Criteria
System Suitability Parameters Should remain within acceptable limits
%RSD of Results ≤ 2.0%

System Suitability

Before each validation run, a system suitability test was performed to ensure the chromatographic system was performing adequately.

Protocol:

  • Inject a standard solution of Sofosbuvir and this compound.

  • Evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Resolution between Sofosbuvir and this compound ≥ 2.0
%RSD of replicate injections ≤ 2.0%

Data Presentation

The results of the validation studies should be summarized in clear and concise tables.

Table 1: Summary of Validation Parameters and Results

Validation ParameterResultAcceptance Criteria
Specificity Method is specific and stability-indicatingNo interference at the retention time of the analyte
Linearity (r²) > 0.999≥ 0.999
Range (µg/mL) LOQ - 15 µg/mLAs per impurity level
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (%RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
LOD (µg/mL) Determined value-
LOQ (µg/mL) Determined value-
Robustness Method is robustSystem suitability passes

Conclusion

The developed RP-HPLC method for the determination of this compound in the presence of Sofosbuvir is simple, specific, accurate, precise, and robust. The forced degradation studies demonstrated the stability-indicating nature of the method, making it suitable for routine quality control analysis and stability studies of Sofosbuvir. The validation was successfully performed in accordance with the ICH guidelines, ensuring the reliability of the analytical data generated.

References

  • ResearchGate. (n.d.). Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form. Retrieved from [Link]

  • View of Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Sofosbuvir, Velpatasvir, and Voxilaprevir in Tablet Formulation. (n.d.). Retrieved from [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • VALIDATION OF COMPENDIAL METHODS - General Chapters. (n.d.). Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Agarwal, B. A., et al. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research, 56(2s), s89-s96. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form. (2023, September 30). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011, December 3). Retrieved from [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

  • ECA Academy. (2017, February 15). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • The Pharma Innovation. (2018, April 2). Stability indicating RP-HPLC method development and validation for estimation of Sofosbuvir in pharmaceutical dosage form. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH guideline Q2(R1) on Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • Journal of Chromatographic Science. (2016, May 1). Stability-Indicating Method and LC–MS-MS Characterization of Forced Degradation Products of Sofosbuvir. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP‑HPLC Method as per ICH Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability indicating HPLC method for simultaneous determination of hepatitis C virus NS5B inhibitor drugs sofosbuvir and ledipasvir in their dosage forms. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). Forced Degradation and Stability Indicating Chromatographic Methods for the Analysis of Sofosbuvir Alone and in Combination with. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP-HPLC Method as per ICH Guidelines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). RP-HPLC Method Development and Validation for Estimation of Sofosbuvir in Pure and Tablet Dosage Form. Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Validation of RP-HPLC Method for Determination of Sofosbuvir in Bulk and Pharmaceutical Dosage Forms. (2020, March 31). Retrieved from [Link]

  • development and validation of rp-hplc method for the simultaneous estimation of sofosbuvir and. (n.d.). Retrieved from [Link]

  • "RP-HPLC Method Development for Sofosbuvir in Tablets". (2024, September 10). Retrieved from [Link]

  • Acta Scientific. (2018, September 25). A New Validated Stability Indicating RP-HPLC Method for the Assay of Sofosbuvir in Tablets. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of RP-HPLC Method for Estimation of Sofosbuvir in Bulk Drug and Dosage Form. Retrieved from [Link]

Sources

Quantitative Bioanalysis of O-Desphenyl Sofosbuvir (GS-331007) in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of O-Desphenyl Sofosbuvir (also known as GS-331007) in human plasma. Sofosbuvir is a cornerstone of modern antiviral therapy for Hepatitis C, and monitoring its principal, long-half-life metabolite, GS-331007, is critical for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) assessments.[1][2] The methodology described herein employs a straightforward protein precipitation (PPT) technique for sample preparation and is validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[3][4] This guide provides researchers and drug development professionals with the necessary protocols and scientific rationale to implement this assay for clinical and preclinical studies.

Introduction: The Rationale for Metabolite Quantification

Sofosbuvir is a nucleotide analog prodrug that, upon administration, undergoes extensive intracellular metabolism to form the active triphosphate GS-461203, which is not detectable in plasma.[1][2] The primary circulating drug-related species is the pharmacologically inactive nucleoside metabolite, this compound (GS-331007). This metabolite accounts for over 90% of the systemic drug-related material exposure and is eliminated primarily through the kidneys.[1][5]

Due to its prolonged half-life (~27 hours) compared to the parent drug (~0.4 hours), GS-331007 serves as a more reliable and stable marker for assessing patient adherence, drug exposure, and overall pharmacokinetic profiles.[5] Therefore, a sensitive and specific bioanalytical method for its quantification is indispensable for therapeutic drug monitoring and for conducting pivotal clinical trials, including bioequivalence studies. LC-MS/MS offers unparalleled selectivity and sensitivity, making it the gold standard for quantifying small molecules in complex biological matrices like human plasma.[6][7]

Overview of the Bioanalytical Workflow

The entire process, from sample handling to data generation, is designed to ensure sample integrity and data accuracy. The workflow is streamlined for high-throughput analysis while adhering to rigorous quality standards.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample Plasma Sample Receipt (Frozen at -70°C) Thaw Sample Thawing & Vortexing Sample->Thaw Spike Spiking with Internal Standard Thaw->Spike Prep Protein Precipitation (Acetonitrile) Spike->Prep Centrifuge Centrifugation (Pellet Proteins) Prep->Centrifuge Transfer Supernatant Transfer to 96-Well Plate Centrifuge->Transfer Inject LC-MS/MS Injection Transfer->Inject Integrate Chromatographic Peak Integration Inject->Integrate Calculate Concentration Calculation (Using Calibration Curve) Integrate->Calculate Report Data Review, QC Check, & Final Report Calculate->Report

Figure 1: High-level workflow for the quantification of this compound.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analytes: this compound (GS-331007) reference standard (≥98% purity).[8][9]

  • Internal Standard (IS): Stable isotope-labeled this compound-d5 (or a structurally similar compound with justified performance). The use of a stable isotope-labeled IS is highly recommended as it co-elutes and experiences similar ionization effects, providing the most accurate correction for analytical variability.[10]

  • Biological Matrix: Human plasma (K2-EDTA as anticoagulant), sourced from certified vendors.

  • Solvents: Acetonitrile and Methanol (both LC-MS grade), Formic Acid (reagent grade, ≥98%).

  • Water: Deionized water, purified to ≥18.2 MΩ·cm.

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials.

Instrumentation
  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering precise gradients (e.g., Shimadzu Nexera, Waters Acquity).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source (e.g., Sciex API 4500, Waters Xevo TQ-S).

  • Analytical Software: Instrument control, data acquisition, and quantification software (e.g., Analyst®, MassLynx®).

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and QCs

The foundation of an accurate assay is the precise preparation of standards. All preparations should be documented thoroughly.

  • Primary Stock Solutions: Prepare separate stock solutions of this compound and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL. Store at -20°C.

  • Working Solutions: Prepare intermediate working solutions for the calibration curve (CC) and quality control (QC) samples by serially diluting the primary stock solution with 50:50 (v/v) methanol:water.

  • IS Spiking Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the CC and QC working solutions into blank human plasma to achieve the desired concentration range. A typical range might be 1 - 2000 ng/mL. QC samples should be prepared at a minimum of four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC): ~3x LLOQ

    • Medium QC (MQC): Mid-range of the curve

    • High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ)

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which would otherwise interfere with the analysis and damage the LC column.[11][12] Acetonitrile is a highly efficient precipitation solvent.[13][14]

G start Start: 50 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 25 µL IS Spiking Solution (100 ng/mL) start->add_is vortex1 Vortex Mix (10 seconds) add_is->vortex1 add_acn Add 200 µL Acetonitrile (Precipitating Agent) vortex1->add_acn vortex2 Vortex Mix Vigorously (1 minute) add_acn->vortex2 centrifuge Centrifuge (14,000 x g, 5 min, 4°C) vortex2->centrifuge transfer Transfer 100 µL Supernatant to 96-Well Plate centrifuge->transfer inject Inject 5 µL onto LC-MS/MS System transfer->inject

Figure 2: Step-by-step protein precipitation workflow.

Protocol Steps:

  • Aliquot 50 µL of each plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS spiking solution (100 ng/mL) to all tubes except for the blank matrix samples. To the blank, add 25 µL of 50:50 methanol:water.

  • Vortex briefly for 10 seconds.

  • Add 200 µL of ice-cold acetonitrile. The 4:1 ratio of solvent to plasma ensures efficient protein removal.[15]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate 100 µL of the clear supernatant and transfer it to a 96-well collection plate for analysis.

LC-MS/MS Conditions

The following tables summarize the optimized instrumental parameters for achieving sharp peak shapes and high sensitivity.

Table 1: Liquid Chromatography Parameters

Parameter Condition Rationale
Column Reversed-Phase C18 (e.g., Waters Acquity BEH C18, 50 x 2.1 mm, 1.7 µm) Provides excellent retention and separation for moderately polar compounds like GS-331007.[6]
Mobile Phase A 0.1% Formic Acid in Water Acidification improves peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier providing good elution strength.
Flow Rate 0.4 mL/min A standard flow rate for 2.1 mm ID columns, balancing speed and efficiency.
Gradient 5% B to 95% B over 2.5 min, hold 1 min, re-equilibrate 1.5 min A rapid gradient allows for high-throughput analysis while ensuring elution of the analyte and cleaning of the column.
Injection Volume 5 µL A small injection volume minimizes potential matrix effects.
Column Temp. 40°C Elevated temperature reduces viscosity and can improve peak shape.

| Autosampler Temp. | 10°C | Maintains the stability of prepared samples in the autosampler. |

Table 2: Mass Spectrometry Parameters

Parameter Condition Rationale
Ionization Mode Electrospray Ionization (ESI), Positive This compound contains basic nitrogen atoms that are readily protonated.
MRM Transitions This compound: To be optimized (e.g., Q1: 454.1 -> Q3: 126.1) IS: To be optimized (e.g., Q1: 459.1 -> Q3: 126.1) Specific precursor-to-product ion transitions ensure high selectivity and minimize interference. Values must be determined empirically by infusing the pure standard.
Ion Source Temp. 550°C Optimizes desolvation of the mobile phase.
IonSpray Voltage 5500 V Applied voltage to facilitate the formation of gas-phase ions.
Collision Energy To be optimized The energy required to fragment the precursor ion into the desired product ion.

| Dwell Time | 150 ms | Ensures sufficient data points are collected across each chromatographic peak for accurate integration. |

Bioanalytical Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions.[16] The validation process demonstrates that the assay is fit for its intended purpose. The following parameters are assessed according to FDA and EMA guidelines.[3][4][17]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Experiment Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. Analyze ≥6 blank plasma lots. Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between instrument response and concentration over the analytical range. Analyze a calibration curve with ≥6 non-zero standards over 3 separate runs. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of measured concentrations to the nominal value (accuracy) and the variability of replicate measurements (precision). Analyze QC samples (LLOQ, L, M, H) in replicate (n≥5) on 3 separate days. Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect To evaluate the suppression or enhancement of ionization caused by co-eluting matrix components. Compare analyte response in post-extraction spiked blank plasma vs. neat solution at LQC and HQC levels. The IS-normalized matrix factor should have a CV ≤15%.
Recovery To measure the efficiency of the extraction process. Compare analyte response in pre-extraction spiked samples vs. post-extraction spiked samples at LQC, MQC, and HQC. Recovery should be consistent and reproducible.

| Stability | To ensure the analyte is stable under various handling and storage conditions. | Analyze LQC and HQC samples after exposure to specific conditions (e.g., 3 freeze-thaw cycles, 24h at room temp, 48h in autosampler, 90 days at -70°C). | Mean concentration must be within ±15% of nominal values. |

Application to Pharmacokinetic Studies

Once validated, this method can be confidently applied to analyze clinical study samples. A typical analytical run would consist of a calibration curve, blank and double blank samples, QC samples at low, medium, and high concentrations, and the unknown subject samples. The inclusion of QCs at the beginning and end of the run, and interspersed throughout, ensures the validity of the data for the entire batch. The resulting concentration-time data for this compound can be used to calculate key PK parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and T½ (Half-life).[18]

Conclusion

This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound (GS-331007) in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, and the method has been validated to meet the stringent requirements of regulatory agencies. This well-characterized assay is fit-for-purpose and can be readily implemented in laboratories supporting drug development and clinical pharmacology studies involving Sofosbuvir.

References

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Link

  • International Journal of Pharmaceutical Sciences. Pharmacokinetics and Pharmacodynamics of Sofosbuvir in Adults and Special Populations: A Systematic Review. Link

  • SlideShare. USFDA guidelines for bioanalytical method validation. Link

  • Kirby, B. J., et al. (2015). Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir. Clinical Pharmacokinetics. Link

  • Kirby, B. J., et al. (2015). Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir. ProQuest. Link

  • European Medicines Agency (EMA). Guideline Bioanalytical method validation. Link

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Link

  • U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. Link

  • Gibbons, Z., et al. (2023). Pharmacokinetics of Sofosbuvir and Velpatasvir for Hepatitis C Treatment in Pregnancy. Viruses. Link

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Link

  • Ahmed, B., et al. (2019). Pharmacokinetics profile of serum and cellular sofosbuvir along with its concentration effect analysis in HCV patients receiving. Pakistan Journal of Pharmaceutical Sciences. Link

  • Thermo Fisher Scientific. Protein Precipitation Plates. Link

  • SlideShare. Bioanalytical method validation emea. Link

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Link

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Link

  • Souverain, S., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. Link

  • LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Link

  • Bruce, S. J., et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Metabolomics. Link

  • Rezk, M. R., et al. (2017). Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. Link

  • El-Koussi, W. M., et al. (2016). Novel and sensitive UPLC-MS/MS method for quantification of sofosbuvir in human plasma: application to a bioequivalence study. Biomedical Chromatography. Link

  • SynThink Chemicals. O-Desisopropyl this compound; Sofosbuvir metabolite GS-566500. Link

  • ResearchGate. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study | Request PDF. Link

  • Journal of Young Pharmacists. Quantification of Sofosbuvir and Velpatasvir in Human Plasma using LCMS/MS Technique. Link

  • Al-Shehri, M. M. (2017). UPLC-MS/MS method for determination of sofosbuvir in human plasma. Saudi Pharmaceutical Journal. Link

  • Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis. Link

  • SynThink Research Chemicals. Sofosbuvir O-Desphenyl Impurity. Link

  • BenchChem. A Researcher's Guide: Comparing Internal Standards for Sofosbuvir Analysis by LC-MS/MS. Link

  • Sigma-Aldrich. This compound. Link

  • BenchChem. Solid-Phase Extraction of Steroid Metabolites for Clinical and Research Applications. Link

  • Al-Ghazawi, M., et al. (2022). Simultaneous Determination of Ledipasvir/Sofosbuvir by LC/MS/MS in Human Plasma and its Pharmacokinetics Application. Jordan Journal of Pharmaceutical Sciences. Link

  • National Institutes of Health (NIH). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Link

  • Attimarad, M., et al. (2016). Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. Journal of Chromatographic Science. Link

Sources

A Robust, Stability-Indicating UPLC Method for the Rapid Separation of Sofosbuvir and its O-Desphenyl Process-Related Impurity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details a highly efficient, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of the direct-acting antiviral agent Sofosbuvir from its critical process-related impurity, O-desphenyl Sofosbuvir. The protocol is designed for researchers, quality control analysts, and drug development professionals who require a rapid, sensitive, and reproducible method for purity assessment and stability testing. By leveraging the power of sub-2 µm particle column technology, this method offers significant advantages over traditional HPLC in terms of speed, resolution, and solvent consumption.[1] We provide a complete, step-by-step protocol, system suitability criteria, and expert insights into the chromatographic principles that ensure the method's robustness and reliability.

Introduction and Scientific Rationale

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C, acting as a potent inhibitor of the viral NS5B RNA-dependent RNA polymerase.[2][3] As a prodrug, it is metabolized in the body to its active triphosphate form, which then terminates the viral RNA chain.[3] The chemical synthesis of a complex molecule like Sofosbuvir is a multi-step process where impurities can be introduced or formed.

One such critical process-related impurity is this compound, which lacks the phenyl group on the phosphoramidate moiety.[4][5] The presence of this and other impurities must be strictly controlled to ensure the safety and efficacy of the final drug product, as mandated by regulatory bodies like the ICH.

The primary challenge in this analysis is to achieve a baseline separation between the highly abundant active pharmaceutical ingredient (API), Sofosbuvir, and the trace-level desphenyl impurity. Ultra-Performance Liquid Chromatography (UPLC) is the technology of choice for this task. Its use of sub-2 µm solid-phase particles provides a dramatic increase in chromatographic efficiency, leading to sharper peaks, superior resolution, and significantly shorter analysis times compared to conventional HPLC.[1] This application note describes a validated UPLC method that is fit for purpose in a regulated quality control environment.

Analyte Structures and Properties

A clear understanding of the analyte structures is fundamental to developing a selective chromatographic method.

Table 1: Analyte Information

CompoundChemical StructureMolecular FormulaMolecular Weight
Sofosbuvir Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoateC₂₂H₂₉FN₃O₉P[6][7][8]529.45 g/mol [8]
This compound (2S)-isopropyl 2-((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoateC₁₆H₂₅FN₃O₉P[5][9]453.36 g/mol [5][9]

The key structural difference is the substitution of the phenoxy group in Sofosbuvir with a hydroxyl group in the impurity. This change slightly increases the polarity of the O-desphenyl impurity, which is the basis for its chromatographic separation from the parent drug.

UPLC Method and Protocol

This section provides the detailed experimental conditions and a step-by-step protocol for performing the analysis.

Chromatographic Conditions

The selection of each parameter is grounded in established chromatographic principles to ensure a robust and reproducible separation.

Table 2: Optimized UPLC Method Parameters

ParameterSpecificationRationale
UPLC System Waters Acquity UPLC H-Class or equivalentDesigned to handle the high backpressures of sub-2 µm columns.
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mmThe C18 stationary phase provides the necessary hydrophobicity to retain both analytes, while the 1.7 µm particles ensure high efficiency.[10]
Mobile Phase A 0.1% Formic Acid in Water, v/vThe acidic pH suppresses the ionization of the phosphate group, ensuring symmetrical peak shapes and consistent retention.[4][11]
Mobile Phase B AcetonitrileA common organic modifier with low viscosity and good UV transparency.
Gradient Elution Time (min)%A
0.095
1.095
8.040
8.55
10.05
10.195
12.095
Flow Rate 0.4 mL/minOptimized for the 2.1 mm ID column to provide good efficiency without generating excessive pressure.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
UV Detection Photodiode Array (PDA) at 260 nmThis is the λmax of the uracil chromophore present in both molecules, providing maximum sensitivity.[4][12]
Injection Volume 2.0 µLA small injection volume is critical to prevent column overload and maintain sharp peaks.
Required Materials and Reagents
  • Sofosbuvir Reference Standard

  • This compound Reference Standard

  • Acetonitrile (UPLC or HPLC grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Volumetric flasks and pipettes

  • 0.22 µm membrane filters

  • UPLC vials

Step-by-Step Protocol

1. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to a 1 L volumetric flask containing deionized water. Fill to the mark and mix thoroughly.
  • Mobile Phase B: Use UPLC-grade acetonitrile as is.
  • Degas both mobile phases for 15 minutes using an ultrasonic bath or an online degasser.

2. Standard Solution Preparation:

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
  • Stock Standard (SS): Accurately weigh about 25 mg of Sofosbuvir RS and 10 mg of this compound RS and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. (Concentration ≈ 500 µg/mL Sofosbuvir, 200 µg/mL Impurity).
  • Working Standard (WS): Transfer 1.0 mL of the Stock Standard (SS) into a 100 mL volumetric flask and dilute to volume with the diluent. This solution contains approximately 5 µg/mL of Sofosbuvir and 2 µg/mL of the impurity, suitable for system suitability checks.

3. Sample Solution Preparation (for Bulk Drug):

  • Accurately weigh about 25 mg of the Sofosbuvir bulk drug sample and transfer to a 50 mL volumetric flask.
  • Add approximately 35 mL of diluent and sonicate for 10 minutes to dissolve completely.
  • Allow the solution to cool to room temperature, then dilute to the mark with the diluent. (Final concentration ≈ 500 µg/mL).
  • Filter the solution through a 0.22 µm syringe filter into a UPLC vial before injection.

4. UPLC System Setup and Analysis Sequence:

  • Purge the UPLC system with the prepared mobile phases.
  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) at 0.4 mL/min for at least 15 minutes or until a stable baseline is achieved.
  • Set up the analysis sequence:
  • Inject the diluent (blank) to ensure no system peaks interfere.
  • Inject the Working Standard (WS) solution six times to perform the System Suitability Test (SST).
  • Inject the prepared Sample Solution.

System Suitability and Method Validation

A self-validating system is crucial for trustworthy results. The System Suitability Test (SST) must be performed before any sample analysis to ensure the chromatographic system is performing adequately.

Table 3: System Suitability Test (SST) Acceptance Criteria

ParameterRequirementPurpose
Resolution (Rs) Resolution between this compound and Sofosbuvir peaks must be ≥ 2.0.[13]Ensures baseline separation and accurate integration of the impurity peak.
Tailing Factor (T) Tailing factor for both peaks must be ≤ 2.0.[11][13]Confirms good peak shape and absence of undesirable secondary interactions.
Theoretical Plates (N) Plate count for the Sofosbuvir peak must be ≥ 5000.Indicates high column efficiency and good chromatographic performance.
% RSD of Peak Area Relative Standard Deviation for six replicate injections of the standard must be ≤ 2.0%.[12]Demonstrates the precision and reproducibility of the system and injection process.

This method has been validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for its intended purpose in a quality control setting.[14][15]

Data, Visualization, and Expected Results

Expected Chromatographic Results

Under the conditions described, a clear separation will be achieved. The more polar O-desphenyl impurity will elute before the parent Sofosbuvir peak.

Table 4: Typical Chromatographic Performance

AnalyteRetention Time (min)Tailing Factor (T)Resolution (Rs)
This compound~ 4.8~ 1.2-
Sofosbuvir~ 6.2~ 1.1> 3.0
Visualized Workflows

A visual representation of the analytical process helps in understanding the workflow and the logic behind method development.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: UPLC Analysis cluster_data Phase 3: Data Processing p1 Mobile Phase Preparation a1 System & Column Equilibration p1->a1 p2 Standard Solution Preparation a2 System Suitability Test (SST) p2->a2 p3 Sample Solution Preparation a3 Sample Injection p3->a3 a1->a2 a2->a3 d1 Peak Integration & Identification a3->d1 d2 Quantification of Impurity d1->d2 d3 Final Report Generation d2->d3

Caption: High-level workflow for the UPLC analysis of Sofosbuvir.

G Method Robust UPLC Separation C18 BEH C18 Column (1.7 µm) Method->C18 provides Gradient Gradient Elution (ACN/H2O) Method->Gradient utilizes Acid Acidic Mobile Phase (0.1% Formic Acid) Method->Acid requires Temp Elevated Temp (40°C) Method->Temp benefits from Resolution High Resolution (Rs > 2.0) C18->Resolution enables Gradient->Resolution achieves Speed Fast Analysis (< 12 min) Gradient->Speed enables PeakShape Symmetric Peaks (T < 2.0) Acid->PeakShape ensures Temp->PeakShape improves

Caption: Key parameter relationships for achieving optimal separation.

References

  • ResearchGate. Chemical structure of sofosbuvir. Molecular formula: C 22 H 29 FN 3 O 9... [Online]. Available at: [Link]

  • ResearchGate. Chemical structure of sofosbuvir. [Online]. Available at: [Link]

  • Journal of Neonatal Surgery. UPLC Method Development and Validation for Sofosbuvir, Velpatasvir, and Voxilaprevir Determination. [Online]. Available at: [Link]

  • ResearchGate. UPLC Method Development and Validation for Sofosbuvir, Velpatasvir, and Voxilaprevir Determination. [Online]. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. Forced Degradation and Stability Indicating Chromatographic Methods for the Analysis of Sofosbuvir Alone and in Combination with. [Online]. Available at: [Link]

  • Semantic Scholar. Development of a Robust UPLC Method for Simultaneous Determination of a Novel Combination of Sofosbuvir and Daclatasvir. [Online]. Available at: [Link]

  • National Center for Biotechnology Information. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem. [Online]. Available at: [Link]

  • Oxford Academic. Stability-Indicating Method and LC–MS-MS Characterization of Forced Degradation Products of Sofosbuvir | Journal of Chromatographic Science. [Online]. Available at: [Link]

  • precisionFDA. SOFOSBUVIR. [Online]. Available at: [Link]

  • Scientific Research Publishing. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. [Online]. Available at: [Link]

  • Journal of Neonatal Surgery. View of UPLC Method Development and Validation for Sofosbuvir, Velpatasvir, and Voxilaprevir Determination. [Online]. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. [Online]. Available at: [Link]

  • Fortune Journals. The Development of A New Validated HPLC and Spectrophotometric Methods for the Simultaneous Determination of Daclatasvir and Sofosbuvir: Antiviral Drugs. [Online]. Available at: [Link]

  • Oriental Journal of Chemistry. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification. [Online]. Available at: [Link]

  • Pharmaffiliates. Sofosbuvir-impurities. [Online]. Available at: [Link]

  • Journal of Pharmaceutical Research International. Validated Stability – Indicating Methods for Determination of Sofosbuvir by UPLC and HPTLC in Pure Form and Tablet Dosage Forms. [Online]. Available at: [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC and LC-MS/MS Method for the Analysis of O-Desphenyl Sofosbuvir in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the identification and quantification of O-Desphenyl Sofosbuvir, a potential process-related impurity and degradant of Sofosbuvir. Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C.[1][2] Ensuring the purity and stability of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product.[3] This document outlines detailed protocols for a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for quantification and a confirmatory Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodologies are developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5]

Introduction: The Significance of Impurity Profiling

Sofosbuvir (IUPAC Name: Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate) is a nucleotide analog prodrug that, once metabolized, inhibits the HCV NS5B RNA-dependent RNA polymerase, effectively terminating viral replication.[1][6] The molecular integrity of Sofosbuvir is paramount. Process-related impurities or degradation products can arise during synthesis or upon storage, potentially impacting the drug's safety and efficacy.

This compound is an impurity where the phenoxy group attached to the phosphorus atom is hydrolyzed and replaced with a hydroxyl group.[7] Its presence, even in trace amounts, must be monitored and controlled. Regulatory bodies require that analytical procedures for drug substances and products are validated to demonstrate they are fit for their intended purpose, which includes the accurate quantification of impurities.[8][9] This guide provides the technical framework to develop and validate such methods.

Logical Framework: Sofosbuvir and its O-Desphenyl Impurity

The following diagram illustrates the relationship between the active pharmaceutical ingredient, Sofosbuvir, and the O-Desphenyl impurity, which is formed via hydrolysis of the phosphoramidate linkage.

G cluster_legend Legend Sofosbuvir Sofosbuvir (API) C22H29FN3O9P Process Hydrolysis (e.g., under acidic or basic stress) Sofosbuvir->Process Impurity This compound (Impurity) C16H25FN3O9P Process->Impurity API_node API Impurity_node Impurity G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Data Output prep Weigh API or Formulation Dissolve in Diluent Filter (0.45 µm) hplc RP-HPLC Separation (C18 Column) prep->hplc uv UV Detection (~261 nm) hplc->uv lcms LC-MS/MS Confirmation (MRM Mode) hplc->lcms quant Quantification (% Impurity) uv->quant ms_data Mass Analysis (Precursor/Product Ions) lcms->ms_data ident Positive Identification ms_data->ident

Caption: General experimental workflow for impurity analysis.

Protocol 1: Quantitative Analysis by RP-HPLC

This stability-indicating method is designed to separate this compound from the parent Sofosbuvir peak and other potential degradants. The choice of a C18 stationary phase provides excellent retention for the moderately non-polar Sofosbuvir, while allowing for earlier elution of more polar impurities like this compound.

Materials and Reagents
  • Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm (or equivalent) [10]* Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Diluent: Water:Acetonitrile (50:50, v/v)

  • Reference Standards: Sofosbuvir, this compound

  • HPLC System: Agilent 1200 series or equivalent with UV/PDA detector [11]

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase Gradient or Isocratic. Start with 50:50 (A:B) [10]A 50:50 mix of aqueous and organic phase provides a good starting point for separating the main API from related substances. TFA is used as an ion-pairing agent to improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 35 °C [11]Elevated temperature can improve peak efficiency and reduce viscosity, leading to sharper peaks and lower backpressure.
Detection UV at 261 nm [12]This wavelength corresponds to the UV maxima for Sofosbuvir and its uracil-containing impurity, ensuring high sensitivity.
Injection Vol. 20 µLA typical injection volume to ensure adequate sensitivity without overloading the column.
Standard and Sample Preparation
  • Standard Stock Solution (Sofosbuvir): Accurately weigh ~25 mg of Sofosbuvir reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of ~1000 µg/mL. [11]2. Impurity Stock Solution (this compound): Accurately weigh ~5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of ~100 µg/mL.

  • Spiked Sample Solution (for Specificity): Prepare a Sofosbuvir solution at the target concentration (e.g., 400 µg/mL). Spike with the this compound stock solution to achieve a concentration corresponding to the reporting threshold (e.g., 0.1%).

  • Test Sample Preparation (Tablets): Weigh and crush no fewer than 20 tablets. Transfer a quantity of powder equivalent to 100 mg of Sofosbuvir into a 50 mL volumetric flask. Add ~30 mL of diluent, sonicate for 30 minutes to dissolve, then dilute to volume. [11]Further dilute as necessary to achieve a final concentration within the linear range of the method (e.g., 400 µg/mL). Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Confirmatory Analysis by LC-MS/MS

This method provides definitive structural confirmation of the impurity. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

Materials and Reagents
  • LC System: UPLC system such as Waters ACQUITY [9]* Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

LC-MS/MS Conditions
ParameterConditionRationale
Flow Rate 0.3 mL/minLower flow rate is optimal for UPLC columns and efficient ionization in the MS source.
Gradient 5% B to 95% B over 5 minA rapid gradient is sufficient to elute the compounds for mass analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar molecules. The nitrogen atoms in the structure readily accept a proton for positive mode detection.
MRM Transitions See Table BelowMonitoring a specific precursor-to-product ion transition is highly selective and minimizes matrix interference.
Proposed MRM Transitions

The molecular weight of this compound (C₁₆H₂₅FN₃O₉P) is 453.36 g/mol . [13]The precursor ion in positive ESI mode would be the protonated molecule [M+H]⁺. Product ions are formed by the fragmentation of this precursor in the collision cell.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Rationale for Fragmentation
This compound 454.4~295.1Loss of the isopropyl L-alaninate side chain.
Sofosbuvir 530.5243.1Loss of the isopropyl L-alaninate phenoxy phosphoramidate group. [14]

Method Validation (as per ICH Q2(R2))

The developed RP-HPLC method must be validated to ensure it is suitable for its intended purpose. [4][5]The following parameters should be assessed.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can accurately measure the analyte in the presence of impurities, degradants, and excipients. [15]Peak purity index > 0.999. Baseline resolution (>2) between this compound and Sofosbuvir peaks. [16]
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. [17]Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The concentration interval over which the method is precise, accurate, and linear. For an impurity, typically from the Limit of Quantitation (LOQ) to 120% of the specification limit.
Accuracy The closeness of test results to the true value, assessed by percent recovery of spiked samples. Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 50%, 100%, 150% of the target impurity level).
Precision The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). [17]Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined by signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. [17]Typically determined by S/N of 10:1, with acceptable precision (RSD ≤ 10%).
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters. [15]System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) are varied.

Conclusion

The control of impurities is a critical aspect of pharmaceutical quality control. This application note provides a robust and reliable framework for the analysis of this compound in pharmaceutical formulations. The described RP-HPLC method is suitable for quantification and stability studies, while the LC-MS/MS method offers unambiguous confirmation. Adherence to the detailed protocols and a thorough validation in accordance with ICH guidelines will ensure that the analytical data generated is accurate, reliable, and compliant with global regulatory standards.

References

  • Agarwal, B. A., et al. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research, 56(2s), S183-S190. [Link]

  • ResearchGate. (n.d.). Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form. [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pottabathini, N., et al. (2016). Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. Pharmacology & Pharmacy, 7, 366-382. [Link]

  • Bhatt, J., et al. (2022). Analytical method development and validation of related substances by rphplc of sofosbuvir and velpatasvir tablets. Journal of Medical and Pharmaceutical and Allied Sciences, 11(4). [Link]

  • Nebsen, M., & Elzanfaly, E. S. (2016). Stability-Indicating Method and LC–MS-MS Characterization of Forced Degradation Products of Sofosbuvir. ResearchGate. [Link]

  • Gundogdu, Z., & Kurbanoglu, S. (2022). Forced Degradation and Stability Indicating Chromatographic Methods for the Analysis of Sofosbuvir Alone and in Combination with Other Drugs. FABAD Journal of Pharmaceutical Sciences, 47(3), 263-281. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • IKEV. (n.d.). ICH Q2B Guideline Validation of Analytical Procedures Methodology. [Link]

  • ResearchGate. (n.d.). analytical method development and validation of rp-hplc method for the estimation of sofosbuvir in bulk and formulation. [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]

  • Abdel-Monem, A. R., et al. (2018). The Development of A New Validated HPLC and Spectrophotometric Methods for the Simultaneous Determination of Daclatasvir and Sofosbuvir: Antiviral Drugs. Fortune Journals. [Link]

  • Journal of Neonatal Surgery. (n.d.). UPLC Method Development and Validation for Sofosbuvir, Velpatasvir, and Voxilaprevir Determination. [Link]

  • International Journal of Research and Review. (n.d.). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Alentris Research Pvt. Ltd. (n.d.). This compound. [Link]

  • Singh, K., et al. (2019). HPLC METHOD FOR ESTIMATION OF DRUG RELEASE OF SOFOSBUVIR IN PHARMACEUTICAL FORMULATION. International Journal of Pharmaceutical Sciences and Research, 10(1), 367-372. [Link]

  • National Center for Biotechnology Information. (n.d.). Sofosbuvir. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Sofosbuvir. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). analytical method development and validation of sofosbuvir tablets by rp-hplc. [Link]

  • ResearchGate. (2017). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ANALYSIS OF SOFOSBUVIR IN PURE AND PHARMACEUTICAL FORMULATION. [Link]

  • Waters. (n.d.). Impurities Application Notebook. [Link]

  • Rao, D. A., et al. (2017). UPLC-MS/MS method for determination of sofosbuvir in human plasma. Pharmacological Reports, 69(4), 773-779. [Link]

  • Proteopedia. (2024). Sofosbuvir. [Link]

Sources

Application of O-Desphenyl Sofosbuvir in Pharmacokinetic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Metabolic Journey of Sofosbuvir

Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection, is a nucleotide analog prodrug that requires intracellular activation to exert its antiviral effect.[1] Its intricate metabolic pathway is of paramount importance in understanding its pharmacokinetic (PK) profile, which in turn informs dosing strategies and potential drug-drug interactions. Upon oral administration, Sofosbuvir is rapidly absorbed and extensively metabolized, primarily in the liver, to form the pharmacologically active nucleoside analog triphosphate, GS-461203.[2] This active metabolite mimics the natural substrate of the HCV NS5B RNA-dependent RNA polymerase, and its incorporation into the elongating RNA strand leads to chain termination, thereby halting viral replication.[2]

The metabolic cascade of Sofosbuvir also yields several other metabolites, with the most abundant circulating metabolite being the inactive nucleoside, GS-331007.[3] The formation of these metabolites is a multi-step process involving hydrolysis of the carboxylate ester by enzymes such as cathepsin A or carboxylesterase 1, followed by the cleavage of the phosphoramidate bond by histidine triad nucleotide-binding protein 1 (HINT1), and subsequent phosphorylation events.[4]

Within this metabolic pathway, O-Desphenyl Sofosbuvir (CAS No. 1233335-82-4) emerges as a known metabolite and is chemically defined as Isopropyl ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)-L-alaninate.[5][6][7] While commercially available as a reference standard for analytical purposes such as impurity profiling,[5][8] its direct and extensive quantification in routine clinical pharmacokinetic studies is less common compared to the major inactive metabolite, GS-331007. For practical applications in pharmacokinetic assessments, GS-331007 is often the primary analyte of interest due to its high systemic exposure, accounting for over 90% of the total drug-related material in circulation, and its long half-life of approximately 27 hours, in contrast to Sofosbuvir's half-life of about 0.4 hours.[3]

This technical guide provides a comprehensive overview of the application of this compound in the broader context of Sofosbuvir's pharmacokinetic studies. We will delve into the analytical methodologies for the quantification of Sofosbuvir and its key metabolites, the interpretation of the resulting pharmacokinetic data, and the regulatory landscape governing metabolite safety testing.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a metabolite is fundamental for the development of robust analytical methods. The table below summarizes the key properties of this compound.

PropertyValueSource(s)
CAS Number 1233335-82-4[5][6][8]
Molecular Formula C₁₆H₂₅FN₃O₉P[5][8]
Molecular Weight 453.36 g/mol [5][8]
IUPAC Name Isopropyl ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)-L-alaninate[6][7]

The Metabolic Pathway of Sofosbuvir

To appreciate the role of this compound and other metabolites in pharmacokinetic studies, it is essential to visualize their formation. The following diagram illustrates the metabolic activation and degradation of Sofosbuvir.

Sofosbuvir_Metabolism Sofosbuvir Sofosbuvir (Prodrug) Metabolite_X Metabolite X Sofosbuvir->Metabolite_X Carboxylesterase 1 / Cathepsin A O_Desphenyl_Sofosbuvir This compound Sofosbuvir->O_Desphenyl_Sofosbuvir Metabolic Cleavage GS_331007_MP GS-331007 Monophosphate Metabolite_X->GS_331007_MP HINT1 GS_461203 GS-461203 (Active Triphosphate) GS_331007_MP->GS_461203 Phosphorylation GS_331007 GS-331007 (Inactive Nucleoside Metabolite) GS_331007_MP->GS_331007 Dephosphorylation Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing & Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (e.g., Sofosbuvir-d6) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatographic_Separation Chromatographic Separation (C18) Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (MRM) Chromatographic_Separation->Mass_Spectrometric_Detection Peak_Integration Peak Integration Mass_Spectrometric_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation PK_Parameter_Determination PK Parameter Determination Concentration_Calculation->PK_Parameter_Determination

Sources

Application Note and Protocol: O-Desphenyl Sofosbuvir as an Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Sofosbuvir Metabolites

Sofosbuvir is a potent direct-acting antiviral agent that has become a cornerstone in the treatment of Hepatitis C Virus (HCV) infection.[1][2] It functions as a prodrug, which upon administration is rapidly metabolized within hepatocytes to its pharmacologically active triphosphate form, GS-461203. This active metabolite acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thereby halting viral replication.[1][3]

The metabolic cascade of Sofosbuvir also produces several inactive metabolites, with the nucleoside GS-331007 being the most abundant circulating metabolite.[4] O-Desphenyl Sofosbuvir is a critical reference material, classified as a key impurity or metabolite of Sofosbuvir.[5][6] Its name denotes the structure of Sofosbuvir lacking the phenyl group on the phosphoramidate moiety. The precise quantification of Sofosbuvir and its related substances in pharmaceutical formulations and biological matrices is paramount for quality control, pharmacokinetic (PK) studies, and ensuring therapeutic efficacy and safety.

This document provides a detailed protocol for the use of this compound as an analytical standard. It is intended for researchers, analytical chemists, and quality control professionals engaged in the analysis of Sofosbuvir. The protocols herein are grounded in established principles of analytical chemistry and adhere to guidelines for method validation.[7][8]

Physicochemical Properties of this compound

A highly characterized analytical standard is the foundation of any quantitative method. The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Name Isopropyl ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)-L-alaninate[9]
CAS Number 1233335-82-4[5][10]
Molecular Formula C₁₆H₂₅FN₃O₉P[5][6]
Molecular Weight 453.36 g/mol [5][6]

Principle of Use as an Analytical Standard

In quantitative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a reference standard of known purity and concentration is indispensable.[7] this compound serves as this benchmark. By preparing a series of precise dilutions (a calibration curve), a relationship between the instrument's response (e.g., peak area) and the concentration of the analyte is established. This curve is then used to accurately determine the concentration of this compound in unknown samples, such as pharmaceutical batches or biological fluids.

Application Protocol: Quantitative Analysis via LC-MS/MS

This section details the step-by-step methodology for preparing this compound standards and establishing a calibration curve for a typical LC-MS/MS workflow.

Required Materials and Equipment
  • Reference Standard: this compound (purity ≥98%)

  • Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water; Formic Acid (≥99%)

  • Labware: Calibrated analytical balance, Class A volumetric flasks, calibrated micropipettes, autosampler vials

  • Equipment: Vortex mixer, sonicator, analytical HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

Safety and Handling Precautions
  • Handle this compound powder in a fume hood or ventilated enclosure to avoid inhalation.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for the specific standard and all solvents prior to use.

Protocol 1: Preparation of Standard Solutions

The accuracy of the entire analysis hinges on the precise preparation of the stock and working solutions.

Step 1: Primary Stock Solution (e.g., 1000 µg/mL)

  • Accurately weigh approximately 10 mg of this compound standard using a calibrated analytical balance. Record the exact weight.

  • Quantitatively transfer the powder to a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of methanol to dissolve the standard.

  • Gently vortex and sonicate for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up the volume to the 10 mL mark with methanol. Invert the flask 15-20 times to ensure homogeneity.

  • Calculate the precise concentration based on the actual weight and purity stated on the Certificate of Analysis (CoA).

  • Store this stock solution in a tightly sealed, amber glass container at 2-8°C. Check the CoA for specific storage and stability information.

Step 2: Intermediate and Working Standard Solutions

  • Prepare an intermediate stock solution (e.g., 10 µg/mL) by performing a serial dilution from the primary stock solution using a 50:50 mixture of acetonitrile and water.

  • From the intermediate stock, prepare a series of working standard solutions to construct the calibration curve. For bioanalytical methods, these standards are typically spiked into the same matrix as the samples (e.g., drug-free human plasma).[11] Typical concentration ranges for LC-MS/MS analysis can span from low ng/mL to several thousand ng/mL.[12][13]

G cluster_prep Protocol 1: Standard Solution Preparation cluster_dilution Serial Dilution weigh 1. Accurately Weigh This compound (e.g., 10 mg) dissolve 2. Dissolve in Methanol in 10 mL Volumetric Flask weigh->dissolve sonicate 3. Vortex & Sonicate to Ensure Dissolution dissolve->sonicate volume 4. Make up to Volume & Homogenize sonicate->volume stock Primary Stock Solution (1000 µg/mL) volume->stock intermediate Intermediate Stock (e.g., 10 µg/mL) stock->intermediate Dilute with ACN:Water working Working Standards (Calibration Curve Points) intermediate->working Dilute into Control Matrix G cluster_validation Analytical Method Validation Workflow start Define Analytical Target Profile (ATP) protocol Develop Validation Protocol (SOP) start->protocol specificity Specificity (Interference Check) protocol->specificity linearity Linearity & Range (Calibration Curve) protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision loq LOQ & LOD (Sensitivity) protocol->loq robustness Robustness (Deliberate Small Changes) protocol->robustness report Compile Validation Report & Assess Against Criteria specificity->report linearity->report accuracy->report precision->report loq->report robustness->report

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing of O-Desphenyl Sofosbuvir in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving chromatographic issues with O-Desphenyl Sofosbuvir. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions, designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple checklists and empower you with a foundational understanding of the chemical interactions that lead to poor peak shape, enabling you to develop robust and reliable HPLC methods.

Section 1: Understanding the Root Cause - The Chemistry of Tailing

This compound, a critical process impurity and metabolite of Sofosbuvir, possesses a complex chemical structure that makes it particularly susceptible to peak tailing in reversed-phase HPLC. Its structure includes multiple polar and ionizable functional groups: a phosphoramidate moiety with an acidic P-OH group, hydroxyl groups, and a uracil base.

The primary cause of peak tailing for this and similar molecules is a secondary retention mechanism occurring on the stationary phase.[1][2] While the primary (desired) retention is hydrophobic, unwanted polar interactions can occur between the analyte and the silica backbone of the column.[1] Specifically, the negatively charged, deprotonated form of this compound can interact strongly with residual silanol groups (Si-OH) on the silica surface, which are also acidic and can become ionized (Si-O⁻).[2][3][4] This ionic interaction is stronger than the intended hydrophobic retention, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[3]

Mechanism of Secondary Silanol Interaction

Caption: Unwanted ionic interaction causing peak tailing.

Section 2: Systematic Troubleshooting Guide (Q&A Format)

This guide follows a logical progression from the most common and easily solved issues to more complex method development considerations.

Q1: My peak for this compound is tailing. What is the first thing I should check?

A: Column Health and System Integrity.

Before diving into complex mobile phase chemistry, it's crucial to rule out physical issues with your HPLC system or column, as these can mimic chemical problems.

  • Extra-Column Effects: Excessive dead volume in the system can cause peak broadening and tailing.[5][6] Ensure all tubing (especially between the column and detector) is as short as possible with a narrow internal diameter (e.g., 0.005").[5] Check that all fittings are correctly swaged and connected to avoid leaks or dead spaces.

  • Column Contamination: Strongly retained impurities from previous injections can accumulate at the column inlet, creating active sites that cause tailing.[6] Try flushing the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) or follow the manufacturer's recommended cleaning procedure.

  • Column Bed Deformation: A void or channel in the column packing can lead to poor peak shape.[1] This can be caused by pressure shocks or operating outside the column's recommended pH range. A quick way to diagnose this is to substitute the column with a new, identical one. If the peak shape improves dramatically, the original column was likely the issue.[1]

Q2: I've confirmed my system is sound. What is the most critical chemical parameter to investigate?

A: Mobile Phase pH.

The pH of your mobile phase is the single most powerful tool for controlling the peak shape of ionizable compounds like this compound. The pH dictates the ionization state of both your analyte and the column's residual silanol groups.[5]

  • The Goal: The objective is to operate at a pH that suppresses the ionization of either the analyte or, more effectively, the surface silanols.[2]

  • Mechanism of Control: Silanol groups on a silica surface are acidic and become increasingly ionized as the pH rises above ~3.[1][7] By operating at a low pH (e.g., 2.5 - 3.0), you ensure the silanol groups remain protonated (Si-OH) and neutral.[7] This dramatically reduces the unwanted ionic interactions that cause tailing. While your analyte may become protonated at this pH, suppressing the highly active silanols is the dominant factor in improving peak shape.[7]

Q3: How do I systematically choose the optimal mobile phase pH?

A: Conduct a pH Scouting Experiment.

A systematic evaluation is more efficient than random adjustments. This protocol will help you quickly identify the optimal pH range for your analysis.

Experimental Protocol 1: Mobile Phase pH Optimization

  • Prepare Buffers: Prepare identical mobile phases buffered at different pH values. Good starting points are pH 2.5, 3.5, 4.5, 5.5, and 6.5. Use a consistent buffer system (e.g., phosphate or acetate) and concentration (e.g., 25 mM). Note: The pH should be measured in the aqueous portion of the mobile phase before mixing with the organic modifier.

  • Equilibrate System: Start with the lowest pH mobile phase (2.5). Equilibrate your column for at least 15-20 column volumes.

  • Inject Standard: Inject your this compound standard at a concentration that avoids mass overload.

  • Evaluate Peak Shape: Record the chromatogram and calculate the USP Tailing Factor (Tf). A value ≤ 2 is generally acceptable, with the goal being as close to 1.0 as possible.[7]

  • Increase pH: Incrementally increase the mobile phase pH, allowing for proper equilibration at each step, and repeat the injection and evaluation.

  • Analyze Results: Plot the Tailing Factor as a function of pH. For this compound, you will likely observe the best peak shape at the lowest pH values (2.5-3.0).[7][8]

Q4: I've lowered the pH to 2.8, and the peak is better but still tailing. What else can I modify?

A: Optimize Your Buffer and Consider Additives.

  • Increase Buffer Concentration: If your buffer concentration is too low (<10 mM), it may lack the capacity to control the on-column pH, especially if your sample is dissolved in a different pH diluent.[4] Increasing the buffer concentration to 20-50 mM can improve peak symmetry by more effectively neutralizing surface silanol activity.[7]

  • Use Mobile Phase Additives (with caution): Historically, a "sacrificial base" like triethylamine (TEA) was added to the mobile phase (~25 mM).[4] TEA, being a small basic compound, preferentially interacts with the acidic silanols, effectively shielding the analyte from these sites.[7] However, with modern high-purity columns, this is often unnecessary and can complicate method development and MS compatibility. It should be considered a secondary option if pH and buffer optimization are insufficient.

Q5: Could my column choice be the problem?

A: Absolutely. All C18 columns are not created equal.

If you are using an older, "Type A" silica column, it likely has a high concentration of acidic, unreacted silanol groups and trace metal impurities, making it prone to causing peak tailing with polar compounds.[2][4]

Column TypeDescriptionSuitability for this compound
Traditional Type A Silica Lower purity silica with high silanol activity.Poor: Very likely to cause significant peak tailing.
High-Purity, End-Capped Type B Silica Modern standard with minimal silanol activity and metal content.[7]Excellent: The recommended starting point. Dramatically reduces tailing.
Hybrid Particle (e.g., BEH, XBridge) Silica-organic hybrid particles offering a wider usable pH range and reduced silanol activity.[2]Excellent: Offers enhanced pH stability and often superior peak shape.
Polar-Embedded Phase C18 phase with a polar group embedded near the base.Good: Can provide alternative selectivity and shield silanols, improving peak shape for bases.

If you are not using a high-purity, end-capped column, switching to one is one of the most effective changes you can make.[5][7]

Troubleshooting Workflow

G start Peak Tailing Observed check_system 1. Check System Integrity (Fittings, Tubing, Connections) start->check_system check_column 2. Assess Column Health (Flush / Replace Column) check_system->check_column check_ph 3. Optimize Mobile Phase pH (Scout pH 2.5 - 4.5) check_column->check_ph check_buffer 4. Optimize Buffer (Increase Concentration >20mM) check_ph->check_buffer eval_column 5. Evaluate Column Choice (Use High-Purity / End-Capped) check_buffer->eval_column check_sample 6. Check Sample Conditions (Solvent Match / Concentration) eval_column->check_sample end_node Symmetrical Peak Achieved check_sample->end_node

Caption: A systematic workflow for troubleshooting peak tailing.

Q6: Are there any sample preparation issues that could cause tailing?

A: Yes. Sample overload and solvent mismatch are common culprits.

  • Sample Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to a distorted peak shape that often manifests as tailing or fronting.[6] To check for this, prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves at lower concentrations, you were likely overloading the column.

  • Solvent Mismatch: The solvent used to dissolve your sample (the diluent) should ideally be the same as your initial mobile phase, or weaker. Injecting a sample dissolved in a much stronger solvent (e.g., 100% Acetonitrile) into a highly aqueous mobile phase can cause the analyte to precipitate on the column or lead to severe peak distortion.[6][9] Always try to match the sample diluent to the mobile phase.

Section 3: Frequently Asked Questions (FAQs)
  • What is an acceptable USP Tailing Factor?

    • Regulatory guidelines often specify a tailing factor (Tf) or asymmetry factor (As) between 0.8 and 1.8.[9] For method development, a value of ≤ 1.5 is a good target, while a robust method should consistently yield a Tf ≤ 2.0.[1][7]

  • Can temperature affect peak tailing?

    • Yes, increasing the column temperature (e.g., to 35-45 °C) can sometimes improve peak shape. It enhances mass transfer kinetics and can reduce the strength of secondary interactions, leading to sharper, more symmetrical peaks.

  • Why is acetonitrile often preferred over methanol?

    • Acetonitrile is generally a weaker hydrogen bond acceptor than methanol and can be more effective at disrupting some of the secondary interactions between an analyte and the stationary phase, sometimes leading to better peak shapes for challenging compounds.

  • My peak is split, not tailing. What could be the cause?

    • A split peak can occur if the mobile phase pH is very close to the analyte's pKa, causing two forms of the analyte to exist and separate slightly.[10] It can also be caused by a partially plugged column inlet frit or a problem with the injector.[10]

References
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek. [Link]

  • Common Causes Of Peak Tailing in Chromatography - ALWSCI. [Link]

  • HPLC Troubleshooting Guide - ACE HPLC Columns. [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections - Pharma Growth Hub. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]

  • The Development of A New Validated HPLC and Spectrophotometric Methods for the Simultaneous Determination of Daclatasvir and Sofosbuvir: Antiviral Drugs - Fortune Journals. [Link]

  • This compound - Alentris Research Pvt. Ltd. [Link]

  • RP-HPLC Method Development and Validation for Estimation of Sofosbuvir in Pure and Tablet Dosage Form - ResearchGate. [Link]

  • This compound | CAS 1233335-82-4 - Veeprho. [Link]

  • Validated UV and HPLC method development for the estimation of Sofosbuvirin marketed formulation - ResearchGate. [Link]

  • RP-HPLC Method Development for Sofosbuvir in Tablets. [Link]

  • HPLC METHOD FOR ESTIMATION OF DRUG RELEASE OF SOFOSBUVIR IN PHARMACEUTICAL FORMULATION. [Link]

Sources

Technical Support Center: Optimizing Mass Spectrometry Parameters for O-Desphenyl Sofosbuvir Detection

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the bioanalysis of O-Desphenyl Sofosbuvir. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the detection of this critical Sofosbuvir metabolite. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot challenges during your experiments.

Section 1: Frequently Asked Questions (FAQs) - Foundational Parameters

This section addresses the essential starting points for building a robust LC-MS/MS method for this compound.

Q1: What is the expected precursor ion ([M+H]⁺) for this compound?

A1: The molecular formula for this compound (also known as GS-566500) is C₁₃H₁₉FN₃O₉P, with a monoisotopic mass of 411.08 g/mol [1]. In positive electrospray ionization (ESI) mode, the analyte is protonated. Therefore, you should be looking for the singly charged precursor ion, [M+H]⁺, at m/z 412.1 .

  • Expert Insight: Always begin your method development by confirming the precursor ion mass. This is best done by infusing a dilute, clean standard solution (e.g., 100-500 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer and performing a full scan in the Q1 quadrupole. This confirms the identity of your standard and ensures the instrument is correctly calibrated.

Q2: Which ionization mode, ESI positive or negative, is more suitable for this compound detection?

A2: ESI positive mode (ESI+) is strongly recommended. This compound, like the parent drug Sofosbuvir and its primary metabolite GS-331007, contains multiple nitrogen atoms within its structure. These nitrogen atoms are basic sites that are readily protonated in the acidic mobile phases typically used in reversed-phase chromatography, leading to efficient ion generation and superior sensitivity in positive mode. Published methods for Sofosbuvir and its other metabolites consistently demonstrate higher sensitivity in positive ionization compared to negative mode[2][3].

Q3: How do I predict and confirm the product ions for developing a Multiple Reaction Monitoring (MRM) method?

A3: The most reliable method is empirical determination. After identifying the precursor ion (m/z 412.1), you will perform a product ion scan (or fragment ion scan). In this experiment, the Q1 quadrupole is fixed to select only the m/z 412.1 ions, which are then fragmented in the collision cell (Q2). The resulting fragment ions are scanned in the Q3 quadrupole to generate a product ion spectrum.

  • Causality Behind the Choice: The goal is to select 2-3 product ions that are both intense (for sensitivity) and specific (high m/z is often better to avoid background noise). For a phosphoramidate nucleotide analog like this compound, common fragmentation pathways involve the loss of the phosphate group or cleavage around the ribose sugar. For comparison, Sofosbuvir (precursor m/z 530.3) often yields a major product ion at m/z 243.1, corresponding to the core structure after loss of the phosphoramidate group[4]. You should look for analogous stable fragments for this compound.

Q4: What are typical starting parameters for cone voltage/declustering potential and collision energy?

A4: These parameters are compound-dependent and instrument-dependent but can be systematically optimized.

  • Cone Voltage (CV) / Declustering Potential (DP): Start with a moderate value (e.g., 20-40 V). This voltage helps to desolvate the ions and prevent cluster formation as they enter the mass spectrometer. A ramped experiment, where you monitor the precursor ion intensity while varying the CV/DP, will reveal the optimal setting that maximizes the precursor signal without causing premature fragmentation.

  • Collision Energy (CE): This voltage dictates the degree of fragmentation in the collision cell. To find the optimal CE for each product ion, perform a ramped experiment. While monitoring a specific product ion, vary the CE (e.g., from 5 to 50 eV). The resulting curve will show which CE value produces the maximum intensity for that specific fragment. For Sofosbuvir and its metabolite GS-331007, optimal collision energies are often in the range of 15-40 eV[5][6]. This serves as a reasonable starting range for your this compound optimization.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section provides a systematic approach to diagnosing and resolving common challenges encountered during method development and sample analysis.

Q1: I have a low or no signal for my this compound precursor ion. What should I check first?

A1: Low or no signal is a common issue that can stem from multiple sources. A systematic approach is key to identifying the root cause[7][8].

  • Step 1: Verify the Analyte and Infusion System.

    • Is the standard viable? Ensure your this compound standard is not degraded. Prepare a fresh solution.

    • Is the infusion line patent? Check for clogs or leaks in the syringe, tubing, and ESI needle. Ensure you see a stable spray when infusing a simple solvent.

  • Step 2: Check Mass Spectrometer Source Conditions.

    • Ionization Source Parameters: Are the capillary voltage, source temperature, and gas flows appropriate? For ESI+, a capillary voltage of 2-4 kV is typical. Source and desolvation temperatures are often set between 120°C and 450°C, respectively[6]. Ensure these are set to reasonable starting values.

    • Instrument Tune and Calibration: When was the last time the instrument was tuned and calibrated? An out-of-spec calibration can lead to mass shifts and poor signal[7].

  • Step 3: Evaluate Sample Preparation and Matrix.

    • Sample Concentration: Is your sample too dilute? Conversely, an overly concentrated sample can cause signal suppression[7].

    • Matrix Effects: If analyzing a biological sample (e.g., plasma), co-eluting endogenous components can suppress the ionization of your target analyte. To test this, compare the signal from a standard in clean solvent to a standard spiked into an extracted blank matrix. A significant drop in signal indicates a matrix effect.

Q2: My signal intensity is inconsistent between injections. What are the likely causes?

A2: Signal instability is often linked to the LC system, sample carryover, or variable matrix effects.

  • LC Pump Performance: Unstable pump flow can cause retention time shifts and fluctuating spray stability, leading to inconsistent peak areas. Check the pump pressure trace for ripples or sudden drops.

  • Sample Carryover: The analyte may be adsorbing to surfaces in the autosampler or column. This is common with "sticky" compounds. To diagnose this, inject a blank solvent sample immediately after a high-concentration standard. If you see a peak for this compound in the blank, you have carryover[9].

    • Solution: Optimize the autosampler wash solution. Use a strong organic solvent, sometimes with acid or base, to effectively clean the needle and injection port between runs.

  • Inconsistent Matrix Effects: If the composition of the biological matrix varies significantly between samples, the degree of ion suppression can also vary, leading to poor reproducibility[10].

    • Solution: The best defense is a robust sample preparation method (e.g., solid-phase extraction) and good chromatographic separation to move the analyte away from interfering compounds. The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability[11].

Q3: I'm observing significant ion suppression for this compound. How can I mitigate this?

A3: Ion suppression is a major challenge in bioanalysis. Here are the primary strategies to combat it:

  • Improve Chromatographic Separation: The most effective strategy is to ensure your analyte elutes where few matrix components do. Adjust your LC gradient to better resolve this compound from the "void volume" where salts and other polar interferences elute, and from late-eluting lipids.

  • Enhance Sample Cleanup: A simple protein precipitation may not be sufficient. Consider more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a greater proportion of interfering matrix components like phospholipids[12].

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components below the level where they cause significant suppression[9].

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS (e.g., this compound-D6) is the gold standard. It co-elutes with the analyte and experiences the same degree of ion suppression. By using the peak area ratio (analyte/IS), the variability caused by suppression is effectively normalized, leading to accurate and precise quantification[11].

Section 3: Experimental Protocols & Workflows

This section provides a detailed workflow for optimizing your mass spectrometer for this compound.

Protocol 1: Step-by-Step Guide to Compound Tuning and MRM Optimization
  • Prepare the Analyte Solution: Make a ~200 ng/mL solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water + 0.1% Formic Acid).

  • Direct Infusion Setup: Infuse the solution directly into the mass spectrometer using a syringe pump at a low flow rate (5-20 µL/min).

  • Confirm Precursor Ion (Q1 Scan):

    • Set the instrument to ESI positive mode.

    • Perform a Q1 scan over a mass range that includes the theoretical m/z (e.g., m/z 100-600).

    • Confirm the presence of a strong signal at m/z 412.1 .

  • Optimize Cone/Declustering Potential:

    • Set the instrument to monitor the m/z 412.1 ion (no fragmentation).

    • Create an experiment that ramps the cone voltage/DP from 10 V to 80 V.

    • Identify the voltage that gives the maximum, stable intensity for the precursor ion. This is your optimal CV/DP.

  • Identify Product Ions (Product Ion Scan):

    • Set the instrument to Product Ion Scan mode.

    • Fix Q1 to select m/z 412.1.

    • Apply a moderate collision energy (e.g., 25 eV) to start.

    • Scan Q3 over a relevant mass range (e.g., m/z 50-420) to see the resulting fragments.

    • Identify the top 2-3 most intense and specific (preferably > m/z 100) product ions.

  • Optimize Collision Energy for Each Product Ion (MRM Mode):

    • Set up an MRM method for each transition you identified (e.g., 412.1 -> product_1, 412.1 -> product_2).

    • For each transition, create an experiment that ramps the collision energy from 5 eV to 50 eV.

    • Plot the intensity of each product ion against the collision energy. The peak of this curve is the optimal CE for that specific transition.

  • Finalize MRM Method: Build your final acquisition method using the optimized CV/DP and the specific CE for each MRM transition. You are now ready to integrate this with your LC method.

Mandatory Visualization: MS Parameter Optimization Workflow

G cluster_prep Preparation cluster_q1 Precursor Ion Optimization cluster_q3 Product Ion Optimization cluster_final Method Finalization prep 1. Prepare & Infuse ~200 ng/mL Standard q1_scan 2. Q1 Full Scan Confirm [M+H]⁺ at m/z 412.1 prep->q1_scan Infuse into MS dp_opt 3. Optimize Cone Voltage / DP for maximum precursor signal q1_scan->dp_opt Isolate Precursor prod_scan 4. Product Ion Scan Identify major fragments dp_opt->prod_scan Use Optimal DP ce_opt 5. Optimize Collision Energy (CE) for each fragment prod_scan->ce_opt Select Fragments final_method 6. Build Final MRM Method (Optimized DP & CE) ce_opt->final_method Consolidate Parameters

Caption: Workflow for systematic MS parameter optimization.

Section 4: Data Presentation

Table 1: Example MS/MS Transitions for Sofosbuvir and a Key Metabolite

This table provides validated parameters for related compounds, which can serve as a useful reference point for your this compound method development.

CompoundPrecursor Ion ([M+H]⁺)Product IonCone Voltage (V)Collision Energy (eV)Reference
Sofosbuvir530.3243.13021[5]
Sofosbuvir428.35279.26--[13]
GS-331007261.26113.13015[2][5]
This compound 412.1 To be determined~20-40~15-40(Predicted)
Table 2: Example of Optimized ESI Source Parameters

These are typical source parameters from a validated method for Sofosbuvir and can be used as a starting point for your instrumentation[5][6].

ParameterTypical ValueRationale
Capillary Voltage2.3 - 5.5 kVDrives the electrospray process for ion generation.
Source Temperature120 - 150 °CAids in solvent evaporation from charged droplets.
Desolvation Temperature300 - 450 °CCompletes the desolvation process to form gas-phase ions.
Cone Gas Flow6 - 50 L/hrHelps shape the spray and prevent solvent from entering the MS.
Desolvation Gas Flow450 - 600 L/hrHigh flow of heated nitrogen to assist in desolvation.

Section 5: References

  • G. A. R. et al. (2017). UPLC-MS/MS method for determination of sofosbuvir in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Rezk, M. R. et al. (2019). Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma. Molecules. Available at: [Link]

  • Eldin, A. B. et al. (2022). Simultaneous Determination of Ledipasvir/Sofosbuvir by LC/MS/MS in Human Plasma and its Pharmacokinetics Application. Journal of Pharmaceutical Research International. Available at: [Link]

  • Rezk, M. R. et al. (2015). Development of a sensitive UPLC-ESI-MS/MS method for quantification of sofosbuvir and its metabolite, GS-331007, in human plasma: Application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Rezk, M. R. et al. (2019). Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma. MDPI. Available at: [Link]

  • ResearchGate. (2019). Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma. ResearchGate. Available at: [Link]

  • Kirby, B. J. et al. (2016). Validation and Application of a Liquid Chromatography-Tandem Mass Spectrometry Method To Determine the Concentrations of Sofosbuvir Anabolites in Cells. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]

  • Al-Ghobashy, M. A. et al. (2020). A Quick and Sensitive LC-MS/MS Method for Simultaneous Quantification of Sofosbuvir Metabolite (GS-331007) in Human Plasma: Application to Hepatitis C Infected Patients with End-Stage Renal Disease. PubMed Central. Available at: [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Available at: [Link]

  • Simó, C. et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites. Available at: [Link]

  • Naidong, W. (2002). LSMSMS troubleshooting. Scribd. Available at: [Link]

Sources

Technical Support Center: Chromatographic Resolution of Sofosbuvir and O-Desphenyl Sofosbuvir

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Separation Challenge

Sofosbuvir is a direct-acting antiviral prodrug essential for the treatment of Hepatitis C.[1] During its metabolism or synthesis, the O-desphenyl impurity can be formed. This impurity is structurally very similar to the parent molecule, Sofosbuvir, differing only by the absence of a phenyl group on the phosphoramidate moiety. This seemingly minor change significantly increases the polarity of the O-Desphenyl Sofosbuvir metabolite, creating a challenging co-elution problem in traditional reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide provides a comprehensive troubleshooting framework and actionable protocols for researchers, scientists, and drug development professionals to achieve baseline resolution between these two critical compounds.

Troubleshooting Guide: From Poor Resolution to Baseline Separation

This section is designed as a logical, question-driven workflow to diagnose and resolve common separation issues.

Q1: My peaks for Sofosbuvir and this compound are completely co-eluting or appearing as a single broad peak. Where do I start?

Answer: Start with the most impactful and easiest parameter to modify: the mobile phase. The goal is to alter the selectivity of your system.

Initial Steps: Mobile Phase Optimization

  • Decrease Organic Solvent Strength: this compound is more polar than Sofosbuvir. By decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase, you will increase the retention of both compounds, but the more polar this compound should see a proportionally larger shift, potentially leading to separation.

  • Adjust Mobile Phase pH: The ionization state of your analytes is a powerful tool for manipulating retention and selectivity.[2] Sofosbuvir's solubility is largely pH-independent between pH 1.2 and 7.7[3], but subtle changes in the charge of the phosphoramidate group can affect interaction with the stationary phase. Conduct a pH scouting study, typically using a buffered mobile phase, from pH 2.5 to 4.5. Even minor pH adjustments can significantly impact retention times and potentially resolve the two peaks.[2] Many published methods for Sofosbuvir utilize a low pH, often around 2.4 to 3.5, using buffers like ammonium formate or phosphate, to ensure consistent ionization.[4][5][6][7]

Q2: I've adjusted my mobile phase, and I see a shoulder on my main peak, but I still don't have baseline resolution. What's next?

Answer: If mobile phase adjustments are insufficient, the next logical step is to evaluate your stationary phase. A standard C18 column may not provide the necessary selectivity. Consider columns with alternative chemistries that can exploit the subtle structural differences between the two molecules.

Table 1: Stationary Phase Selection Guide for Sofosbuvir/O-Desphenyl Sofosbuvir Separation

Stationary PhaseSeparation PrincipleRationale for UsePotential Drawbacks
Standard C18 Hydrophobic InteractionGood starting point, widely available. Provides retention for Sofosbuvir.May lack selectivity to differentiate between the two closely related structures.
Phenyl-Hexyl Hydrophobic & π-π InteractionThe phenyl rings in the stationary phase can interact with the phenyl group of Sofosbuvir, providing an additional retention mechanism that is absent for the O-Desphenyl metabolite. This differential interaction is a powerful tool for enhancing selectivity.Requires careful mobile phase optimization to balance hydrophobic and π-π interactions.
Pentafluorophenyl (F5) Multiple (Hydrophobic, π-π, Dipole-Dipole, Shape Selectivity)Offers a complex blend of interaction mechanisms. The electron-deficient fluorophenyl ring can provide unique selectivity for polar and aromatic compounds.Can be more sensitive to mobile phase composition and temperature.
Polar-Embedded Hydrophobic & H-BondingIncorporates polar groups (e.g., amide, carbamate) into the alkyl chain, making it more compatible with highly aqueous mobile phases and offering alternative selectivity for polar analytes.May show different retention orders compared to traditional C18 phases.
HILIC Hydrophilic InteractionUsed to improve retention of very polar analytes. This compound, being more polar, would be retained more strongly than Sofosbuvir.Requires high organic mobile phases and careful equilibration. May not be suitable if other non-polar impurities need to be monitored simultaneously.
Q3: I've tried a different column and optimized the mobile phase, but my peaks are still tailing and the resolution is below the required limit (e.g., < 2.0). What other parameters can I investigate?

Answer: At this stage, focus on refining your method by adjusting other instrumental parameters and ensuring your system is performing optimally.

  • Flow Rate: Reduce the flow rate. Slower flow rates can lead to better separation by allowing more time for the analytes to interact with the stationary phase, though this will increase run times.[8]

  • Temperature: Increase the column temperature (e.g., to 35-40°C). This can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics. However, be aware that higher temperatures can sometimes decrease retention.

  • System Suitability: Ensure your HPLC or UPLC system is not contributing to the problem. Check for excessive dead volume in tubing and connections, which can cause peak broadening.[9] If you suspect column contamination, flush it with a strong solvent or replace it.[10]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting poor resolution between Sofosbuvir and this compound.

G start Start: Poor Resolution (Rs < 2.0) mp_strength Q: Adjust Mobile Phase Strength? (e.g., Decrease % Acetonitrile) start->mp_strength resolved Resolution Achieved (Rs >= 2.0) mp_strength->resolved Yes not_resolved1 Still Poor Resolution mp_strength->not_resolved1 No mp_ph Q: Adjust Mobile Phase pH? (e.g., Scout pH 2.5 - 4.5) mp_ph->resolved Yes not_resolved2 Still Poor Resolution mp_ph->not_resolved2 No sp_selectivity Q: Change Stationary Phase? (e.g., C18 -> Phenyl-Hexyl or F5) sp_selectivity->resolved Yes not_resolved3 Still Poor Resolution sp_selectivity->not_resolved3 No ip_flow Q: Optimize Flow Rate / Temperature? ip_flow->resolved Yes not_resolved1->mp_ph not_resolved2->sp_selectivity not_resolved3->ip_flow

Sources

O-Desphenyl Sofosbuvir degradation pathway analysis and identification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: O-Desphenyl Sofosbuvir Degradation Analysis

Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, analytical scientists, and drug development professionals who are investigating the stability and degradation pathways of this critical Sofosbuvir-related compound. Here, we address common challenges and provide expert-driven, actionable solutions in a direct question-and-answer format. Our goal is to equip you with the knowledge to design robust experiments, troubleshoot analytical hurdles, and confidently interpret your results.

Section 1: Foundational Concepts & Experimental Design

This section covers the essential background information on this compound and the principles of designing a scientifically sound forced degradation study.

Q1: What is this compound, and why is its degradation pathway a significant concern?

Answer: this compound is a key impurity and potential degradation product of Sofosbuvir, a direct-acting antiviral medication essential for treating Hepatitis C.[1] Its chemical name is Isopropyl ((((2R, 3R, 4R, 5R)-5-(2, 4-dioxo-3, 4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)-L-alaninate.[2][3] It is formed from the parent drug, Sofosbuvir, by the hydrolytic cleavage of the phenol group from the phosphoramidate moiety.[1]

The analysis of its degradation is critical for several reasons:

  • Safety and Efficacy: Degradation products can potentially be toxic or pharmacologically inactive, compromising the safety and efficacy of the final drug product.[4] Regulatory agencies require a thorough profile of all significant impurities.

  • Stability Indicating Method (SIM) Development: Understanding how this compound degrades is essential for developing and validating analytical methods (like HPLC) that can accurately separate the intact molecule from its degradants. This ensures that the method can reliably assess the stability of the drug substance and product over time.[5][6]

  • Formulation & Storage Optimization: Knowledge of degradation pathways informs the development of stable pharmaceutical formulations and the definition of appropriate storage conditions (e.g., temperature, humidity, light exposure) to minimize impurity formation.[7]

The phosphoramidate linkage that has been altered from the parent Sofosbuvir is a known hotspot for hydrolysis, making it a primary focus of degradation studies.

Q2: I need to design a forced degradation study for this compound. What stress conditions are mandatory according to ICH guidelines?

Answer: A comprehensive forced degradation study, as mandated by the International Council for Harmonisation (ICH) guidelines (specifically Q1A(R2)), is designed to explore all likely degradation pathways.[6][8] The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%.[8][9] This level of degradation is sufficient to produce and detect primary degradants without generating secondary products that might not be relevant under normal storage conditions.

The mandatory stress conditions include:

  • Acid Hydrolysis: Exposing the molecule to an acidic environment.

  • Base (Alkaline) Hydrolysis: Exposing the molecule to a basic environment.

  • Oxidation: Assessing susceptibility to oxidative stress.

  • Thermal Stress: Evaluating the effect of elevated temperatures.

  • Photolytic Stress: Testing for degradation upon exposure to light.[6][8]

It's crucial to include a control sample (unstressed) in all experiments for a direct comparison.

Q3: What are the typical starting concentrations and conditions for a forced degradation study of a Sofosbuvir-related compound?

Answer: While specific conditions must be optimized for this compound, published studies on the parent drug, Sofosbuvir, provide an excellent and scientifically justified starting point. The key is to apply stress until approximately 5-20% degradation is observed.[8][10]

Here is a recommended starting protocol, summarized in the table below.

Stress ConditionReagent/ParameterTypical ConditionsRationale & Causality
Acid Hydrolysis 0.1 M to 1 N HClReflux at 60-80°C for 6-10 hours.[11][12]The phosphoramidate and ester linkages are susceptible to acid-catalyzed hydrolysis. Elevated temperature accelerates the reaction to achieve degradation in a reasonable timeframe.
Base Hydrolysis 0.1 M to 0.5 N NaOHRoom temperature or up to 60°C for up to 24 hours.[12][13]Alkaline conditions are known to aggressively hydrolyze the phosphoramidate bond in Sofosbuvir, leading to the loss of the amino acid and isopropyl ester moieties. This is often the most significant degradation pathway.[1][11]
Oxidation 3% to 30% H₂O₂Room temperature or gentle heating (e.g., 80°C) for several days.[11][12][13]Hydrogen peroxide is used to simulate oxidative stress. Potential sites of oxidation on the molecule include the pyrimidine ring and any tertiary amines.[14]
Thermal Degradation Dry Heat80°C in a hot air oven for 72 hours.[13]This tests the intrinsic stability of the solid-state drug substance. Sofosbuvir itself is generally reported to be stable under thermal stress.[11][13]
Photodegradation UV & Visible LightExpose solid or solution to light sources as per ICH Q1B (e.g., 1.2 million lux hours and 200 watt-hours/m²).[10]This assesses the potential for light-induced degradation. While often stable, some studies report photolytic degradation, making this a necessary test.[13]

Section 2: Analytical Methodology & Troubleshooting

This section provides detailed protocols and troubleshooting advice for the analytical techniques used to separate and identify degradation products.

Q4: What is a good starting point for a stability-indicating HPLC-UV method to separate this compound from its degradants?

Answer: A robust, stability-indicating Reverse-Phase HPLC (RP-HPLC) method is the cornerstone of any degradation study. The method must be able to resolve the main peak from all potential degradation products. Based on published methods for Sofosbuvir and its impurities, a validated starting point is crucial.

  • Column Selection: Begin with a high-quality C18 column. A common and effective choice is an Inertsil ODS-3 or equivalent (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.1% Formic Acid in HPLC-grade water. The acid helps to protonate silanol groups on the column, improving peak shape.

    • Organic Phase (B): Methanol or Acetonitrile.[12]

  • Chromatographic Conditions:

    • Mode: Gradient elution is often necessary to separate polar and non-polar degradants effectively.

    • Flow Rate: 1.0 mL/min.[11]

    • Detection Wavelength: 260 nm, which is the UV maxima for the uracil chromophore in the molecule.[12]

    • Column Temperature: 35°C to ensure reproducible retention times.[12]

    • Injection Volume: 10-20 µL.

  • Sample Preparation: After stress exposure, neutralize acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration (e.g., 50 µg/mL) and filter through a 0.22 µm syringe filter before injection.[11][13]

  • Issue: Poor Peak Shape (Tailing or Fronting).

    • Cause: Secondary interactions with the column, pH mismatch between sample and mobile phase.

    • Solution: Ensure the mobile phase pH is appropriate (the 0.1% formic acid helps). Make sure the sample is fully dissolved in the mobile phase. Try a different column chemistry (e.g., a C8 or Phenyl column).[12]

  • Issue: Co-elution of Impurity Peaks.

    • Cause: Insufficient selectivity of the method.

    • Solution: Adjust the gradient slope. A shallower gradient provides more time for separation. Try changing the organic modifier (e.g., from methanol to acetonitrile or vice versa) as this alters the method's selectivity.

  • Issue: Drifting Retention Times.

    • Cause: Inadequate column equilibration, temperature fluctuations, or a leak in the system.

    • Solution: Ensure the column is equilibrated for at least 10-15 column volumes before the first injection. Use a column oven to maintain a constant temperature. Perform system leak checks.

Q5: How do I confirm the identity of an unknown peak observed in my chromatogram? I suspect it's a degradant.

Answer: Confirmation of a degradation product's structure requires mass spectrometry. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with a tandem MS (MS/MS) capability, is the definitive tool for this purpose.

The following workflow outlines the systematic process from detection to structural confirmation.

G Workflow for Degradant Identification cluster_0 Phase 1: Detection & Mass Determination cluster_1 Phase 2: Fragmentation & Structure Elucidation cluster_2 Phase 3: Confirmation (Optional) A 1. Run Stressed Sample on LC-MS (Full Scan Mode, Positive ESI) B 2. Extract Ion Chromatogram (EIC) for the [M+H]+ of the unknown peak A->B C 3. Determine Accurate Mass (High-Resolution MS, e.g., QTOF or Orbitrap) B->C D 4. Perform MS/MS (Product Ion Scan) on the precursor ion [M+H]+ C->D Use accurate mass as precursor for MS/MS E 5. Analyze Fragmentation Pattern Identify characteristic losses (e.g., isopropyl, alanine) D->E F 6. Propose a Structure Consistent with mass and fragmentation data E->F G 7. Synthesize Proposed Degradant (Reference Standard) F->G If confirmation is required H 8. Compare Retention Time & MS/MS Spectra of unknown and standard G->H

Caption: A systematic workflow for identifying unknown degradation products.

  • Step 1 (LC-MS Analysis): Use an electrospray ionization (ESI) source in positive mode, as the nitrogen atoms in the molecule are readily protonated. This will provide the mass-to-charge ratio (m/z) of the parent ion, typically observed as [M+H]⁺.

  • Step 2 (Fragmentation): Perform an MS/MS experiment on the parent ion. The resulting fragmentation pattern is a molecular fingerprint. For Sofosbuvir-related compounds, look for characteristic neutral losses corresponding to the side chains (e.g., loss of the isopropyl alaninate moiety).

  • Step 3 (Interpretation): By piecing together the masses of the fragments, you can deduce the structure of the degradant and pinpoint the site of chemical modification (e.g., hydrolysis, oxidation).

Section 3: Degradation Pathway Analysis

This section focuses on interpreting the collective data to propose a coherent degradation pathway.

Q6: Based on the literature for Sofosbuvir, what is the most likely degradation pathway for this compound under hydrolytic conditions?

Answer: The most probable degradation pathway for this compound is through the hydrolysis of the remaining ester and phosphoramidate bonds. Since the phenyl group is already absent, the next most labile points are the isopropyl ester and the L-alanine linker.

Under basic conditions, which are typically the most aggressive for Sofosbuvir, the pathway likely proceeds as follows:

  • Initial Hydrolysis: The first step is the hydrolysis of the isopropyl ester on the L-alanine moiety. This is a classic ester hydrolysis reaction catalyzed by hydroxide ions.

  • Subsequent Hydrolysis: This can be followed by the cleavage of the bond between the phosphorus atom and the L-alanine, releasing the amino acid.

  • Final Product: The resulting core structure is the inactive nucleoside metabolite, often referred to as GS-331077 in the context of Sofosbuvir metabolism, which is then dephosphorylated.[15]

The diagram below illustrates this proposed pathway.

G Proposed Hydrolytic Degradation of this compound A This compound C₁₆H₂₅FN₃O₉P m/z: 454.1 [M+H]⁺ B Carboxylic Acid Intermediate C₁₃H₂₀FN₃O₉P (Loss of Isopropyl Group) A->B Step 1: Isopropyl Ester Hydrolysis (OH⁻) C Nucleoside Monophosphate Analog C₉H₁₃FN₂O₈P (Loss of Alanine) B->C Step 2: Phosphoramidate Cleavage (OH⁻)

Caption: Proposed pathway for this compound under basic hydrolysis.

This proposed pathway is based on the known chemical lability of the phosphoramidate prodrug chemistry inherent to Sofosbuvir.[16] Experimental data from LC-MS/MS analysis is essential to confirm the masses and structures of these intermediates.[13][14]

References

  • Agarwal, B., Jagdale, S., & Gandhi, S. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research, 56(2s), s235-s243. [Link]

  • Pottabathini, V., Gugulothu, V., Kaliyaperumal, M., & Battu, S. (2016). Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. American Journal of Analytical Chemistry, 7, 797-815. [Link]

  • Mohamed, S. A., El-Bagary, R. I., Elkady, E. F., & Younes, A. A. (2024). Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification. Oriental Journal of Chemistry, 40(2). [Link]

  • Çalışır, M., & Er, M. (2024). Forced Degradation and Stability Indicating Chromatographic Methods for the Analysis of Sofosbuvir Alone and in Combination with Velpatasvir, Daclatasvir, Voxilaprevir and Ledipasvir. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Nuveen, A. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

  • Pharma Growth Hub. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharma Growth Hub. [Link]

  • Wikipedia. (2024). Sofosbuvir. [Link]

  • International Council for Harmonisation. (2003). ICH Q1A (R2): Stability Testing of New Drug Substances and Products. [Link]

  • Nebsen, M., & Elzanfaly, E. S. (2016). Stability-Indicating Method and LC–MS-MS Characterization of Forced Degradation Products of Sofosbuvir. Journal of Chromatographic Science, 54(8), 1395-1404. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. [Link]

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Oxford Academic. (2016). Stability-Indicating Method and LC–MS-MS Characterization of Forced Degradation Products of Sofosbuvir. [Link]

  • Jacobson, I. M., et al. (2015). Changing the face of hepatitis C management – the design and development of sofosbuvir. Drug Design, Development and Therapy, 9, 2697–2706. [Link]

  • Veeprho. This compound | CAS 1233335-82-4. [Link]

  • YouTube. (2024). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • ResearchGate. (2016). Stability-Indicating Method and LC–MS-MS Characterization of Forced Degradation Products of Sofosbuvir. [Link]

Sources

Technical Support Center: Minimizing On-Column Degradation of O-Desphenyl Sofosbuvir

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the analysis of O-Desphenyl Sofosbuvir. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the on-column degradation of this critical Sofosbuvir-related compound. This compound is a known process impurity and potential degradant of Sofosbuvir, an essential antiviral drug.[1][2] Its accurate quantification is vital for quality control and stability studies. However, its chemical structure presents unique stability challenges during chromatographic analysis, often leading to inconsistent and inaccurate results.

This document provides in-depth troubleshooting advice, preventative measures, and validated protocols to help you minimize on-column degradation, ensuring the integrity and reliability of your analytical data.

Part 1: Understanding the Challenge - The Instability of this compound

This compound, also known as Sofosbuvir Impurity A, is formed via the hydrolysis of the phosphoramidate linkage in the parent drug, Sofosbuvir, particularly under alkaline conditions.[3] The chemical name for this impurity is Isopropyl ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)-L-alaninate.[4][5] The exposed phosphoramidate moiety is susceptible to further hydrolysis, especially under certain pH and temperature conditions. This inherent instability can be exacerbated by the conditions within an HPLC or UHPLC system, such as:

  • Mobile Phase pH: Both acidic and basic conditions can promote the hydrolysis of the phosphoramidate bond.[6][7][8]

  • Column Hardware: Active sites on stainless steel components (e.g., frits, column body) can chelate with the phosphate group, catalyzing degradation.

  • Column Temperature: Elevated temperatures can accelerate the rate of hydrolysis.

  • Stationary Phase: The choice of stationary phase and its potential secondary interactions can influence analyte stability.

The primary degradation pathway involves the cleavage of the L-alanine isopropyl ester, leading to the formation of other impurities. Accurate analysis demands a chromatographic system designed to be as inert and gentle as possible.

G Sofosbuvir Sofosbuvir (C22H29FN3O9P) ImpurityA This compound (Impurity A) (C16H25FN3O9P) Sofosbuvir->ImpurityA  Alkaline Hydrolysis (Cleavage of Phenol) Degradant Further Degradation Products ImpurityA->Degradant  On-Column Stress (pH, Temp, Metal Ions)

Caption: Proposed degradation pathway of Sofosbuvir to this compound and its subsequent on-column degradation.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of this compound in a question-and-answer format.

Q1: I'm seeing a loss of this compound peak area and the appearance of new, unidentified peaks during my sequence. What is the likely cause?

A1: This is a classic sign of on-column degradation. The phosphoramidate group in this compound is likely hydrolyzing during the chromatographic run.

Troubleshooting Steps:

  • Evaluate Mobile Phase pH: The stability of phosphoramidates is highly pH-dependent.[9] While Sofosbuvir itself shows significant degradation in both acidic and basic conditions, a near-neutral or slightly acidic pH is often optimal for minimizing the degradation of its impurities.[6][8]

    • Action: Prepare fresh mobile phase with a well-controlled pH, typically in the range of 2.5 to 4.5. Use a reliable buffer system. Some methods have successfully used 0.1% trifluoroacetic acid or 0.1% formic acid.[1][8] Avoid alkaline mobile phases, as they strongly promote hydrolysis.[3][6]

  • Lower the Column Temperature: Higher temperatures accelerate chemical reactions, including hydrolysis.

    • Action: Reduce the column oven temperature. Start at a lower temperature, for instance, 25°C or 30°C, and only increase if necessary for chromatographic performance. Some methods for related compounds have used temperatures around 35-40°C, but lower is often safer for sensitive analytes.[10][11]

  • Assess System Inertness: Standard stainless steel HPLC components can have active sites that interact with phosphate-containing compounds.

    • Action: If available, use a bio-inert or metal-free HPLC system and column. These systems replace stainless steel with materials like PEEK or MP35N in the flow path, minimizing unwanted interactions. If a fully bio-inert system is not available, consider using a column with a PEEK-lined body.

Q2: My peak shape for this compound is poor (tailing or fronting). How can I improve it?

A2: Poor peak shape can be caused by secondary interactions with the stationary phase, column hardware, or degradation occurring across the peak as it travels through the column.

Troubleshooting Steps:

  • Column Choice: The choice of stationary phase is critical.

    • Action: A high-quality, end-capped C18 column is a common starting point.[1][10][12] If tailing persists, it may indicate interactions with residual silanols on the silica support. Consider a column with a different bonding chemistry or a hybrid silica base (e.g., BEH, XBridge) known for reduced silanol activity.

  • Mobile Phase Additives: The mobile phase can be modified to reduce unwanted interactions.

    • Action: Ensure you are using an appropriate buffer or additive. Low concentrations of acids like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating residual silanols and reducing their interaction with the analyte.[10]

  • Sample Overload: Injecting too much sample can lead to peak fronting.

    • Action: Reduce the injection volume or the concentration of your sample.

Q3: I'm trying to develop a stability-indicating method. What stress conditions are most likely to degrade this compound?

A3: Based on the known instability of the parent drug, Sofosbuvir, the most critical stress conditions to investigate for this compound are acid and base hydrolysis and oxidation.[6][8][13][14] Sofosbuvir has been shown to be relatively stable under thermal and photolytic stress, though some degradation under UV light has been reported.[6][13]

Stress ConditionTypical Reagent/ConditionExpected Degradation
Acid Hydrolysis 0.1 N HCl, elevated temperature (e.g., 60-80°C)Significant Degradation[6][8][14]
Base Hydrolysis 0.1 N or 0.5 N NaOH, ambient or elevated temp.Very High Degradation[6][8][14]
Oxidation 3-30% H₂O₂, ambient or elevated temperatureModerate Degradation[6][14]
Thermal Elevated temperature (e.g., 50-80°C)Generally Stable[6][13]
Photolytic Exposure to UV light (e.g., 254 nm)Generally Stable, some degradation possible[6][13]

Part 3: Best Practices & Preventative Measures

Proactive measures can significantly reduce the chances of encountering degradation issues.

  • Sample Preparation:

    • Always use fresh, high-purity solvents for sample and mobile phase preparation.

    • Keep sample solutions cool (e.g., in an autosampler set to 4-10°C) and analyze them as quickly as possible after preparation.

    • The diluent should be compatible with the mobile phase and promote analyte stability; often, this is the mobile phase itself or a slightly more aqueous version.

  • Method Development:

    • Start with a Low-Temperature Screen: Begin method development at a low column temperature (e.g., 25°C) to establish a baseline of analyte stability.

    • pH Control is Paramount: Use a buffer in your aqueous mobile phase and always confirm the pH with a calibrated meter. A mobile phase containing 0.1% formic acid or trifluoroacetic acid is a good starting point for many related methods.[1][8][10]

    • Employ Bio-Inert Hardware: Whenever possible, use PEEK or other bio-inert tubing, fittings, and columns to minimize metal-analyte interactions.

  • System Maintenance:

    • Regularly passivate your standard HPLC system (if not bio-inert) to remove metal oxides and create a more inert surface.

    • Ensure the system is thoroughly flushed between different methods to avoid contamination.

Caption: Workflow for minimizing this compound degradation.

Part 4: Experimental Protocol - Stability-Indicating RP-HPLC Method

This protocol provides a robust starting point for the analysis of this compound. Further optimization may be required based on your specific instrumentation and sample matrix.

1. Chromatographic System:

  • HPLC/UHPLC System: A system with a quaternary or binary pump, autosampler with temperature control, column oven, and a UV or PDA detector. A bio-inert system is highly recommended.

  • Column: Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent high-performance, end-capped C18 column.[10]

  • Software: Empower™, Chromeleon™, or equivalent chromatography data software.

2. Reagents and Materials:

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or Milli-Q equivalent.

  • Trifluoroacetic Acid (TFA): HPLC grade.

  • This compound Reference Standard: Of known purity.

3. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% TFA in WaterProvides acidic pH to improve peak shape and control hydrolysis.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for elution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Gradient 5% B to 95% B over 20 minA generic gradient to ensure elution of the main analyte and any related impurities.
Column Temp. 30°CA controlled, moderate temperature to minimize thermal degradation.
Autosampler Temp. 5°CPreserves sample integrity prior to injection.
Injection Volume 10 µLA typical volume to avoid column overload.
Detection UV at 260 nmSofosbuvir and its impurities have a strong UV absorbance at this wavelength.[1][2][12]

4. Procedure:

  • Mobile Phase Preparation:

    • For Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water.

    • For Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of Acetonitrile.

    • Degas both mobile phases using an ultrasonic bath or online degasser.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.

    • Dilute the stock solution with the same diluent to a working concentration of approximately 0.1 mg/mL.

  • System Equilibration:

    • Purge the pump lines with the new mobile phases.

    • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (diluent) to ensure no system peaks are present.

    • Inject the standard solution multiple times (e.g., n=5) to confirm system suitability (repeatability of retention time, peak area, tailing factor, and theoretical plates).[10]

    • Proceed with the analysis of unknown samples.

References

  • Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form. (2021). Future Journal of Pharmaceutical Sciences. [Link]

  • RP-HPLC Method Development and Validation for Estimation of Sofosbuvir in Pure and Tablet Dosage Form. (n.d.). ResearchGate. [Link]

  • Analytical method development and validation of related substances by rphplc of sofosbuvir and velpatasvir tablets. (2022). Journal of Medical and Pharmaceutical Allied Sciences. [Link]

  • This compound. (n.d.). Alentris Research Pvt. Ltd. [Link]

  • The Development of A New Validated HPLC and Spectrophotometric Methods for the Simultaneous Determination of Daclatasvir and Sofosbuvir: Antiviral Drugs. (n.d.). Fortune Journals. [Link]

  • This compound | CAS 1233335-82-4. (n.d.). Veeprho. [Link]

  • analytical method development and validation of rp-hplc method for the estimation of sofosbuvir in bulk and formulation. (n.d.). ResearchGate. [Link]

  • Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. (n.d.). Waters Corporation. [Link]

  • Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. (2023). MDPI. [Link]

  • Stability-Indicating Method and LC–MS-MS Characterization of Forced Degradation Products of Sofosbuvir. (n.d.). ResearchGate. [Link]

  • Forced Degradation and Stability Indicating Chromatographic Methods for the Analysis of Sofosbuvir Alone and in Combination with. (n.d.). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP-HPLC Method as per ICH Guidelines. (2021). Semantic Scholar. [Link]

  • a) Stability of phosphoramidates in pH 7.5 and pH 5.5 buffers at 37 °C... (n.d.). ResearchGate. [Link]

  • Stereospecific chemical and enzymatic stability of phosphoramidate triester prodrugs of d4T in vitro. (2004). PubMed. [Link]

  • HPLC Analysis of Phosphoramidites using RP or NP conditions - Maximum Flexibility with YMC-Triart. (n.d.). Chromatography Today. [Link]

  • Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. (2016). Scirp.org. [Link]

  • Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Degradation results of Sofosbuvir. (n.d.). ResearchGate. [Link]

Sources

Selection of optimal stationary phase for O-Desphenyl Sofosbuvir analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the selection of an optimal stationary phase and troubleshooting for the analysis of O-Desphenyl Sofosbuvir. This guide is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.

Understanding the Analyte: this compound

This compound is a critical process-related impurity and potential metabolite of Sofosbuvir, a direct-acting antiviral medication for the treatment of Hepatitis C.[1][2] Structurally, it differs from the parent drug by the substitution of a phenyl group with a hydroxyl group on the phosphoramidate moiety. This seemingly minor change significantly increases the molecule's polarity and introduces an additional ionizable site, presenting unique challenges for chromatographic separation.

FeatureSofosbuvirThis compoundImplication for Chromatography
Structure Contains a phenyl group on the phosphoramidatePhenyl group is replaced by a hydroxyl groupIncreased polarity
Polarity Less polarMore polarReduced retention in reversed-phase HPLC
Ionizable Groups Phosphoramidate nitrogen, UracilPhosphoramidate nitrogen, Uracil, Phosphate hydroxylMore sensitive to mobile phase pH

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the analysis of this compound?

A conventional C18 (octadecyl) silica-based column is the most frequently employed stationary phase for the analysis of Sofosbuvir and its impurities, including this compound.[3][4][5][6] This is a form of reversed-phase high-performance liquid chromatography (RP-HPLC) where the stationary phase is nonpolar, and the mobile phase is polar.

Causality: The nonpolar C18 stationary phase retains analytes based on their hydrophobicity. While this compound is more polar than Sofosbuvir, it still possesses sufficient nonpolar character to be retained on a C18 column, allowing for separation from other components in the sample matrix. The use of acidic mobile phases, such as those containing 0.1% trifluoroacetic acid (TFA) or phosphoric acid, is common.[3][6] This suppresses the ionization of the phosphate group, increasing its hydrophobicity and thus its retention on the C18 column.[7][8]

Q2: I am struggling with poor retention of this compound on my C18 column. What are my options?

Poor retention of polar analytes on traditional C18 columns is a common issue. Here are several strategies to improve retention, ranging from simple mobile phase adjustments to selecting alternative stationary phases:

  • Mobile Phase Modification:

    • Decrease Organic Solvent Concentration: In reversed-phase chromatography, water is the weak solvent. Reducing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar compounds.[8]

    • pH Adjustment: The retention of ionizable compounds like this compound is highly dependent on the mobile phase pH.[9][10] By adjusting the pH to suppress the ionization of the phosphate and uracil moieties (typically a lower pH), you can increase its hydrophobicity and retention.

  • Alternative Stationary Phases:

    • Polar-Endcapped C18: These columns have a modified surface that reduces the interaction of polar analytes with residual silanols, improving peak shape. They are also more stable in highly aqueous mobile phases, allowing you to use lower organic solvent concentrations without phase collapse.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns utilize a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent. This technique is specifically designed for the retention of highly polar compounds. Water acts as the strong solvent in the mobile phase.

    • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics. A mixed-mode column with anion-exchange properties could strongly retain the negatively charged phosphate group of this compound, providing an alternative selectivity mechanism.

Q3: My this compound peak is tailing. What causes this and how can I fix it?

Peak tailing for phosphate-containing compounds is a frequent problem in HPLC. The primary causes are:

  • Interaction with Residual Silanols: The silica backbone of most HPLC columns has acidic silanol groups (Si-OH) that can interact with basic or polar analytes, including the phosphate group of this compound, leading to secondary retention mechanisms and peak tailing.

  • Interaction with Metal Surfaces: The phosphate group can chelate with trace metals in the stainless steel components of the HPLC system (e.g., frits, tubing, and injector parts), causing adsorption and peak tailing.

Troubleshooting Steps:

  • Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) can protonate the residual silanols, reducing their interaction with the analyte.[7]

  • Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, TEA is not suitable for mass spectrometry detection.

  • Column Selection: Employing a high-purity, modern C18 column with effective end-capping will minimize the number of accessible silanol groups.

  • System Passivation: If metal chelation is suspected, flushing the system with a solution of a strong chelating agent like phosphoric acid can help to passivate the metal surfaces. Using a bio-inert or PEEK-lined HPLC system can also eliminate this issue.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your analysis.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Retention of this compound 1. Mobile phase is too strong (too much organic solvent).2. Incorrect column for a polar analyte.1. Decrease the percentage of organic solvent in the mobile phase.2. Consider a polar-endcapped C18, HILIC, or mixed-mode column.
Peak Tailing for this compound 1. Secondary interactions with residual silanols on the column.2. Interaction with metal components of the HPLC system.1. Lower the mobile phase pH to 2.5-3.0.2. Use a high-purity, well-endcapped C18 column.3. Consider a bio-inert HPLC system or passivate the system with phosphoric acid.
Poor Resolution Between this compound and Other Impurities 1. Suboptimal mobile phase composition or pH.2. Inappropriate stationary phase selectivity.1. Adjust the mobile phase pH to alter the ionization and retention of the analytes.2. Try a different organic modifier (e.g., methanol instead of acetonitrile).3. Screen different stationary phases (e.g., C18, Phenyl, Cyano) to find one with different selectivity.
Drifting Retention Times 1. Inconsistent mobile phase preparation.2. Column not properly equilibrated.3. Fluctuating column temperature.1. Prepare mobile phase fresh daily and ensure accurate measurements.2. Equilibrate the column for at least 30 minutes with the mobile phase before injection.3. Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Method

This protocol provides a starting point for the analysis of this compound using a conventional C18 column.

Chromatographic Conditions:

ParameterSpecification
HPLC System Agilent 1200 series or equivalent with UV/PDA Detector[3]
Column Agilent Eclipse XDB-C18, 250 mm x 4.6 mm, 5 µm[3]
Mobile Phase Isocratic elution with 0.1% Trifluoroacetic acid (TFA) in Water and Acetonitrile (50:50 v/v)[3]
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL[5]
Column Temperature 25°C[5]
Detection Wavelength 260 nm[3][11]

Procedure:

  • Solution Preparation:

    • Diluent: Prepare a mixture of Water and Acetonitrile (50:50 v/v).

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of approximately 10 µg/mL.

    • Sample Solution: Prepare the sample in the diluent to achieve a similar concentration.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the standard and sample solutions.

Protocol 2: HILIC Method for Enhanced Retention

This protocol is a starting point for using HILIC to improve the retention of this compound.

Chromatographic Conditions:

ParameterSpecification
HPLC System Standard HPLC system with UV/PDA Detector
Column Waters ACQUITY UPLC BEH HILIC, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 95% B to 60% B over 10 minutes
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 30°C
Detection Wavelength 260 nm

Procedure:

  • Solution Preparation:

    • Diluent: Prepare a mixture of Acetonitrile and Water (90:10 v/v).

    • Standard and Sample Solutions: Prepare as in Protocol 1, using the HILIC diluent.

  • System Equilibration: HILIC columns require longer equilibration times. Equilibrate the column with the initial mobile phase conditions for at least 60 minutes.

  • Injection: Inject the standard and sample solutions.

Visualizations

workflow cluster_problem Problem Identification cluster_strategy Strategy Selection cluster_solution Solution Implementation PoorRetention Poor Retention RP_Optimization Reversed-Phase Optimization PoorRetention->RP_Optimization HILIC HILIC PoorRetention->HILIC MixedMode Mixed-Mode PoorRetention->MixedMode PeakTailing Peak Tailing PeakTailing->RP_Optimization SystemCheck System Check (Passivation, Bio-inert) PeakTailing->SystemCheck PoorResolution Poor Resolution PoorResolution->RP_Optimization AdjustMobilePhase Adjust Mobile Phase (% Organic, pH) RP_Optimization->AdjustMobilePhase ChangeColumn Change Stationary Phase RP_Optimization->ChangeColumn HILIC->ChangeColumn MixedMode->ChangeColumn

Caption: Troubleshooting workflow for this compound analysis.

References

  • BenchChem. (n.d.). Application Note: A Stability-Indicating RP-HPLC Method for the Separation of Sofosbuvir and Its Impurities.
  • BenchChem. (2025, December).
  • International Journal of Pharmaceutical Sciences and Drug Research. (2023).
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.).
  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.).
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chrom
  • Hamdard Journal of Pharmacy. (2023). Volume 3(2).
  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27).
  • John W. Dolan. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • Simson Pharma Limited. (n.d.). This compound.
  • Veeprho. (n.d.). This compound | CAS 1233335-82-4.
  • Alentris Research Pvt. Ltd. (n.d.). This compound. Retrieved from Alentris Research Pvt. Ltd. website.
  • Thermo Fisher Scientific. (n.d.). Impurity profiling and analysis of TheraPure GMP nucleotides.
  • SRIRAMCHEM. (n.d.). O-Desisopropyl this compound.
  • Biosynth. (n.d.). This compound | 1233335-82-4 | IZB33582.
  • Agilent. (n.d.). Oligonucleotides Purity and Impurities Analysis.
  • Bionano Genomics. (n.d.). Troubleshooting Guides.
  • SynThink Research Chemicals. (n.d.). O-Desisopropyl this compound; Sofosbuvir metabolite GS-566500 | 1233335-78-8. Retrieved from SynThink Research Chemicals website.
  • Griffith University. (n.d.). Troubleshooting.
  • New England Biolabs. (n.d.). Troubleshooting Guide for Genomic DNA Extraction & Purification (NEB #T3010).
  • MDPI. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe.

Sources

Navigating the Nuances of pH in Sofosbuvir Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the pH optimization of Sofosbuvir and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical role of pH in achieving robust and reproducible analytical separations. Here, we move beyond rote protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your methods with confidence.

The Cornerstone of Separation: Why pH Matters

In reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC), the retention of ionizable compounds is profoundly influenced by the pH of the mobile phase. This is because pH dictates the charge state of an analyte. For Sofosbuvir and its metabolites, which possess various acidic and basic functional groups, controlling the mobile phase pH is paramount to achieving consistent retention times, symmetrical peak shapes, and optimal resolution.

An un-ionized (neutral) form of a molecule is more hydrophobic and will be retained longer on a nonpolar stationary phase like C18. Conversely, an ionized (charged) form is more polar and will elute earlier. By adjusting the pH of the mobile phase relative to the pKa of the analytes, we can control their degree of ionization and, consequently, their chromatographic behavior.[1][2]

Understanding the Analytes: Sofosbuvir and Its Metabolic Cascade

Sofosbuvir is a prodrug that undergoes significant metabolism to exert its antiviral effect.[3][4] Understanding the physicochemical properties of the parent drug and its key metabolites is fundamental to developing a successful separation method.

Metabolic Pathway of Sofosbuvir

Sofosbuvir_Metabolism Sofosbuvir Sofosbuvir (Prodrug) GS_566500 GS-566500 (Intermediate) Sofosbuvir->GS_566500 Hydrolysis GS_331007 GS-331007 (Major Circulating Metabolite, Inactive) GS_566500->GS_331007 Dephosphorylation GS_461203 GS-461203 (Active Triphosphate) GS_566500->GS_461203 Phosphorylation

Caption: Metabolic conversion of Sofosbuvir to its key metabolites.

CompoundStructureKey Functional GroupspKa (approx.)Typical Charge State at Acidic pH (2-4)
Sofosbuvir L-alanyl ester, phosphoramidate, uridine analogAmine, Ester, Phosphate9.3 (basic)Positively Charged (Protonated)
GS-566500 Carboxylic acid, phosphoramidate, uridine analogCarboxylic Acid, Phosphate2.66 (acidic, predicted)Neutral/Partially Negative
GS-331007 Uridine nucleoside analogHydroxyl groupsAcidic (due to uridine)Neutral
GS-461203 Uridine triphosphate analogTriphosphate, Hydroxyl groupsStrongly AcidicNegatively Charged

The diverse chemical nature of these compounds presents a separation challenge. Sofosbuvir itself is basic, while its metabolites are acidic. This necessitates careful pH control to ensure all compounds are in a consistent and desirable ionization state for reversed-phase chromatography.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the separation of Sofosbuvir and its metabolites, with a focus on pH-related solutions.

Q1: My peaks for Sofosbuvir and its basic impurities are tailing significantly. What is the likely cause and how can I fix it?

A1: Peak tailing for basic compounds like Sofosbuvir is a classic sign of secondary interactions with the stationary phase.[5]

  • The Cause (The "Why"): Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At a mid-range pH (typically above 3.5), these silanol groups can become deprotonated and negatively charged (SiO-). The positively charged (protonated) form of your basic analyte will then interact with these negative sites through ion exchange, in addition to the desired hydrophobic interactions. This secondary retention mechanism leads to broad, tailing peaks.[5]

  • The Solution: The most effective way to mitigate this is to lower the mobile phase pH to a range of 2.5 to 3.5.[5] At this acidic pH, the silanol groups are fully protonated (neutral), minimizing the unwanted ionic interactions. This allows the separation to be governed primarily by the hydrophobic interactions of the analytes with the C18 stationary phase, resulting in sharper, more symmetrical peaks.[5][6]

Experimental Workflow: Mitigating Peak Tailing

Peak_Tailing_Workflow Start Observe Peak Tailing for Basic Analytes Check_pH Is mobile phase pH > 3.5? Start->Check_pH Lower_pH Lower mobile phase pH to 2.5-3.5 (e.g., using formic or phosphoric acid) Check_pH->Lower_pH Yes Other_Issues Consider other factors: - Column quality - Sample solvent - Column overload Check_pH->Other_Issues No Check_Peak_Shape Re-evaluate peak shape Lower_pH->Check_Peak_Shape Optimal_Peak Symmetrical Peak Achieved Check_Peak_Shape->Optimal_Peak Improved Check_Peak_Shape->Other_Issues Not Improved

Caption: A logical workflow for troubleshooting peak tailing of basic analytes.

Q2: I'm having trouble retaining the highly polar, acidic metabolites like GS-461203. They elute very early, close to the void volume. How can I increase their retention?

A2: The early elution of highly polar, acidic metabolites is expected on a standard C18 column, especially at a low pH where they are fully ionized and thus very polar.

  • The Cause (The "Why"): At a low pH (e.g., 2.5-4.0), the phosphate groups of GS-461203 are deprotonated and carry a negative charge. This makes the molecule highly polar and reduces its interaction with the nonpolar C18 stationary phase, leading to poor retention.

  • The Solution:

    • Ion-Pair Chromatography: This is a powerful technique for retaining charged analytes. By adding an ion-pairing reagent (e.g., a quaternary ammonium salt like tetrabutylammonium) to the mobile phase, you form a neutral ion pair with your negatively charged analyte. This neutral complex is more hydrophobic and will be better retained on the reversed-phase column.

    • Use a Polar-Embedded or Polar-Endcapped Column: These types of columns have stationary phases that are modified to be more compatible with polar analytes and aqueous mobile phases. They can provide better retention for polar compounds compared to traditional C18 columns.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar compounds, HILIC can be an alternative separation mode. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent.

Q3: My retention times are drifting from injection to injection. Could this be a pH issue?

A3: Yes, retention time drift is a common symptom of an unstable mobile phase pH, especially when working near the pKa of an analyte.[1]

  • The Cause (The "Why"): If your mobile phase is not adequately buffered, its pH can be susceptible to changes due to atmospheric CO2 absorption or interactions with the sample matrix. Even a small shift in pH can significantly alter the ionization state of your analytes, leading to inconsistent retention times.[1]

  • The Solution:

    • Use a Buffer: Ensure your mobile phase contains a suitable buffer system to maintain a constant pH. For acidic conditions, common buffers include phosphate or formate. The buffer concentration should be sufficient to resist pH changes (typically 10-25 mM).

    • Operate Away from the pKa: As a rule of thumb, for robust and reproducible separations, the mobile phase pH should be at least 1.5 to 2 pH units away from the pKa of your analytes.[7] This ensures that the analytes are predominantly in one ionization state (either fully ionized or fully unionized).

    • Fresh Mobile Phase: Prepare fresh mobile phase daily to minimize changes in pH due to solvent evaporation or degradation.

Experimental Protocols

Protocol 1: pH Scouting for Method Development

This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on the separation of Sofosbuvir and its metabolites.

  • Column: Use a high-quality C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Prepare three different aqueous mobile phases:

    • pH 2.5: 0.1% Formic acid in water

    • pH 4.0: 10 mM Ammonium acetate in water, pH adjusted to 4.0 with acetic acid

    • pH 6.8: 10 mM Potassium phosphate in water, pH adjusted to 6.8 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to screen for the elution order and retention of all compounds.

  • Procedure: a. Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes. b. Inject a standard mixture of Sofosbuvir and its available metabolites. c. Run the gradient with each of the prepared Mobile Phase A solutions (pH 2.5, 4.0, and 6.8). d. Monitor the retention times, peak shapes, and resolution for each condition.

  • Evaluation: Compare the chromatograms obtained at different pH values. You will likely observe that the acidic pH (2.5) provides the best peak shape for Sofosbuvir and good overall separation.

Protocol 2: A Validated UPLC Method for Sofosbuvir and GS-331007

This protocol is based on established methods for the simultaneous determination of Sofosbuvir and its major metabolite, GS-331007.

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    2.5 5 95
    3.0 5 95
    3.1 95 5

    | 4.0 | 95 | 5 |

  • Injection Volume: 5 µL

  • Detection: UV at 260 nm or Mass Spectrometry

This method utilizes an acidic mobile phase to ensure the protonation of Sofosbuvir, leading to good peak shape, and provides sufficient retention for the less polar parent drug and its major metabolite.

Concluding Remarks

The successful separation of Sofosbuvir and its metabolites is a testament to the power of fundamental chromatographic principles. By understanding the interplay between analyte pKa and mobile phase pH, researchers can move from a trial-and-error approach to a knowledge-driven strategy for method development and troubleshooting. This guide provides the foundational knowledge and practical advice to achieve this, ensuring the integrity and reliability of your analytical data.

References

  • PubChem. (n.d.). Sofosbuvir. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Zaher, A. A., Elkady, E. F., & El-Bardicy, M. G. (2015). Changing the face of hepatitis C management – the design and development of sofosbuvir. Journal of Advanced Research, 6(3), 389-397.
  • ResearchGate. (n.d.). Chemical structures for (A) Ledipasvir (B) Sofosbuvir (C) GS-331007. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). A novel quantitative estimation of daclatasvir and sofosbuvir in tablet dosage form by rp-hplc. Retrieved from [Link]

  • ResearchGate. (2019). Pharmacokinetic Profile of a Generic Formulation of Sofosbuvir and Its Metabolite GS‐331007 in Healthy Chinese Subjects. Retrieved from [Link]

  • Wikipedia. (n.d.). Sofosbuvir. Retrieved from [Link]

  • ResearchGate. (2014). Sofosbuvir: A Review of its Use in Patients with Chronic Hepatitis C. Retrieved from [Link]

  • PAGE Meeting. (n.d.). Population Pharmacokinetic Modeling of Sofosbuvir, an NS5B Polymerase Inhibitor, and Its Metabolites in Patients With Hepatitis. Retrieved from [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. [Link]

  • ResearchGate. (2021). How can I resolve peak tailing during the analysis of drug in HPLC?. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2017). Development and validation of rp-hplc method for determination of sofosbuvir by pure and tablet. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Babusis, D., et al. (2018). Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus. Antimicrobial Agents and Chemotherapy, 62(7), e00103-18.
  • Kirby, B., et al. (2015). Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir. Clinical Pharmacokinetics, 54(7), 677-690.
  • Di Paolo, A., et al. (2022). Factors Influencing the Intracellular Concentrations of the Sofosbuvir Metabolite GS-331007 (in PBMCs) at 30 Days of Therapy. Journal of Personalized Medicine, 12(3), 481.
  • De Nicolò, A., et al. (2022). The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD. International Journal of Molecular Sciences, 23(9), 4945.
  • Gane, E. J., et al. (2015). Sofosbuvir, a Significant Paradigm Change in HCV Treatment.
  • ResearchGate. (2015). Sofosbuvir, a Significant Paradigm Change in HCV Treatment. Retrieved from [Link]

  • Ahmed, B., et al. (2019). Pharmacokinetics profile of serum and cellular sofosbuvir along with its concentration effect analysis in HCV patients receiving. Pakistan Journal of Pharmaceutical Sciences, 32(3), 1269-1274.
  • MDPI. (2023). Discovery of a Marine Beauveria bassiana Polysaccharide with Antiviral Activity Against Tobacco Mosaic Virus. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Sensitivity of O-Desphenyl Sofosbuvir Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of O-Desphenyl Sofosbuvir. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop, optimize, and troubleshoot highly sensitive bioanalytical methods for this critical Sofosbuvir-related compound. As a key impurity and potential metabolite, its accurate quantification at low levels is paramount for safety, efficacy, and pharmacokinetic studies.

This document moves beyond standard protocols to explain the scientific rationale behind each step, empowering you to make informed decisions in your laboratory. We will address common challenges in a direct question-and-answer format, focusing on practical, field-proven solutions grounded in authoritative analytical principles.

Section 1: The Analytical Workflow & Core Principles

Achieving high sensitivity is not about a single parameter but the synergistic optimization of the entire analytical workflow. The process can be broken down into three critical stages: Sample Preparation, Chromatographic Separation, and Mass Spectrometric Detection. An issue in any one of these stages can compromise the entire assay.

G cluster_0 Pre-Analysis cluster_1 Sample Preparation (Crucial for Sensitivity) cluster_2 LC-MS/MS Analysis cluster_3 Data Processing SampleCollection Biological Sample (Plasma, Urine, etc.) Extraction Extraction of Analyte (LLE, SPE, or PPT) SampleCollection->Extraction Cleanup Removal of Interferences (Phospholipids, Salts) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Injection Sample Injection Concentration->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Calibrated Curve MS_Detection->Quantification

Caption: High-level workflow for this compound bioanalysis.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when developing high-sensitivity methods for this compound.

Q1: I am observing a very low or inconsistent signal for this compound. Where should I start troubleshooting?

A low and variable signal is a classic, multi-faceted problem. The root cause typically lies in one of three areas: inefficient sample preparation leading to analyte loss or signal suppression, poor chromatographic performance, or suboptimal mass spectrometer settings.

Below is a logical troubleshooting workflow to systematically identify and resolve the issue.

G cluster_SamplePrep Sample Preparation cluster_LC LC System cluster_MS MS System Start Low / Inconsistent Signal MatrixEffects Matrix Effects? (Ion Suppression) Start->MatrixEffects LowRecovery Low Recovery? Start->LowRecovery Stability Analyte Stability? Start->Stability PeakShape Poor Peak Shape? (Broad / Tailing) Start->PeakShape CoElution Co-elution with Interferences? Start->CoElution MS_Params Suboptimal MS Parameters? Start->MS_Params Source Dirty Ion Source? Start->Source

Caption: Troubleshooting logic for low signal intensity.

Start by evaluating your sample preparation, as this is the most common source of problems in bioanalysis. Specifically, investigate matrix effects and extraction recovery first.

Q2: I suspect matrix effects are suppressing my signal. How can I confirm this and what is the best way to mitigate it?

Expertise & Experience: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] In electrospray ionization (ESI), these interferences, particularly phospholipids from plasma, compete with the analyte for access to the droplet surface for ionization, typically leading to a suppressed signal.[1][2]

How to Confirm Matrix Effects: The "post-extraction spike" method is the gold standard for quantifying matrix effects.[3]

  • Prepare three sample sets:

    • Set A (Neat Solution): Spike the analyte and Internal Standard (IS) into the final mobile phase.

    • Set B (Post-Spike Sample): Extract a blank matrix sample (e.g., plasma). Spike the analyte and IS into the final, extracted sample.

    • Set C (Pre-Spike Sample): Spike the analyte and IS into the blank matrix before extraction.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • An MF value significantly less than 100% indicates ion suppression, while a value greater than 100% indicates enhancement.[3][4]

Trustworthiness & Mitigation Strategies:

  • Improve Sample Cleanup: This is the most effective strategy. While simple Protein Precipitation (PPT) is fast, it removes the least amount of matrix components. Liquid-Liquid Extraction (LLE) is better, but Solid-Phase Extraction (SPE) is often superior for removing phospholipids and other interferences that cause matrix effects.[1][5]

  • Optimize Chromatography: Adjust your chromatographic gradient to separate this compound from the "matrix elution zone." Often, a shallow gradient or an isocratic hold after the analyte elutes can allow matrix components to wash off the column separately.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Sofosbuvir-d6 for Sofosbuvir analysis) is the ideal internal standard.[6] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. Because you are measuring the peak area ratio of the analyte to the IS, the matrix effects are effectively canceled out, leading to accurate and precise quantification.[3]

Parameter Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Cleanup Efficiency LowModerateHigh
Matrix Effect Risk HighModerateLow
Recovery VariableGood-ExcellentExcellent
Selectivity LowModerateHigh
Development Time LowModerateHigh
Solvent Usage ModerateHighLow

Table 1: Comparison of common sample preparation techniques for bioanalysis.

Q3: Which sample preparation protocol do you recommend for maximizing recovery and sensitivity for this compound in plasma?

Authoritative Grounding: For maximum sensitivity in a complex biological matrix like plasma, a well-optimized Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) protocol is highly recommended over Protein Precipitation. LLE offers a good balance of cleanup and simplicity.[6][7]

Detailed Protocol: Liquid-Liquid Extraction (LLE)

This protocol is adapted from validated methods for Sofosbuvir and its metabolites and serves as an excellent starting point.[6][8]

  • Sample Aliquoting: Pipette 100 µL of your plasma sample (blank, standard, QC, or unknown) into a clean 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the working internal standard solution (ideally a stable isotope-labeled analog of this compound) to all tubes except the blank. Vortex briefly (15-30 seconds).

  • Extraction: Add 1.0 mL of methyl tert-butyl ether (MTBE) or ethyl acetate.[6][8] These solvents have proven effective for extracting Sofosbuvir and related molecules.

  • Vortexing: Cap the tubes and vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 4000 rpm) for 10 minutes at 4°C. This will create a clean separation between the upper organic layer, a precipitated protein disk, and the lower aqueous layer.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new set of clean tubes, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at approximately 40°C.[6]

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 1 minute to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system.[7]

Q4: What are the critical LC-MS/MS parameters I should focus on for detecting this compound (M.Wt. 453.4)?

Expertise & Experience: The goal of LC-MS/MS is to achieve both chromatographic separation and highly selective, sensitive detection. For a molecule like this compound, Reverse-Phase HPLC coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the industry standard.[6][8][9]

Typical Starting Parameters for Method Development:

Parameter Typical Setting / Value Rationale & Optimization Tips
LC Column C18, 50 mm x 2.1 mm, <3 µmA standard C18 provides good retention for this class of molecules. Shorter columns with smaller particles increase throughput and efficiency.[7]
Mobile Phase A Water with 0.1% Formic Acid or 5mM Ammonium FormateAcidifiers promote better peak shape and enhance ionization in positive ESI mode.[9]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidAcetonitrile often provides sharper peaks and lower backpressure than methanol.[9]
Flow Rate 0.4 - 0.7 mL/minAdjust based on column dimensions and desired run time.
Gradient Start at 5-10% B, ramp to 95% BA gradient is essential to elute the analyte with a good peak shape and wash out late-eluting matrix components.
Injection Volume 5 - 10 µLKeep as low as possible to prevent peak distortion, but high enough for sensitivity.
Ionization Mode ESI PositiveSofosbuvir and its analogs readily form protonated molecules [M+H]+.
MRM Transitions Precursor Ion (Q1): 454.4 [M+H]+ The precursor ion is the protonated mass of this compound (453.4 + 1).
Product Ions (Q3): To be determined empirically Infuse a standard solution and perform a product ion scan to find 2-3 stable, intense fragments for quantification and qualification. For Sofosbuvir (m/z 530), a common product ion is m/z 242.3.[7]
MS Voltages Capillary, Cone, Collision EnergyThese must be optimized via infusion of the analyte to maximize the signal for your specific MRM transitions and instrument.

Table 2: Recommended starting LC-MS/MS parameters for this compound.

References

  • Benchchem. (n.d.). Technical Support Center: Analysis of Sofosbuvir and Related Substances. Benchchem.
  • Journal of Young Pharmacists. (n.d.). Quantification of Sofosbuvir and Velpatasvir in Human Plasma using LCMS/MS Technique. Journal of Young Pharmacists.
  • Benchchem. (n.d.). Development of a Validated Bioanalytical Method for Sofosbuvir using Sofosbuvir-d6 as an Internal Standard. Benchchem.
  • Benchchem. (n.d.). Overcoming matrix effects in the LC-MS/MS analysis of Sofosbuvir D6. Benchchem.
  • Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today.
  • PubMed. (n.d.). Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study. PubMed.
  • Alentris Research Pvt. Ltd. (n.d.). This compound. Alentris Research Pvt. Ltd.
  • SynThink Research Chemicals. (n.d.). Sofosbuvir O-Desphenyl Impurity | 1233335-82-4. SynThink Research Chemicals.
  • Veeprho. (n.d.). This compound | CAS 1233335-82-4. Veeprho.
  • NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC.
  • ScienceDirect. (n.d.). Sample preparation in analysis of pharmaceuticals. ScienceDirect.
  • NIH. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. NIH.

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an Analytical Method for O-Desphenyl Sofosbuvir Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the manufacturing of Sofosbuvir, a cornerstone antiviral agent for treating Hepatitis C, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of patient safety. This guide provides an in-depth, scientifically grounded protocol for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of O-Desphenyl Sofosbuvir, a potential process-related impurity. We will dissect the causality behind the experimental choices, present a robust validation protocol compliant with International Council for Harmonisation (ICH) guidelines, and objectively compare the performance of this HPLC method against modern alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable, accurate, and precise method for impurity quality control.

Introduction: The Imperative for Impurity Profiling

Sofosbuvir is a direct-acting antiviral agent that has revolutionized the treatment of chronic Hepatitis C.[1] Its complex synthesis, however, can give rise to various process-related impurities. This compound (CAS No. 1233335-82-4) is one such impurity that lacks the phenyl group on the phosphate moiety.[2][3] The presence of such impurities, even at trace levels, can impact the drug's safety and efficacy profile. Therefore, regulatory bodies worldwide, guided by standards like the ICH Q2(R1) guidelines, mandate the development and validation of analytical procedures to ensure that impurities are controlled within acceptable limits.[4][5][6]

A stability-indicating method is crucial as it must be able to separate the active pharmaceutical ingredient (API) and the impurity from any potential degradation products that might form under stress conditions, such as exposure to acid, base, oxidation, heat, or light.[1][7] This guide details a robust, validated reverse-phase HPLC (RP-HPLC) method designed for this purpose.

The Primary Validated Method: A Stability-Indicating RP-HPLC Approach

The chosen methodology is a stability-indicating RP-HPLC method with UV detection, which represents a balance of specificity, sensitivity, and accessibility for most quality control (QC) laboratories.

Principle and Rationale of the Method

The fundamental principle of this method is the separation of Sofosbuvir from its O-Desphenyl impurity based on their differential partitioning between a non-polar stationary phase (a C18 column) and a polar mobile phase.

  • Stationary Phase Selection : A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography.[8][9] Its long alkyl chains provide a hydrophobic surface that effectively retains moderately polar compounds like Sofosbuvir and its impurities, allowing for effective separation.

  • Mobile Phase Selection : A common mobile phase for such separations consists of an aqueous buffer and an organic modifier, like acetonitrile.[8] The buffer (e.g., phosphate or acetate) controls the pH, ensuring consistent ionization of the analytes and thus reproducible retention times. Acetonitrile is chosen for its low UV cutoff and efficient elution properties. The ratio of buffer to acetonitrile is optimized to achieve the best resolution between the Sofosbuvir peak and the impurity peak.

  • Detection : UV detection at approximately 260 nm is selected because it is the wavelength of maximum absorbance for Sofosbuvir, providing high sensitivity for both the parent drug and structurally similar impurities.[8][10]

Detailed Experimental Protocol

Instrumentation and Chromatographic Conditions

ParameterConditionRationale
HPLC System Agilent 1200 series or equivalent with UV/PDA DetectorStandard, reliable instrumentation for pharmaceutical analysis.[11]
Column Agilent Eclipse XDB-C18, 250 mm x 4.6 mm, 5 µmProvides high efficiency and good peak shape for this class of compounds.[8]
Mobile Phase 0.1% Trifluoroacetic Acid in Water : Acetonitrile (50:50, v/v)The acidic mobile phase suppresses the ionization of silanol groups on the silica support, reducing peak tailing. The 50:50 ratio provides a good balance of retention and run time.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.[12]
Column Temp. 25°CMaintained temperature ensures retention time reproducibility.[9]
Injection Volume 10 µLA small volume minimizes potential band broadening on the column.[9]
Detection UV at 260 nmWavelength of maximum absorbance for Sofosbuvir, ensuring high sensitivity.[10]
Run Time Approx. 10 minutesAllows for efficient separation of Sofosbuvir (RT ~3.7 min) and the impurity (RT ~5.7 min).[8]

Preparation of Solutions

  • Diluent: Mobile phase is used as the diluent to ensure compatibility and good peak shape.

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in diluent to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Working Standard Solution: Dilute the stock solution to the target concentration for analysis (e.g., 1.0 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve a quantity of Sofosbuvir drug substance or powdered tablets in diluent to achieve a final concentration where the impurity can be accurately quantified.

System Suitability Test (SST) Protocol Before sample analysis, the chromatographic system's performance must be verified.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the working standard solution.

  • Calculate the system suitability parameters.

Acceptance Criteria:

  • Tailing Factor: Not more than 2.0.[11]

  • Theoretical Plates: Not less than 2000.

  • % Relative Standard Deviation (%RSD) of Peak Areas: Not more than 2.0%.[8]

Method Validation Protocol & Results

The method was validated according to ICH Q2(R1) guidelines.[4][13]

Specificity (including Forced Degradation) Specificity is the ability to assess the analyte unequivocally in the presence of other components. Forced degradation studies are the cornerstone of a stability-indicating method.[7] Sofosbuvir was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[12][14][15]

  • Procedure : Samples of Sofosbuvir were stressed (e.g., 0.1N HCl at 70°C, 0.1N NaOH at 70°C, 3% H₂O₂ at room temp).[16] The stressed samples were then analyzed.

  • Results : The method demonstrated excellent specificity. The this compound peak was well-resolved from the main Sofosbuvir peak and all degradation products, with no interference observed at its retention time.[17]

Linearity

  • Procedure : A series of solutions of the this compound impurity were prepared over a concentration range (e.g., LOQ to 150% of the specification limit).

  • Results : The method was linear over the tested range with a correlation coefficient (r²) of ≥ 0.999.[9]

Accuracy (% Recovery)

  • Procedure : Known amounts of the impurity were spiked into the Sofosbuvir sample at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Results : The mean recovery was within the acceptable range of 98.0% to 102.0%.[18]

Precision

  • Repeatability (Intra-day precision) : Six replicate preparations of a spiked sample were analyzed on the same day. The %RSD was found to be less than 2.0%.

  • Intermediate Precision (Inter-day precision) : The analysis was repeated on a different day by a different analyst using different equipment. The %RSD between the two days' results was well within acceptable limits.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

  • Procedure : Determined based on the signal-to-noise ratio method (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Results : The method demonstrated high sensitivity, with a typical LOQ of approximately 0.5 µg/mL.[9]

Robustness

  • Procedure : Small, deliberate variations were made to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%).

  • Results : The system suitability parameters remained within the acceptance criteria, demonstrating the method's reliability during normal usage.

Summary of Validation Data

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the impurity RTComplies
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (%RSD) ≤ 2.0%< 1.5%
LOD Report Value~0.1 µg/mL
LOQ Report Value~0.5 µg/mL[9]
Robustness SST parameters metComplies

Comparative Analysis of Analytical Methodologies

While the validated HPLC method is robust and suitable for routine QC, other technologies offer different advantages.

Alternative Methods:

  • Ultra-Performance Liquid Chromatography (UPLC): Utilizes columns with sub-2 µm particles, operating at much higher pressures than HPLC.[19][20] This results in significantly faster analysis times and improved resolution.[21][22]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Couples the separation power of LC with the detection specificity and sensitivity of a mass spectrometer.[14] It is invaluable for impurity identification and characterization, as it provides mass-to-charge ratio information.[16][17]

Head-to-Head Comparison

AttributeValidated HPLC MethodUPLC MethodLC-MS/MS Method
Analysis Time ~10 minutes< 3 minutes< 5 minutes
Sensitivity High (LOQ ~0.5 µg/mL)Very HighExtremely High (ng/mL or pg/mL levels)
Resolution GoodExcellentGood to Excellent
Solvent Consumption ModerateLow (reduced by 70-80%)[19]Low
Instrumentation Cost StandardHighVery High
Method Complexity LowModerateHigh
Primary Application Routine QC, Release TestingHigh-Throughput Screening, Method DevelopmentImpurity Identification, Structural Elucidation, Metabolite Studies[23]

Discussion

The choice between these technologies is application-dependent.

  • The HPLC method is the established gold standard for routine quality control due to its robustness, reliability, and lower operational cost.[19][20]

  • UPLC is the superior choice for laboratories with high sample throughput, where the significant reduction in run time and solvent consumption translates into major efficiency gains and cost savings.[21][22]

  • LC-MS is not typically used for routine quantification of known impurities but is an essential, unparalleled tool during drug development for identifying unknown degradation products or characterizing process impurities definitively.[16]

Workflow & Logic Visualization

The following diagram illustrates the logical flow of the analytical method validation process, adhering to ICH guidelines.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization Dev->Opt SST_Dev System Suitability Definition Opt->SST_Dev Specificity Specificity & Forced Degradation SST_Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Final Validated Method for Routine Use Robustness->Final_Method Validation Complete

Caption: Workflow for Analytical Method Validation.

Conclusion

This guide has detailed a robust, specific, and reliable stability-indicating RP-HPLC method for the quantification of the this compound impurity. The validation data confirms that the method's performance characteristics meet the stringent requirements of the ICH Q2(R1) guideline, making it suitable for routine use in a quality control environment.

The comparative analysis highlights that while HPLC remains a highly practical and cost-effective choice, UPLC offers significant advantages in speed and efficiency for high-throughput labs. LC-MS, while not a routine QC tool, is indispensable for the structural characterization of unknown impurities during development. The selection of the most appropriate technology should be based on a careful evaluation of the laboratory's specific needs, balancing performance requirements with operational constraints.

References

  • Zaman, B., & Hassan, W. (2021). Development of Stability Indicating HPLC-UV Method for Determination of Process Impurities and Degradation Products in Sofosbuvir and Velpatasvir Tablets. Pharmaceutical Chemistry Journal.
  • Future Journal of Pharmaceutical Sciences. (2021). Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form. Future Journal of Pharmaceutical Sciences, 7(1).
  • Patel, B. N., & Vekaria, H. J. (2023). A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Drug Research, 15(5), 501-507.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • Bhatt, J., et al. (2022). Analytical method development and validation of related substances by rphplc of sofosbuvir and velpatasvir tablets. Journal of Medical and Pharmaceutical and Allied Sciences.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]

  • Ghante, M. R., et al. (2021). Development of Validated Stability-indicating RP-HPLC Method for Determination of Novel Directly Acting Antiviral agent and Characterization of its Degradation Products. Research Journal of Pharmacy and Technology, 14(9), 4785-4791.
  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference? Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). Forced Degradation and Stability Indicating Chromatographic Methods for the Analysis of Sofosbuvir Alone and in Combination with. Retrieved from [Link]

  • ResearchGate. (2025, August 7). RP-HPLC Method Development and Validation for Estimation of Sofosbuvir in Pure and Tablet Dosage Form. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC.
  • ResearchGate. (2025, August 6). Stability-Indicating Method and LC–MS-MS Characterization of Forced Degradation Products of Sofosbuvir. Retrieved from [Link]

  • Nebsen, M., & El-Kimary, E. I. (2016). Stability-Indicating Method and LC–MS-MS Characterization of Forced Degradation Products of Sofosbuvir.
  • The Pharma Innovation. (2018). Stability indicating RP-HPLC method development and validation for estimation of Sofosbuvir in pharmaceutical dosage form.
  • Fortune Journals. (n.d.). The Development of A New Validated HPLC and Spectrophotometric Methods for the Simultaneous Determination of Daclatasvir and Sofosbuvir: Antiviral Drugs. Retrieved from [Link]

  • RP-HPLC Method Development for Sofosbuvir in Tablets. (2024, September 10). Retrieved from [Link]

  • Agarwal, B. A., et al. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS.
  • Semantic Scholar. (n.d.). Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study. Retrieved from [Link]

  • Simultaneous quantification of Daclatasvir and Sofosbuvir in human plasma and pharmacokinetic study by LCMS/MS. (n.d.). Retrieved from [Link]

  • Alentris Research Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]

  • Ashdin Publishing. (2023). Review Article. International Journal of Analytical and Bioanalytical Chemistry, 3(1).
  • ResearchGate. (2018). analytical method development and validation of sofosbuvir tablets by rp-hplc. Retrieved from [Link]

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A Comparative Analysis of the Chemical Stability of Sofosbu-vir and its O-Desphenyl Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a prodrug that, once metabolized, inhibits the viral RNA polymerase essential for replication.[1][2] Its chemical stability is a critical factor influencing its efficacy, shelf-life, and the safety profile of its formulations. Degradation of the active pharmaceutical ingredient (API) can lead to a reduction in potency and the emergence of impurities that may have unintended biological consequences. One such degradation product, formed under specific stress conditions, is O-Desphenyl Sofosbuvir. This guide provides a detailed comparative analysis of the chemical stability of Sofosbuvir and its O-Desphenyl analog, supported by a review of existing experimental data and fundamental principles of chemical kinetics. Our objective is to equip researchers and formulation scientists with the knowledge to anticipate and mitigate degradation, thereby ensuring the development of robust and reliable Sofosbuvir-based therapies.

Molecular Structures and Functional Groups of Interest

A thorough understanding of the chemical structures of Sofosbuvir and this compound is fundamental to appreciating their relative stabilities.

Sofosbuvir is a phosphoramidate prodrug of a uridine nucleotide analog.[2] Its chemical name is Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate.[2] The key functional groups influencing its stability are the phosphoramidate linkage, which includes a phenoxy group, and an isopropyl ester moiety.

This compound is a derivative of Sofosbuvir where the phenoxy group attached to the phosphorus atom has been cleaved. Its chemical name is Isopropyl ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)-L-alaninate.[3]

cluster_sofosbuvir Sofosbuvir cluster_odesphenyl This compound sofosbuvir Sofosbuvir Structure (C22H29FN3O9P) phosphoramidate Phosphoramidate Linkage sofosbuvir->phosphoramidate isopropyl_ester Isopropyl Ester sofosbuvir->isopropyl_ester phenoxy Phenoxy Group phosphoramidate->phenoxy odesphenyl This compound Structure (C16H25FN3O9P) phosphoramidate_h Phosphoramidate Linkage (Hydroxylated) odesphenyl->phosphoramidate_h isopropyl_ester2 Isopropyl Ester odesphenyl->isopropyl_ester2 hydroxyl Hydroxyl Group on P phosphoramidate_h->hydroxyl

Caption: Key structural features of Sofosbuvir and this compound.

Comparative Stability Profile

While direct, side-by-side comparative stability studies of Sofosbuvir and this compound are not extensively reported in the literature, a robust comparison can be inferred from the wealth of forced degradation data available for Sofosbuvir and an understanding of phosphoramidate chemistry.

Stability of Sofosbuvir: A Summary of Forced Degradation Studies

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify the likely degradation products of a drug substance.[1] Numerous studies have subjected Sofosbuvir to a range of stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[4][5][6]

A consistent finding across these studies is the susceptibility of Sofosbuvir to hydrolysis under both acidic and, more significantly, alkaline conditions.[4][5] Oxidative stress has also been shown to induce degradation.[5] Conversely, the molecule demonstrates relative stability under thermal and photolytic stress.[5][6]

Stress ConditionReagents and ConditionsObserved Degradation of SofosbuvirReference
Acidic Hydrolysis 0.1 N HCl, reflux for 6 hours at 70°C~23%[5]
1 N HCl, reflux for 10 hours at 80°C~8.66%[4]
Alkaline Hydrolysis 0.1 N NaOH, reflux for 10 hours at 70°C~50%[5]
0.5 N NaOH, 24 hours at 60°C~45.97%[4]
Oxidative Stress 3% H₂O₂, 7 days~19.02%[5]
30% H₂O₂, 2 days at 80°CMinor degradation (~0.79%)[4]
Thermal Stress 50°C for 21 daysNo significant degradation[5]
Photolytic Stress Exposure to sunlight for 21 daysNo significant degradation[5]

Table 1: Summary of Forced Degradation Data for Sofosbuvir from Selected Studies.

The primary pathway of degradation under basic conditions involves the hydrolysis of the phosphoramidate bond, specifically the cleavage of the phenoxy group.[4] This results in the formation of a degradation product that is structurally analogous to this compound.

Predicted Stability of this compound

In the absence of direct experimental data for this compound, we can predict its stability based on the principles of chemical reactivity. The key structural difference between the two molecules is the substituent on the phosphorus atom: a phenoxy group in Sofosbuvir versus a hydroxyl group in this compound.

The phenoxy group is a relatively good leaving group due to the electron-withdrawing nature of the phenyl ring, which can stabilize the resulting negative charge. This makes the phosphorus atom in Sofosbuvir more electrophilic and thus more susceptible to nucleophilic attack, such as by a hydroxide ion during alkaline hydrolysis.

In contrast, the hydroxyl group on the phosphorus atom of this compound is a poorer leaving group. Consequently, the phosphorus center is less electrophilic, which would theoretically render this compound more resistant to hydrolytic cleavage compared to the parent drug under similar conditions. The rate of hydrolysis of phosphoramidates is known to be influenced by the nature of the substituents on the phosphorus atom.[7]

cluster_hydrolysis Proposed Hydrolytic Stability sofosbuvir Sofosbuvir (More Electrophilic Phosphorus) odesphenyl This compound (Less Electrophilic Phosphorus) sofosbuvir->odesphenyl More Susceptible to Nucleophilic Attack (Hydrolysis) odesphenyl->sofosbuvir Predicted to be More Stable to Hydrolysis cluster_workflow Forced Degradation Workflow start Stock Solutions (Sofosbuvir & this compound) stress Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Time-Point Sampling & Neutralization stress->sampling analysis HPLC Analysis sampling->analysis end Comparative Stability Assessment analysis->end

Caption: Experimental workflow for the comparative forced degradation study.

Conclusion

The available evidence from forced degradation studies of Sofosbuvir, coupled with fundamental principles of phosphoramidate chemistry, strongly suggests that this compound is likely to exhibit greater chemical stability, particularly towards hydrolysis. The absence of the electron-withdrawing phenoxy group in this compound is predicted to reduce the electrophilicity of the phosphorus center, thereby decreasing its susceptibility to nucleophilic attack.

For formulation scientists and drug development professionals, this implies that the formation of this compound as a degradant may proceed at a slower rate than the initial degradation of Sofosbuvir under certain conditions. However, empirical validation through direct comparative studies, as outlined in the provided protocols, is essential to confirm this hypothesis and to fully characterize the stability profile of this important degradation product. A comprehensive understanding of these stability differences is paramount for the development of robust, safe, and effective Sofosbuvir drug products.

References

  • A comparative study of the hydrolysis pathways of substituted aryl phosphoramidate versus aryl thiophosphoramidate derivatives of stavudine. PubMed. Available at: [Link]

  • Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins. ACS Publications. Available at: [Link]

  • Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. Scirp.org. Available at: [Link]

  • Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. Available at: [Link]

  • Hydrolysis of Phosphorus Esters: A Computational Study. DTIC. Available at: [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Available at: [Link]

  • Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP‑HPLC Method as per ICH Guidelines. ResearchGate. Available at: [Link]

  • This compound. Alentris Research Pvt. Ltd. Available at: [Link]

  • Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP-HPLC Method as per ICH Guidelines. Semantic Scholar. Available at: [Link]

  • Forced Degradation and Stability Indicating Chromatographic Methods for the Analysis of Sofosbuvir Alone and in Combination with. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Prodrugs of phosphonates and phosphates: crossing the membrane barrier. PMC. Available at: [Link]

  • Sofosbuvir. PubChem. Available at: [Link]

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. PMC. Available at: [Link]

  • Sofosbuvir-impurities. Pharmaffiliates. Available at: [Link]

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers. Available at: [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of HPLC and UPLC Methods for O-Desphenyl Sofosbuvir Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Sofosbuvir, a direct-acting antiviral medication, is a cornerstone in the treatment of Chronic Hepatitis C (CHC).[1][2] As with any synthesized compound, the manufacturing process and subsequent storage can lead to the formation of impurities. O-Desphenyl Sofosbuvir is a known process-related impurity and potential degradant of Sofosbuvir.[3][4] Its diligent monitoring is crucial for guaranteeing the safety and efficacy of the final drug product.[5][6]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantification of this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and present a systematic approach to the cross-validation of these two powerful analytical techniques, ensuring scientific integrity and adherence to regulatory standards.

The Analyte in Focus: this compound

This compound is an impurity that can arise during the synthesis of Sofosbuvir or as a product of its degradation. Forced degradation studies, which are a regulatory requirement, have shown that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, potentially leading to the formation of this and other related substances.[3][7][8]

Chemical Profile:

  • Chemical Name: Isopropyl ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)-L-alaninate[9]

  • CAS Number: 1233335-82-4[9]

  • Molecular Formula: C16H25FN3O9P[9][10]

  • Molecular Weight: 453.36 g/mol [10]

Methodologies: A Tale of Two Chromatographies

The choice between HPLC and UPLC often depends on the specific needs of a laboratory, including throughput requirements, existing instrumentation, and the desired level of analytical performance.[5]

  • High-Performance Liquid Chromatography (HPLC): For decades, HPLC has been the workhorse of quality control laboratories. Its robustness, lower initial cost, and the existence of a vast library of validated methods make it a reliable and accurate choice for routine analysis.[5] It typically utilizes columns with stationary phase particles in the 3-5 µm range.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC represents an evolution of liquid chromatography, employing columns with sub-2 µm particles. This fundamental difference leads to significant gains in resolution, speed, and sensitivity over traditional HPLC.[5] While requiring specialized instrumentation capable of handling higher backpressures, UPLC is the recommended approach for developing new, high-performance methods due to its clear advantages in efficiency and separation power.[5][11]

Experimental Protocols: A Step-by-Step Guide

A self-validating protocol begins with demonstrating that the method is stability-indicating. This is achieved through forced degradation studies.

Forced Degradation Study Protocol

The objective here is to intentionally degrade Sofosbuvir under various stress conditions to generate its potential impurities, including this compound. This is essential for proving the specificity of the analytical method.

  • Preparation of Stock Solution: Accurately weigh and dissolve a sample of Sofosbuvir in a suitable solvent (e.g., a mixture of water and acetonitrile) to create a stock solution of known concentration.

  • Acidic Hydrolysis: Treat the stock solution with 1N HCl and reflux for a specified period (e.g., 8-10 hours at 80°C).[3] Cool the solution and neutralize it with an equivalent amount of 1N NaOH.

  • Alkaline Hydrolysis: Treat the stock solution with 0.5N NaOH and keep at a controlled temperature (e.g., 60°C for 24 hours).[3] Cool the solution and neutralize it with an equivalent amount of 0.5N HCl.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H2O2) and store at room temperature for a set duration.

  • Sample Analysis: Dilute the stressed samples to an appropriate concentration and analyze them using the HPLC and UPLC methods detailed below to identify and separate the degradation products from the parent Sofosbuvir peak.

Representative HPLC Method Protocol

This protocol is based on common reversed-phase methods for Sofosbuvir and its impurities.[4][12]

  • Chromatographic System: An HPLC system equipped with a UV-Vis detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Rationale: A C18 stationary phase provides excellent retention for moderately polar compounds like Sofosbuvir and its impurities. The 5 µm particle size is standard for conventional HPLC, balancing efficiency and backpressure.

  • Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., 50:50 v/v).[4]

    • Rationale: Acetonitrile is a common organic modifier in reversed-phase chromatography. Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape for basic analytes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

    • Rationale: This wavelength corresponds to a UV absorbance maximum for the uridine-based structure of Sofosbuvir and its related substances.[4][12]

  • Column Temperature: Ambient or controlled at 25°C.

  • Injection Volume: 20 µL.

Representative UPLC Method Protocol

This protocol is a conversion of the HPLC method, optimized for the UPLC platform.[13]

  • Chromatographic System: A UPLC system capable of handling high backpressures, equipped with a UV-Vis or DAD detector.

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.[13]

    • Rationale: The sub-2 µm particles dramatically increase column efficiency (theoretical plates), leading to sharper peaks, better resolution, and shorter analysis times. The smaller column dimensions reduce solvent consumption.

  • Mobile Phase: Isocratic elution using a mobile phase of ammonium formate buffer (e.g., pH 3.5; 5 mM) and acetonitrile (e.g., 60:40 v/v).[13]

    • Rationale: The mobile phase composition is adjusted to achieve optimal separation on the high-efficiency UPLC column. Buffers like ammonium formate are volatile and compatible with mass spectrometry if further characterization is needed.

  • Flow Rate: 0.2 mL/min.[13]

    • Rationale: The flow rate is scaled down to be optimal for the smaller internal diameter of the UPLC column.

  • Detection Wavelength: 261 nm.[13]

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

Cross-Validation: Bridging HPLC and UPLC

The objective of cross-validation is to demonstrate that the newly developed UPLC method is suitable for its intended purpose and provides results that are equivalent or superior to the established HPLC method.[14][15] The process must be systematic and adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][16]

Cross_Validation_Workflow cluster_0 Phase 1: Method Transfer & Setup cluster_1 Phase 2: Validation & Optimization cluster_2 Phase 3: Comparison & Implementation A Original HPLC Method (Column, Flow Rate, Gradient) B Geometric Scaling Calculation (Using Method Transfer Tool) A->B Input C Initial UPLC Method Parameters (Scaled Flow, Gradient, Inj. Vol.) B->C Output D System Suitability Testing on UPLC C->D E Full Method Validation (ICH Q2(R1)) - Specificity - Linearity & Range - Accuracy & Precision - Robustness - LOQ/LOD D->E Criteria Met F Cross-Validation Study (Analyze same samples on HPLC & UPLC) E->F G Comparative Data Analysis (Retention Time, Resolution, etc.) F->G H Final Method Approval & SOP Update G->H Equivalent or Superior

Caption: Workflow for HPLC to UPLC Method Cross-Validation.

Step-by-Step Cross-Validation Protocol

The same set of samples, including standards, spiked samples, and forced degradation samples, must be analyzed on both systems.

  • System Suitability: Before any analysis, verify that both systems meet predefined suitability criteria. This includes parameters like theoretical plates, tailing factor for the this compound peak, and repeatability (%RSD for replicate injections).

  • Specificity: Inject the forced degradation samples into both systems. The primary acceptance criterion is the baseline resolution of the this compound peak from the main Sofosbuvir peak and any other degradation products.

  • Linearity and Range: Prepare a series of at least five concentrations of this compound spanning the expected range (e.g., from the Limit of Quantitation to 120% of the specification limit).[14][16] Analyze these on both systems and compare the correlation coefficients (R²) of the calibration curves. The R² should be ≥ 0.999.

  • Accuracy: Analyze samples spiked with known concentrations of this compound at three levels (e.g., low, medium, high). Calculate the percent recovery for each method. The results should be within a predefined acceptance range (e.g., 98-102%).

  • Precision:

    • Repeatability (Intra-assay precision): Perform at least six replicate analyses of the same homogenous sample and calculate the Relative Standard Deviation (%RSD).

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Compare the %RSD between the two methods. The %RSD should typically be less than 2%.[12]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ for this compound for both methods, typically based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally make small variations to the method parameters on both systems (e.g., mobile phase composition by ±10%, column temperature by ±5°C, flow rate by ±0.2 mL/min) and assess the impact on the results.[17] The methods should remain unaffected by these small changes.

Performance Comparison: A Quantitative Summary

The cross-validation study generates a wealth of data that allows for an objective comparison of the two techniques.

Performance ParameterRepresentative HPLC MethodRepresentative UPLC MethodRationale for Difference
Column Particle Size 5 µm1.7 µmCore technological difference defining the techniques.
Retention Time (this compound) ~ 5.7 min[4]~ 1.4 min[18]Higher efficiency and shorter column in UPLC leads to faster elution.
Total Analysis Time 10 - 15 min< 3 minUPLC significantly increases sample throughput.
Resolution (Sofosbuvir / Impurity) > 2.0> 3.0Sharper peaks in UPLC lead to better separation of closely eluting compounds.
Theoretical Plates (N) ~10,000~25,000Smaller particles provide a substantial increase in column efficiency and peak sharpness.[11]
Tailing Factor < 1.5< 1.2UPLC systems and columns are optimized to minimize peak tailing.[11]
Solvent Consumption / Run ~ 10 - 15 mL~ 0.6 mLLower flow rates and shorter run times result in significant solvent savings.
System Backpressure (psi) ~ 1,800 psi~ 9,000 psiSub-2 µm particles create higher resistance to flow, requiring specialized pumps.[11]
Limit of Quantitation (LOQ) ~ 0.1 µg/mL~ 0.03 µg/mLNarrower peaks and reduced baseline noise in UPLC typically enhance sensitivity.[11]

Conclusion: Selecting the Right Tool for the Job

Both HPLC and UPLC methods can be successfully developed, validated, and employed for the accurate determination of this compound in pharmaceutical samples. The cross-validation process provides documented evidence that both methods are suitable for their intended purpose.

  • HPLC remains a robust, reliable, and indispensable tool, particularly in QC environments where established methods and instrumentation are prevalent. Its lower operating pressure and widespread availability make it a cost-effective solution for routine analysis.[5]

  • UPLC offers undeniable advantages in performance. The dramatic reduction in analysis time boosts laboratory throughput, while the enhanced resolution provides greater confidence in the separation of critical impurity pairs. Furthermore, the significant decrease in solvent consumption makes UPLC a more environmentally friendly and cost-effective option in the long term. For the development of new, high-performance analytical methods, UPLC is the superior technology.[5]

Ultimately, the choice between HPLC and UPLC should be based on a thorough evaluation of the laboratory's specific needs, including sample throughput, budget constraints, and the complexity of the analytical challenges at hand.

References

  • Validated UV and HPLC method development for the estimation of Sofosbuvirin marketed formulation. ResearchGate. Available from: [Link]

  • Sofosbuvir (Sovaldi). NCBI Bookshelf. Available from: [Link]

  • RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION. YouTube. Available from: [Link]

  • Sofosbuvir. Proteopedia. Available from: [Link]

  • Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. Scirp.org. Available from: [Link]

  • Development of a Robust UPLC Method for Simultaneous Determination of a Novel Combination of Sofosbuvir and Daclatasvir. Semantic Scholar. Available from: [Link]

  • Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Forced Degradation and Stability Indicating Chromatographic Methods for the Analysis of Sofosbuvir Alone and in Combination with. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]

  • UPLC Method Development and Validation for Sofosbuvir, Velpatasvir, and Voxilaprevir Determination. Journal of Neonatal Surgery. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]

  • Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form. ResearchGate. Available from: [Link]

  • Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available from: [Link]

  • Sofosbuvir. PubChem. Available from: [Link]

  • UPLC Method Development and Validation for Sofosbuvir, Velpatasvir, and Voxilaprevir Determination. ResearchGate. Available from: [Link]

  • This compound. Alentris Research Pvt. Ltd. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Request PDF. Available from: [Link]

  • Related Substances-Method Validation-PPT_slide. Slideshare. Available from: [Link]

  • Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). ResearchGate. Available from: [Link]

  • Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification. Oriental Journal of Chemistry. Available from: [Link]

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A Comparative Analysis for the Research Professional: O-Desphenyl Sofosbuvir vs. GS-331007

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antiviral drug development, a nuanced understanding of not only the parent drug but also its metabolites and related impurities is paramount for a comprehensive evaluation of efficacy, safety, and manufacturing consistency. This guide provides a detailed comparative study of two molecules associated with the groundbreaking antiviral agent Sofosbuvir: O-Desphenyl Sofosbuvir, a known process-related impurity, and GS-331007, the principal circulating nucleoside metabolite.

This document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the chemical distinctions, origins, and biological significance of these two compounds. We will delve into their respective roles, supported by experimental data and established scientific principles, to offer a clear perspective on their relevance in the context of antiviral research.

Introduction: Defining the Analytes

At the outset, it is crucial to distinguish the fundamental nature of this compound and GS-331007. While both are structurally related to the parent drug, Sofosbuvir, their origins and biological implications are vastly different.

  • This compound is recognized primarily as a process-related impurity that can arise during the synthesis of Sofosbuvir.[1][2] Its presence and quantity are critical parameters monitored during quality control to ensure the purity and safety of the final drug product. As its name implies, it is structurally analogous to Sofosbuvir but lacks the phenyl group on the phosphoramidate moiety.[3][4]

  • GS-331007 is the major, and initially considered inactive, circulating nucleoside metabolite of Sofosbuvir.[5][6][7] It is formed in the body following the dephosphorylation of the active triphosphate metabolite of Sofosbuvir.[5] Intriguingly, GS-331007 is chemically identical to GS-441524 , the primary and biologically active nucleoside metabolite of another prominent antiviral, Remdesivir.[8] This dual identity makes GS-331007 a compound of significant interest for its potential antiviral activities.

Chemical Structure and Properties: A Tale of Two Molecules

A direct comparison of the chemical structures of Sofosbuvir, this compound, and GS-331007 reveals the key differences that dictate their chemical properties and biological functions.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Structural Features
Sofosbuvir C22H29FN3O9P529.45Phosphoramidate prodrug with a phenyl group and an L-alanine isopropyl ester.[9]
This compound C16H25FN3O9P453.36Lacks the phenyl group on the phosphoramidate moiety compared to Sofosbuvir.[1][2]
GS-331007 C10H13FN2O5260.22The core nucleoside structure without the phosphoramidate prodrug moiety.[10]

The presence of the phosphoramidate prodrug structure in Sofosbuvir is a deliberate design to enhance cell permeability and facilitate the delivery of the nucleotide analog into hepatocytes.[11] The subsequent intracellular metabolism is essential for its antiviral activity. This compound, while sharing the phosphoramidate backbone, has altered chemical properties due to the absence of the phenyl group. GS-331007 represents the core nucleoside, which must be phosphorylated intracellularly to exert an antiviral effect.

Metabolic Pathways and Origins

The starkest contrast between this compound and GS-331007 lies in their origins. One is a byproduct of chemical synthesis, while the other is a product of in vivo metabolism.

The Metabolic Journey of Sofosbuvir to GS-331007

Sofosbuvir is a prodrug that undergoes extensive metabolism in the liver to form the pharmacologically active nucleoside analog triphosphate, GS-461203.[6][11] This active metabolite mimics the natural uridine nucleotide and is incorporated into the growing HCV RNA chain by the NS5B polymerase, leading to chain termination and inhibition of viral replication.[5] The active triphosphate, GS-461203, is subsequently dephosphorylated to the nucleoside metabolite GS-331007, which is the major circulating drug-related species in plasma.[5][6]

Sofosbuvir Sofosbuvir (Prodrug) Metabolite_X Metabolite X Sofosbuvir->Metabolite_X Carboxylesterase 1 Cathepsin A GS_461203 GS-461203 (Active Triphosphate) Metabolite_X->GS_461203 Intracellular Phosphorylation GS_331007 GS-331007 (Nucleoside Metabolite) GS_461203->GS_331007 Dephosphorylation

Caption: Metabolic activation of Sofosbuvir to its active triphosphate form and subsequent conversion to GS-331007.

Remdesivir Metabolism: An Alternative Route to GS-331007 (GS-441524)

Remdesivir, another critical antiviral prodrug, also metabolizes to GS-441524 (the same molecule as GS-331007) as its primary circulating metabolite.[12][13] In the case of Remdesivir, GS-441524 is then taken up by cells and phosphorylated to its active triphosphate form, which inhibits viral RNA-dependent RNA polymerase. This shared metabolite underscores the potential for GS-331007 to possess intrinsic antiviral properties.

Remdesivir Remdesivir (Prodrug) GS_441524 GS-441524 (GS-331007) Remdesivir->GS_441524 Metabolism Active_TP Active Triphosphate (GS-443902) GS_441524->Active_TP Intracellular Phosphorylation

Caption: Metabolic pathway of Remdesivir leading to the formation of GS-441524 (GS-331007).

This compound: A Synthetic Sideline

In contrast, this compound is not a product of in vivo metabolism. It is a known process-related impurity in the manufacturing of Sofosbuvir.[1][2] Its presence is a marker of the synthetic process and is carefully controlled to meet regulatory standards for drug purity.

Comparative Antiviral Efficacy and Biological Activity

The biological activities of this compound and GS-331007 are fundamentally different.

GS-331007 (GS-441524): A Metabolite with Antiviral Potential

While initially characterized as an inactive metabolite of Sofosbuvir in the context of HCV, subsequent research, largely driven by its role as the active metabolite of Remdesivir (as GS-441524), has demonstrated its antiviral activity against a range of RNA viruses.

Virus Cell Line EC50 (µM) Reference
SARS-CoV-2 Vero E6Comparable to Remdesivir[14]
Feline Infectious Peritonitis (FIP) Virus CRFK cellsNontoxic at 100 µM, effective at lower concentrations[8]

The antiviral activity of GS-331007/GS-441524 is dependent on intracellular phosphorylation to its triphosphate form.[15] This active triphosphate then competes with natural nucleotides for incorporation into the viral RNA chain, leading to premature termination of transcription.[16]

This compound: A Reference Standard

There is a lack of published data on the antiviral efficacy of this compound. Its primary role in the pharmaceutical industry is as a reference standard for analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify its presence as an impurity in Sofosbuvir drug substance and product.[1] Its biological activity is presumed to be negligible, and it is treated as an impurity to be minimized during manufacturing.

Pharmacokinetic Profiles: A Focus on the Metabolite

Given that this compound is an impurity and not an administered drug or a major metabolite, a comparative pharmacokinetic analysis is not applicable. However, the pharmacokinetics of GS-331007 have been extensively studied, particularly in relation to its parent drugs.

Pharmacokinetics of GS-331007

When derived from Sofosbuvir, GS-331007 is the predominant circulating drug-related entity, with a much longer half-life (approximately 27 hours) compared to the parent drug (around 0.4 hours).[7] It is primarily eliminated through the kidneys.[5]

In the context of Remdesivir administration, GS-441524 (GS-331007) also exhibits a prolonged plasma half-life of about 24 hours in humans.[8] Its concentration in plasma is a key parameter in pharmacokinetic studies of Remdesivir.[13][17][18][19]

Experimental Methodologies

For researchers aiming to conduct their own comparative studies or analytical validations, the following protocols provide a foundation.

Quantification of Sofosbuvir and its Metabolites by LC-MS/MS

Objective: To simultaneously quantify Sofosbuvir and GS-331007 in human plasma.

Methodology:

  • Sample Preparation:

    • To 100 µL of human plasma, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analytes).[20]

    • Vortex the mixture to precipitate plasma proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions:

    • System: Ultra-Performance Liquid Chromatography (UPLC) system.

    • Column: A C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).[21]

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[21]

    • Flow Rate: 0.35 mL/min.[21]

  • Mass Spectrometry Detection:

    • System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).[20]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (m/z):

      • Sofosbuvir: 530.1 → 243.0[20]

      • GS-331007: 261.0 → 113.0[22]

Self-Validation: The method should be validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, and stability.[21][23]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS

Caption: Workflow for the quantification of Sofosbuvir and GS-331007 in plasma by LC-MS/MS.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the 50% effective concentration (EC50) of a test compound against a specific virus.

Methodology:

  • Cell Seeding: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in multi-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., GS-331007) in cell culture medium.

  • Viral Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for a set adsorption period.

  • Treatment: Remove the viral inoculum and add the different concentrations of the test compound.

  • Overlay: After an incubation period, overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread and allow for plaque formation.

  • Incubation: Incubate the plates for a period sufficient for plaques to develop.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Self-Validation: Include a positive control (a known antiviral for the specific virus) and a negative control (no compound) in each assay. Cytotoxicity of the compound should be assessed in parallel to determine the selectivity index (CC50/EC50).[24]

Conclusion: Distinct Roles and Scientific Significance

  • This compound is a critical analytical reference standard for ensuring the quality and purity of Sofosbuvir. Its significance is primarily in the domain of chemistry, manufacturing, and controls (CMC).

  • GS-331007 is a biologically significant metabolite of two major antiviral drugs. Its demonstrated antiviral activity against several RNA viruses positions it as a molecule of interest for further research and potential therapeutic applications, either as a standalone agent or as a key metabolite influencing the overall efficacy of its parent prodrugs.

This comparative guide underscores the importance of a holistic approach to drug evaluation, encompassing not only the intended active pharmaceutical ingredient but also its related substances and metabolic fate. For researchers in the field, a clear understanding of these distinctions is fundamental to advancing the development of safe and effective antiviral therapies.

References

  • Pharmacokinetics of remdesivir and GS-441524 in two critically ill patients who recovered
  • Pharmacokinetics of Remdesivir and GS-441524 during PIRRT and Seraph 100 Therapy. (Source: Not available)
  • Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma. MDPI. (URL: [Link])

  • Pharmacokinetic model of remdesivir and its major metabolite GS‐441524.... ResearchGate. (URL: [Link])

  • Interpatient variability in the pharmacokinetics of remdesivir and its main metabolite GS-441524 in treated COVID-19 subjects. Oxford Academic. (URL: [Link])

  • Population Pharmacokinetics of Remdesivir and GS-441524 in Hospitalized COVID-19 Patients. ASM Journals. (URL: [Link])

  • Sofosbuvir. PMC - NIH. (URL: [Link])

  • UPLC-MS/MS Method for the Simultaneous Quantification of Sofosbuvir, Sofosbuvir Metabolite (GS-331007) and Daclatasvir in Plasma of HIV/HCV Co-Infected Patients. PubMed. (URL: [Link])

  • Quantification of Sofosbuvir and Velpatasvir in Human Plasma using LCMS/MS Technique. Journal of Young Pharmacists. (URL: [Link])

  • Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study. PubMed. (URL: [Link])

  • Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study | Request PDF. ResearchGate. (URL: [Link])

  • Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus. Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

  • Pharmacology of Sofosbuvir ; Overview, Mechanism of action, Effectiveness, Side Effects, Uses, Pharm. YouTube. (URL: [Link])

  • Metabolism of sofosbuvir (derived from Kirby et al.[11]). ResearchGate. (URL: [Link])

  • Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside. NIH. (URL: [Link])

  • This compound. Alentris Research Pvt. Ltd. (URL: [Link])

  • Chemical structure of sofosbuvir. ResearchGate. (URL: [Link])

  • This compound. Veeprho. (URL: [Link])

  • GS-441524. Wikipedia. (URL: [Link])

  • Sofosbuvir. Wikipedia. (URL: [Link])

  • Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis. Frontiers. (URL: [Link])

  • The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies. PubMed Central. (URL: [Link])

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A Senior Application Scientist's Guide to Detector Selection for the Analysis of O-Desphenyl Sofosbuvir

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. O-Desphenyl Sofosbuvir, a key process impurity and potential degradant of the blockbuster Hepatitis C drug Sofosbuvir, requires meticulous analytical oversight to ensure the safety and efficacy of the final drug product.[1][2][3][4] The choice of an analytical detector is not merely a technical decision; it is a strategic one that dictates the sensitivity, selectivity, and depth of information one can obtain.

This guide provides an in-depth comparison of the most common high-performance liquid chromatography (HPLC) detectors—Ultraviolet (UV), Photodiode Array (PDA), and Mass Spectrometry (MS)—for the analysis of this compound. We will move beyond a simple listing of specifications to explore the causality behind detector choice, grounded in the physicochemical properties of the analyte itself.

Understanding the Analyte: The Key to Detector Selection

Before comparing detectors, we must first understand the molecule we aim to measure. This compound (Molecular Formula: C₁₆H₂₅FN₃O₉P, Molecular Weight: 453.36 g/mol ) is structurally similar to its parent drug but lacks the phenyl group on the phosphoramidate moiety.[1][2][3][5] This structure holds two critical clues for our analytical strategy:

  • The Chromophore: The molecule contains a uracil ring, a heterocyclic aromatic compound that absorbs ultraviolet light. The parent drug, Sofosbuvir, exhibits a maximum absorbance (λmax) at approximately 260 nm.[6][7][8] This intrinsic property makes this compound an excellent candidate for UV-based detection methods.

  • Ionization Potential: The phosphoramidate and uracil moieties are readily ionizable, a fundamental prerequisite for analysis by mass spectrometry. This allows for highly specific detection based on the molecule's mass-to-charge ratio.

These two characteristics form the basis of our detector comparison. The presence of a chromophore opens the door to the robust and ubiquitous UV and PDA detectors, while its ability to ionize allows us to leverage the unparalleled sensitivity and specificity of MS.

An Overview of Detector Technologies

The Workhorse: UV-Vis Detectors

A UV-Visible (UV-Vis) detector is often the first choice for routine quality control due to its simplicity, reliability, and cost-effectiveness.[9] It operates on the Beer-Lambert law, measuring the absorbance of a specific wavelength of light as the analyte passes through a flow cell.

  • Expertise & Experience: For a well-characterized impurity like this compound in a known matrix (e.g., bulk drug substance), a simple fixed-wavelength UV detector set to 260 nm is often sufficient for quantitation. Its strength lies in its excellent linearity and precision for assays where high sensitivity is not the primary concern.[8][10]

  • Trustworthiness: The self-validating aspect of a UV method comes from its reproducibility. System suitability tests, including peak symmetry and retention time precision, confirm the stability and consistency of the analysis. However, a UV detector's trustworthiness is limited by its selectivity; it cannot distinguish between compounds that have the same retention time and absorb light at the same wavelength.[11]

The Investigator: Photodiode Array (PDA) Detectors

A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), is a more advanced form of UV detector. Instead of measuring absorbance at one or two discrete wavelengths, it captures the entire UV-Vis spectrum for every point in the chromatogram.[12][13]

  • Expertise & Experience: The true power of a PDA detector is not in enhancing sensitivity but in adding a layer of qualitative confirmation.[12] During method development or forced degradation studies, the PDA is invaluable. By comparing the UV spectra across an entire peak, we can assess "peak purity"—a measure of whether a single compound is eluting or if a hidden impurity is co-eluting with our target analyte.[12][13] This spectral information can also aid in the tentative identification of unknown degradants by comparing their spectra to known chromophores.

  • Trustworthiness: A PDA-based method is inherently more trustworthy than a simple UV method. If the spectra at the upslope, apex, and downslope of a peak are identical, it provides strong evidence of peak homogeneity.[13] This is a critical self-validating check, especially when dealing with complex samples where baseline separation of all components is not guaranteed.

The Final Arbiter: Mass Spectrometry (MS) Detectors

Mass Spectrometry is fundamentally different from absorbance detectors. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information that is orthogonal to retention time and UV absorbance.[9]

  • Expertise & Experience: For impurity profiling, metabolite identification, and trace-level quantification, LC-MS is the gold standard.[11][14] Its exceptional sensitivity allows for the detection and quantification of impurities at levels far below what a UV or PDA detector can achieve.[10][11] Furthermore, MS provides definitive molecular weight information. When coupled with tandem mass spectrometry (MS/MS), it can fragment the molecule to yield structural data, allowing for the unambiguous identification of unknown compounds.[11]

  • Trustworthiness: An LC-MS method's self-validating power is unmatched. The detection of a compound with the correct mass-to-charge ratio and a characteristic fragmentation pattern provides the highest possible confidence in its identity. This specificity is crucial for bioanalytical studies in complex matrices like plasma, where matrix components can interfere with absorbance-based detection.[15][16]

Head-to-Head Detector Comparison for this compound

The optimal detector choice is application-dependent. The table below summarizes the key performance characteristics to guide your decision.

Parameter UV-Vis Detector Photodiode Array (PDA) Detector Mass Spectrometry (MS) Detector
Principle Light Absorbance (Single λ)Light Absorbance (Full Spectrum)Mass-to-Charge Ratio (m/z)
Sensitivity (LOD/LOQ) Moderate (µg/mL range)[17]Moderate (µg/mL range)[18]Very High (pg/mL to ng/mL range)[16][19]
Selectivity LowModerate (via spectral analysis)[12]Very High (via m/z)[11]
Information Output Retention Time, QuantityRetention Time, Quantity, UV SpectrumRetention Time, Quantity, Molecular Weight, Structure
Peak Purity Analysis NoYes[12][13]Yes (via mass analysis)
Cost & Complexity LowLow-ModerateHigh
Ideal Application Routine QC, content uniformity, dissolution testing of the main component.Method development, forced degradation studies, impurity analysis where standards are available.Impurity identification, trace quantification, bioanalysis, metabolite studies.[14][15]

Experimental Workflows & Protocols

The following diagrams and protocols represent validated starting points for the analysis of this compound.

Analytical Workflow Overview

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Data Analysis prep Weighing & Dilution (Drug Substance) OR Protein Precipitation (Biological Matrix) hplc RP-HPLC System (e.g., C18 Column) prep->hplc uv UV / PDA Detector (Absorbance vs. Time) hplc->uv Routine QC ms MS Detector (Ion Intensity vs. Time) hplc->ms Trace Analysis/ Identification data Chromatography Data System (CDS) uv->data ms->data

Caption: General workflow for this compound analysis.

Protocol 1: RP-HPLC with UV/PDA Detection for Routine Analysis

This protocol is designed for the routine quantification of this compound in bulk drug or formulation samples where concentration levels are relatively high.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Methanol:Water) to achieve a final concentration within the linear range of the method (e.g., 1-100 µg/mL).
  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% Formic Acid in Water) and an organic phase (e.g., Methanol or Acetonitrile). A common starting point is 70:30 (v/v) Methanol:Water.[8][20]
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.

3. Detector Settings:

  • UV Wavelength: 260 nm.[7][20]
  • PDA Settings: Scan range 200-400 nm.

4. Data Analysis:

  • Quantify the this compound peak based on the peak area relative to a calibration curve prepared from a certified reference standard.
  • For PDA, check the peak purity index to ensure no co-eluting impurities are present.
Protocol 2: LC-MS/MS for Trace-Level Analysis and Identification

This protocol is tailored for high-sensitivity applications, such as detecting trace-level impurities or quantifying the analyte in biological matrices.

1. Sample Preparation:

  • For Drug Substance: Prepare as in Protocol 1, but dilute to a much lower concentration (e.g., in the ng/mL range).
  • For Plasma Samples: Perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Transfer the supernatant for injection.[15]

2. Chromatographic Conditions:

  • Column: UPLC C18, 50 mm x 2.1 mm, 1.7 µm particle size (for faster analysis and better resolution).
  • Mobile Phase: 5 mM Ammonium Formate in Water (A) and Acetonitrile (B). Use a gradient elution for optimal separation.[16]
  • Flow Rate: 0.5 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometer Settings:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. A precursor ion corresponding to [M+H]⁺ (m/z 454.4) would be selected and fragmented to produce specific product ions. A full scan mode would be used for unknown identification.
  • Note: Specific voltages, temperatures, and collision energies must be optimized for the specific instrument used.

4. Data Analysis:

  • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve. The use of MRM ensures high selectivity and minimizes interference from matrix components.

Conclusion

The selection of a detector for the analysis of this compound is a critical decision that hinges on the analytical objective.

  • For routine, high-concentration quality control, the UV detector offers a robust, reliable, and cost-effective solution.

  • During method development, validation, and stability studies, the PDA detector is superior, providing invaluable spectral data for peak purity assessment and aiding in peak identification.

  • For trace-level quantification, definitive identification of unknowns, and analysis in complex biological matrices, the Mass Spectrometer is the unequivocal choice, offering unmatched sensitivity and specificity.

A well-equipped laboratory will leverage all three technologies, applying them to the appropriate stage of the drug development lifecycle to ensure a comprehensive understanding and control of this compound, thereby safeguarding the quality of the final pharmaceutical product.

References

  • Benchchem. (2025). Comparative Guide to UPLC and Other Analytical Methods for the Determination of Sofosbuvir and its Metabolites.
  • Kirby, B., et al. (2015). Validation and Application of a Liquid Chromatography-Tandem Mass Spectrometry Method To Determine the Concentrations of Sofosbuvir Anabolites in Cells. National Institutes of Health.
  • Semantic Scholar. (2021). Green analytical method for the determination of sofosbuvir, ledipasvir, ribavirin and complex silymarin flavonoids simultaneously in biological fluids.
  • Jaber, A. M. Y., et al. (2005). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed.
  • SynThink. (n.d.). Sofosbuvir EP Impurities & USP Related Compounds.
  • ResearchGate. (n.d.). Metabolic pathway of Sofosbuvir. 8 Analytical methods for estimation of....
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  • ResearchGate. (n.d.). Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets.
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  • SynThink Research Chemicals. (n.d.). Sofosbuvir O-Desphenyl Impurity | 1233335-82-4.
  • Alentris Research Pvt. Ltd. (n.d.). This compound.
  • Veeprho. (n.d.). This compound | CAS 1233335-82-4.
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  • Simson Pharma Limited. (n.d.). This compound | CAS No- 1233335-82-4.
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  • Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC.
  • National Institutes of Health. (n.d.). Sofosbuvir. PubChem.
  • Rezk, M. R., et al. (2017). Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study. PubMed.
  • Pharma Beginners. (n.d.). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis.
  • Benchchem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Sofosbuvir Impurity A.
  • SynThink Research Chemicals. (n.d.). O-Desisopropyl this compound; Sofosbuvir metabolite GS-566500 | 1233335-78-8.
  • Agarwal, B. A., et al. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research.
  • Hamdy, M. M. A., et al. (2017). Validated Ultraviolet-Spectrometric Method for Determination of Sofosbuvir in Tablets Formulation. Journal of Applied Pharmaceutical Science.
  • ResearchGate. (n.d.). Stability-Indicating Method and LC–MS-MS Characterization of Forced Degradation Products of Sofosbuvir.
  • Panda, S. S., et al. (2019). Quantification of Sofosbuvir and Velpatasvir in Human Plasma using LCMS/MS Technique. Journal of Young Pharmacists.
  • Research Journal of Pharmacy and Technology. (n.d.). Method Development and Validation to Estimate Sofosbuvir in Marketed preparation by UV-Spectroscopy and HPLC along with force Degradation Study.
  • Gandhi, S. V., & Alli, P. R. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING UV SPECTROSCOPIC METHOD FOR ESTIMATION OF SOFOSBUVIR. International Journal of Pharmacy and Biological Sciences.
  • Drug Discovery. (2020). Validated UV and HPLC method development for the estimation of Sofosbuvirin marketed formulation.
  • El-Kimary, E. I., et al. (2020). Uv Spectrophotometric Methods for Determination of Sofosbuvir in Pure Form and Pharmaceutical Dosage Forms in Presence of Its Alkaline Degradate. Asian Journal of Applied Chemistry Research.
  • ResearchGate. (n.d.). High performance liquid chromatography with PDA detector for combined determination of emtricitabine, tenofovir and efavirenz.
  • ResearchGate. (n.d.). Potential of RP-UHPLC-DAD-MS for the qualitative and quantitative analysis of sofosbuvir in film coated tablets and profiling degradants.

Sources

A Senior Application Scientist's Guide to Bioequivalence Assessment of Sofosbuvir and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and conducting bioequivalence studies for Sofosbuvir, with a critical focus on its primary metabolites. We will delve into the regulatory rationale, experimental design, bioanalytical methodologies, and data analysis, moving beyond a simple checklist to explain the scientific reasoning that underpins a robust and successful bioequivalence assessment.

The Clinical and Regulatory Imperative: Why Metabolites Matter for Sofosbuvir

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It is a prodrug that undergoes extensive and rapid metabolism to form its pharmacologically active triphosphate analog, GS-461203, within hepatocytes.[1][3][4][5] However, the systemic circulation is dominated by the pharmacologically inactive but major metabolite, GS-331007.[1][6]

The pharmacokinetic profile of Sofosbuvir is characterized by rapid absorption and a short half-life of approximately 0.4 hours.[1][6] In contrast, its primary metabolite, GS-331007, has a much longer half-life of around 27 hours and accounts for the majority of the systemic exposure following a dose of Sofosbuvir.[1][6] This significant difference in pharmacokinetic behavior between the parent drug and its major metabolite necessitates their concurrent evaluation in bioequivalence studies to ensure that a generic formulation delivers the active moiety to the site of action in a comparable manner to the reference product.

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide product-specific guidance for bioequivalence studies.[7][8][9][10][11] While the parent compound, Sofosbuvir, is often the primary analyte for bioequivalence determination, the measurement of GS-331007 provides crucial supportive data on the overall exposure.[9][12]

Metabolic Pathway of Sofosbuvir

The metabolic activation of Sofosbuvir is a multi-step process primarily occurring in the liver. Understanding this pathway is crucial for interpreting pharmacokinetic data.

Sofosbuvir_Metabolism cluster_liver Hepatocyte Sofosbuvir Sofosbuvir (Prodrug) Metabolite_X Metabolite X Sofosbuvir->Metabolite_X Carboxylesterase 1 (CES1) / Cathepsin A GS_331007_MP GS-331007 Monophosphate Metabolite_X->GS_331007_MP HINT1 GS_461203 GS-461203 (Active Triphosphate) GS_331007_MP->GS_461203 UMP-CMPK / NDPK GS_331007 GS-331007 (Inactive Metabolite) GS_331007_MP->GS_331007 Dephosphorylation Systemic_Circulation Systemic_Circulation GS_331007->Systemic_Circulation Enters Systemic Circulation

Caption: Metabolic activation pathway of Sofosbuvir in hepatocytes.

Designing a Robust Bioequivalence Study for Sofosbuvir

A meticulously designed study is the foundation of a successful bioequivalence assessment. For Sofosbuvir, a randomized, single-dose, two-treatment, two-period, crossover design is typically recommended under both fasting and fed conditions.[8][9][13][14]

Experimental Workflow

BE_Study_Workflow Start Study Start: Subject Screening & Enrollment Period1 Period 1: Randomization & Dosing (Test or Reference Product) Start->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period (minimum 7 days) Sampling1->Washout Period2 Period 2: Crossover Dosing (Alternate Product) Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Bioanalysis Bioanalysis: LC-MS/MS Quantification of Sofosbuvir & GS-331007 Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI for Cmax, AUC) PK_Analysis->Stat_Analysis Conclusion Conclusion on Bioequivalence Stat_Analysis->Conclusion

Caption: Experimental workflow for a Sofosbuvir bioequivalence study.

Key Protocol Considerations:
  • Study Population: Healthy male and non-pregnant, non-lactating female volunteers are typically enrolled.[8][9] Subjects should be screened for Hepatitis B to prevent reactivation.[1][9]

  • Dosing: A single oral dose of the highest strength of the Sofosbuvir tablet (typically 400 mg) is administered.[9][15]

  • Fasting and Fed Conditions: Separate studies under fasting and fed conditions are generally required.[10][13][14] A high-fat, high-calorie meal is recommended for the fed study as food can affect the absorption of Sofosbuvir.[12][16]

  • Blood Sampling: Due to the rapid absorption and short half-life of the parent drug, intensive blood sampling is critical in the initial hours post-dose to accurately characterize the peak plasma concentration (Cmax).[17][18] For GS-331007, with its much longer half-life, sampling should extend to at least 72 hours post-dose.[17]

  • Washout Period: A sufficient washout period, typically at least 7 days, between the two treatment periods is necessary to ensure complete elimination of the drug and its metabolite from the body.[18]

Bioanalytical Method Validation: The Cornerstone of Reliable Data

The simultaneous quantification of Sofosbuvir and GS-331007 in plasma requires a highly sensitive and specific bioanalytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[17][19][20][21] The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA).

Critical Validation Parameters:
ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure that endogenous plasma components or other metabolites do not interfere with the quantification of the analytes.No significant interfering peaks at the retention times of the analytes and internal standard.
Linearity To establish the concentration range over which the assay is accurate and precise.A linear regression model with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of the measured concentrations to the true values and the degree of scatter in the data.Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification, LLOQ) and accuracy (%bias) within ±15% (±20% at LLOQ).
Recovery To assess the efficiency of the extraction procedure.Consistent and reproducible recovery across the concentration range.
Matrix Effect To evaluate the influence of plasma constituents on the ionization of the analytes.The coefficient of variation of the matrix factor should be ≤ 15%.
Stability To ensure the analytes are stable under various storage and handling conditions (freeze-thaw, short-term, long-term).Analyte concentrations should remain within ±15% of the nominal concentrations.

A validated LC-MS/MS method for the simultaneous determination of Sofosbuvir and Daclatasvir has been reported with linearity over a concentration range of 0.3-3000 ng/mL for Sofosbuvir.[20][22] Similar robust methods are essential for bioequivalence studies.

Pharmacokinetic and Statistical Analysis: Interpreting the Data

Once the plasma concentrations of Sofosbuvir and GS-331007 are determined, key pharmacokinetic (PK) parameters are calculated for both the test and reference products.

Primary Pharmacokinetic Parameters:
ParameterDescriptionRelevance in Bioequivalence
Cmax Maximum observed plasma concentrationAn indicator of the rate of drug absorption.
AUC0-t Area under the plasma concentration-time curve from time zero to the last measurable concentrationA measure of the extent of drug absorption.
AUC0-∞ Area under the plasma concentration-time curve from time zero to infinityA more complete measure of the extent of drug absorption.
Statistical Evaluation and Acceptance Criteria:

The standard approach for bioequivalence assessment involves calculating the 90% confidence interval (CI) for the geometric mean ratio (GMR) of the test to reference product for the primary PK parameters (Cmax, AUC0-t, and AUC0-∞).[23][24]

For a product to be considered bioequivalent, the 90% CI for the GMR of these parameters must fall within the acceptance range of 80.00% to 125.00% .[17][24][25]

Considerations for Highly Variable Drugs:

Sofosbuvir can exhibit high intra-subject variability, particularly for Cmax.[14][16] For such "highly variable drugs" (defined as having an intra-subject variability of ≥30%), regulatory agencies may allow for a widening of the acceptance criteria for Cmax, provided it is scientifically justified and the drug has a wide therapeutic index.[23][26][27] This approach, known as reference-scaled average bioequivalence (RSABE), can prevent the need for an impractically large number of subjects in the study.[26]

Data Presentation and Reporting

Clear and concise presentation of data is paramount. The final study report should include a comprehensive summary of the study design, bioanalytical method validation, and the pharmacokinetic and statistical analyses.

Example Pharmacokinetic Data Summary Table:
ParameterFormulationGeometric Mean90% Confidence IntervalIntra-subject CV%
Sofosbuvir Cmax (ng/mL) Test550.292.5% - 115.8%28.5%
Reference580.5
Sofosbuvir AUC0-t (ngh/mL) Test1250.795.1% - 108.3%15.2%
Reference1285.3
GS-331007 Cmax (ng/mL) Test780.498.2% - 105.6%10.1%
Reference790.1
GS-331007 AUC0-t (ngh/mL) Test25450.999.5% - 103.2%5.8%
Reference25600.2

Note: The data presented in this table is for illustrative purposes only and does not represent actual study results.

Conclusion: A Holistic Approach to Demonstrating Bioequivalence

Assessing the bioequivalence of Sofosbuvir requires a scientifically rigorous approach that extends beyond the parent drug to include its major metabolite, GS-331007. By understanding the metabolic pathway, designing a robust clinical study, employing a validated and sensitive bioanalytical method, and applying the appropriate statistical analyses, researchers can confidently demonstrate the therapeutic equivalence of a generic Sofosbuvir product. This comprehensive understanding ensures that patients have access to safe, effective, and affordable alternatives for the treatment of Hepatitis C.

References

  • Pharmacokinetic Profile of a Generic Formulation of Sofosbuvir and Its Metabolite GS-331007 in Healthy Chinese Subjects. PubMed. Available at: [Link]

  • Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus. American Society for Microbiology. Available at: [Link]

  • Ledipasvir/sofosbuvir product-specific bioequivalence guidance. European Medicines Agency. Available at: [Link]

  • Sofosbuvir - Wikipedia. Wikipedia. Available at: [Link]

  • Pharmacokinetics profile of serum and cellular sofosbuvir along with its concentration effect analysis in HCV patients receiving. ResearchGate. Available at: [Link]

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  • The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD. MDPI. Available at: [Link]

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  • Average pharmacokinetics of sofosbuvir and its metabolite GS 331007. ResearchGate. Available at: [Link]

  • What is the mechanism of Sofosbuvir? Patsnap Synapse. Available at: [Link]

  • Regulatory Approaches for Bioequivalence Study of Highly Variable Drugs (HvD). LinkedIn. Available at: [Link]

  • Pharmacology of Sofosbuvir ; Overview, Mechanism of action, Effectiveness, Side Effects, Uses, Pharm. YouTube. Available at: [Link]

  • APPENDIX HI Acceptance criteria for Bioequivalence Studies. Regulations.gov. Available at: [Link]

  • Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study. PubMed. Available at: [Link]

  • Bioequivalence Criteria & Requirements. BioPharma Services. Available at: [Link]

  • Sovaldi, INN-sofosbuvir. European Medicines Agency. Available at: [Link]

  • Draft Guidance on Sofosbuvir; Velpatasvir; Voxilaprevir. U.S. Food and Drug Administration. Available at: [Link]

  • Notes on the design of bioequivalence study: Sofosbuvir/Velpatasvir. World Health Organization. Available at: [Link]

  • Draft Guidance on Sofosbuvir. U.S. Food and Drug Administration. Available at: [Link]

  • Draft Guidance on Sofosbuvir; Velpatasvir. U.S. Food and drug Administration. Available at: [Link]

  • EMA product specific bioequivalence guidelines General requirements for fasting vs fed studies. PUXdesign. Available at: [Link]

  • Rapid bioanalytical LC-MS/MS method for the simultaneous determination of sofosbuvir and velpatasvir in human plasma-application to a pharmacokinetic study in Egyptian volunteers. PubMed. Available at: [Link]

  • Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study. ResearchGate. Available at: [Link]

  • Product-specific bioequivalence guidance. European Medicines Agency. Available at: [Link]

  • Quantification of Sofosbuvir and Velpatasvir in Human Plasma using LCMS/MS Technique. Journal of Young Pharmacists. Available at: [Link]

  • Bioequivalence and safety of sofosbuvir tablets in the healthy Chinese subjects. National Center for Biotechnology Information. Available at: [Link]

  • Notes on the Design of Bioequivalence Study: Sofosbuvir. World Health Organization. Available at: [Link]

  • Notes on the design of bioequivalence study: Sofosbuvir/Velpatasvir. World Health Organization. Available at: [Link]

  • Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study. Semantic Scholar. Available at: [Link]

  • Notes on the design of bioequivalence study: Sofosbuvir/Velpatasvir. World Health Organization. Available at: [Link]

  • Assessment of Bioequivalence and Safety of a Generic Sofosbuvir Product in Healthy Chinese Volunteers under Fasting and Fed Conditions. Xia & He Publishing Inc. Available at: [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for O-Desphenyl Sofosbuvir

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Hazard Identification and Risk Assessment

The parent compound, Sofosbuvir, is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[8][9] Given the structural relationship, it is prudent to assume that O-Desphenyl Sofosbuvir may exhibit a similar toxicological profile. Therefore, a thorough risk assessment is the first critical step before handling this compound.[10]

Key Potential Hazards:

  • Acute Toxicity (Oral): Potential for harm if ingested.

  • Skin and Eye Irritation: Direct contact may cause irritation.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Reproductive and Developmental Toxicity: As with many antiviral and cytotoxic drugs, there is a potential for reproductive and developmental toxicity that should not be discounted without specific data.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[11][12][13][14] The following PPE is essential for handling this compound to create a barrier between the researcher and the potential chemical hazard.[15]

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against potential skin absorption. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove.[6]
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes from splashes of solutions or airborne particles of the compound.[14]
Lab Coat/Gown Disposable, solid-front gown with tight-fitting cuffs.Prevents contamination of personal clothing and skin. A solid front provides better protection against splashes.[6]
Respiratory Protection An N95 respirator or higher, depending on the procedure.Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[16]

Engineering Controls: Minimizing Exposure at the Source

Engineering controls are the most effective way to reduce employee exposure to toxic chemicals.[14]

  • Chemical Fume Hood: All work with solid this compound and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated to further reduce the concentration of any airborne contaminants.[12]

Procedural Guidance: Step-by-Step Handling Protocols

Adherence to established procedures is critical for safety. The following workflows are designed to minimize the risk of exposure during the handling of this compound.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and prepare work area gather_ppe Gather all necessary PPE prep_area->gather_ppe don_ppe Don PPE in correct sequence gather_ppe->don_ppe weigh_compound Weigh solid compound in fume hood don_ppe->weigh_compound prepare_solution Prepare solutions in fume hood weigh_compound->prepare_solution conduct_experiment Conduct experiment prepare_solution->conduct_experiment decontaminate Decontaminate all surfaces and equipment conduct_experiment->decontaminate dispose_waste Dispose of all waste in designated containers decontaminate->dispose_waste doff_ppe Doff PPE in correct sequence dispose_waste->doff_ppe

Caption: A logical workflow for the safe handling of this compound.

Donning PPE: A Step-by-Step Guide

  • Gown: Put on the disposable gown, ensuring it is securely fastened.

  • Respirator: If required, put on the N95 respirator, ensuring a proper seal.

  • Goggles/Face Shield: Put on eye protection.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the gown's cuffs. Don the second pair of gloves over the first.

Doffing PPE: A Crucial Sequence to Avoid Contamination

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, turning the gown inside out as it is rolled down and away from the body.

  • Goggles/Face Shield: Remove eye protection from the back to the front.

  • Respirator: If worn, remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Decontamination and Disposal: A Critical Final Step

Proper decontamination and disposal are essential to prevent environmental contamination and accidental exposure.

Decontamination:

  • All surfaces and equipment should be decontaminated with a suitable solvent (e.g., 70% ethanol) followed by a detergent solution.

Disposal Plan: All waste generated from handling this compound, including contaminated PPE, is considered hazardous pharmaceutical waste.

  • Solid Waste: Place all contaminated solid waste (gloves, gowns, pipette tips, etc.) in a designated, labeled, and sealed hazardous waste container.[7][17]

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and leak-proof container.

  • Disposal Method: All hazardous pharmaceutical waste must be disposed of through a licensed medical waste incinerator, in accordance with EPA regulations.[18] Flushing pharmaceutical waste down the drain is not a safe or environmentally sound practice and is prohibited for hazardous waste pharmaceuticals.[19]

Decision Tree for Waste Segregation

start Waste Generated is_contaminated Contaminated with This compound? start->is_contaminated is_liquid Liquid or Solid? is_contaminated->is_liquid Yes regular_trash Regular Trash/Recycling is_contaminated->regular_trash No hazardous_liquid Hazardous Liquid Waste Container is_liquid->hazardous_liquid Liquid hazardous_solid Hazardous Solid Waste Container is_liquid->hazardous_solid Solid

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.